Mesityloxide
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,3,5-trimethyl-2-(2,4,6-trimethylphenoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O/c1-11-7-13(3)17(14(4)8-11)19-18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXIZRZFGJZWBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OC2=C(C=C(C=C2C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80494589 | |
| Record name | 1,1'-Oxybis(2,4,6-trimethylbenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80494589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64826-30-8 | |
| Record name | 1,1'-Oxybis(2,4,6-trimethylbenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80494589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Mesityl Oxide from Acetone: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the synthesis of mesityl oxide from the self-condensation of acetone. It details the core reaction mechanisms under both acidic and basic catalysis, offers comprehensive experimental protocols for laboratory-scale synthesis, and presents a comparative analysis of catalyst performance. The document is designed to equip researchers, scientists, and drug development professionals with the fundamental knowledge and practical methodologies required for the efficient synthesis and purification of mesityl oxide, a versatile chemical intermediate.
Introduction
Mesityl oxide (4-methyl-3-penten-2-one) is an α,β-unsaturated ketone of significant industrial importance. It serves as a key intermediate in the synthesis of a wide range of valuable chemicals, including solvents like methyl isobutyl ketone (MIBK), and is utilized in the production of pharmaceuticals, coatings, and agrochemicals. The most common and economically viable route to mesityl oxide is the aldol condensation of acetone. This process can be catalyzed by either acids or bases, each proceeding through distinct mechanistic pathways and offering different advantages in terms of reaction rate, selectivity, and byproduct formation.[1][2] Understanding the intricacies of these mechanisms and the practical aspects of the synthesis is crucial for optimizing reaction conditions and achieving high yields of the desired product.
Reaction Mechanisms
The synthesis of mesityl oxide from acetone is a two-step process: the initial aldol addition of two acetone molecules to form diacetone alcohol (DAA), followed by the dehydration of DAA to yield mesityl oxide.[1] This transformation can be effectively catalyzed by both acids and bases.
Acid-Catalyzed Mechanism
The acid-catalyzed mechanism proceeds through the formation of an enol intermediate. The key steps are:
-
Protonation of the Carbonyl Oxygen: An acid catalyst protonates the carbonyl oxygen of an acetone molecule, increasing the electrophilicity of the carbonyl carbon.
-
Enol Formation: A second molecule of acetone acts as a base, deprotonating the α-carbon of the protonated acetone to form the enol tautomer.
-
Nucleophilic Attack: The electron-rich double bond of the enol attacks the electrophilic carbonyl carbon of a protonated acetone molecule.
-
Deprotonation: A base (such as water or another acetone molecule) deprotonates the resulting intermediate to form diacetone alcohol.
-
Dehydration: Under acidic conditions and typically with heating, the diacetone alcohol undergoes dehydration through an E1-like mechanism to form the more stable conjugated system of mesityl oxide.
Base-Catalyzed Mechanism
The base-catalyzed mechanism involves the formation of an enolate ion as the key nucleophile. The steps are as follows:
-
Enolate Formation: A base removes an α-proton from an acetone molecule to form a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of a second acetone molecule.
-
Protonation: The resulting alkoxide intermediate is protonated by a protic solvent (e.g., water) to yield diacetone alcohol.
-
Dehydration: The diacetone alcohol is then dehydrated to mesityl oxide, often upon heating. This step can also be base-catalyzed, proceeding through an E1cB-like mechanism where an enolate is formed first, followed by the elimination of a hydroxide ion.
Quantitative Data Presentation
The choice of catalyst significantly impacts the conversion of acetone and the selectivity towards mesityl oxide. Below is a summary of data from various studies using different catalytic systems.
| Catalyst | Catalyst Type | Temperature (°C) | Acetone Conversion (%) | Mesityl Oxide Selectivity (%) | Diacetone Alcohol Selectivity (%) | Reference |
| Acidic Ion-Exchange Resins | Heterogeneous Acid | 90 | ~15 | 80-90 | Low | [1] |
| Basic Ion-Exchange Resins | Heterogeneous Base | 90 | ~15 | 0.9-11.0 | 89.0-99.1 | [1] |
| TiO₂ | Heterogeneous Base | 200-450 | Variable | Major Product | - | [3] |
| Al-MCM-41 | Heterogeneous Acid | 200-350 | High | Lower (favors further condensation) | - | [3] |
| Siralox 30 (30% SiO₂-Al₂O₃) | Heterogeneous Acid | 260 | 42 | - (Yield ~10.5%) | - | [4] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Synthesis using Hydrogen Chloride
This protocol is adapted from a classical laboratory preparation.
Materials:
-
Acetone (dried over anhydrous calcium chloride and distilled)
-
Hydrogen chloride gas
-
Crushed ice
-
Concentrated sodium hydroxide solution
-
Anhydrous calcium chloride
Procedure:
-
Pour 250 mL of dried, distilled acetone into a 1 L flask equipped with a gas delivery tube and a calcium chloride drying tube.
-
Cool the flask in a freezing mixture and saturate the acetone with hydrogen chloride gas. This process may take 2-3 hours.
-
Allow the reaction mixture to stand in an ice-water bath for 24 hours, followed by 48 hours at room temperature.
-
Pour the dark-colored liquid onto approximately 300 g of crushed ice and stir well.
-
Separate the upper organic layer containing mesityl oxide.
-
Wash the organic layer with a strong sodium hydroxide solution until it is faintly yellow.
-
Purify the crude mesityl oxide by steam distillation with a small amount of added sodium hydroxide solution.
-
Separate the distillate, dry it over anhydrous calcium chloride, and fractionally distill. Collect the fraction boiling between 129-131 °C.
Protocol 2: Dehydration of Diacetone Alcohol using Iodine
This method, adapted from Organic Syntheses, is an effective way to produce mesityl oxide from pre-synthesized or commercially available diacetone alcohol.[5]
Materials:
-
Crude diacetone alcohol (~1100 g, 9.5 moles)
-
Iodine (0.1 g)
-
Anhydrous calcium chloride
Procedure:
-
Place the crude diacetone alcohol and iodine in a distillation flask.
-
Distill the mixture, collecting three fractions:
-
Fraction I: 56–80 °C (mainly acetone)
-
Fraction II: 80–126 °C (crude mesityl oxide and water)
-
Fraction III: 126–131 °C (pure mesityl oxide)
-
-
Separate the aqueous layer from Fraction II. Dry the organic layer with anhydrous calcium chloride and redistill, collecting the fraction boiling between 126-130 °C.
-
Combine the pure mesityl oxide fractions. The expected yield is approximately 650 g (65% based on the total acetone used to prepare the diacetone alcohol).[5]
Mandatory Visualizations
Experimental Workflow: Laboratory Synthesis and Purification
The following diagram illustrates a typical workflow for the laboratory synthesis and purification of mesityl oxide.
References
An In-depth Technical Guide to the Physicochemical Properties of Mesityl Oxide for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physicochemical properties of mesityl oxide (IUPAC name: 4-methylpent-3-en-2-one), an essential α,β-unsaturated ketone intermediate and solvent used extensively in organic synthesis, drug development, and industrial applications. This document outlines its key physical and chemical characteristics, provides detailed experimental protocols for their determination, and includes safety and handling guidelines pertinent to a laboratory setting.
Core Physicochemical Properties
Mesityl oxide is a colorless to pale yellow, oily liquid known for its characteristic pungent, honey-like odor.[1] It is an organic compound with the molecular formula C₆H₁₀O. Upon storage, it may darken to a yellow color due to oxidation.[2] It is less dense than water and exhibits limited solubility in water, while being miscible with most common organic solvents like ethanol, acetone, and diethyl ether.[2][3]
Physical and Chemical Data Summary
The quantitative properties of mesityl oxide are summarized in the tables below for easy reference and comparison.
Table 1: General Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | 4-methylpent-3-en-2-one | |
| Molecular Formula | C₆H₁₀O | |
| Molecular Weight | 98.14 g/mol | [2] |
| Appearance | Colorless to pale yellow oily liquid | |
| Odor | Pungent, honey-like, peppermint-like | [1] |
| Density | 0.852 - 0.858 g/cm³ at 20-25°C | [2][4][5] |
| Boiling Point | 129 - 130°C at 760 mmHg | [1][2][4] |
| Melting Point | -47 to -53°C | [1][2][5] |
| Refractive Index (n²⁰/D) | 1.442 | [1] |
| Vapor Pressure | 9 - 10.53 mbar at 20°C | [6][7] |
| Vapor Density | 3.4 (Air = 1) |
Table 2: Safety and Handling Data
| Property | Value | Source(s) |
| Flash Point | 28 - 31°C (82.4 - 87°F) | [4][6] |
| Autoignition Temp. | No data available | [6][7] |
| Explosive Limits | No data available | [6][7] |
| OSHA PEL (8-hr TWA) | 25 ppm (100 mg/m³) | |
| Hazards | Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. | [6][8][9] |
Table 3: Solubility Profile
| Solvent | Solubility | Source(s) |
| Water | Limited (approx. 2.3 - 3.0 g/100 mL at 20°C) | [4][10] |
| Ethanol | Miscible | [2][10] |
| Diethyl Ether | Miscible | [2][10] |
| Acetone | Miscible | [2] |
| Propylene Glycol | Slightly soluble | [10] |
Synthesis and Purification Overview
Mesityl oxide is primarily synthesized in the laboratory and industrially through the acid-catalyzed dehydration of diacetone alcohol, which is itself derived from the aldol condensation of acetone.
Commercial grades of mesityl oxide may contain its isomer, isomesityl oxide (4-methyl-4-penten-2-one). Purification is critical for many synthetic applications and is typically achieved by fractional distillation.
Experimental Protocols
The following sections detail generalized laboratory methodologies for determining the key physicochemical properties of mesityl oxide and for its purification.
Determination of Boiling Point
The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
Methodology (Thiele Tube Method):
-
Fill a small test tube with 2-3 mL of mesityl oxide.
-
Seal one end of a capillary tube using a flame. Place the capillary tube into the test tube with its open end submerged in the liquid.
-
Attach the test tube to a thermometer, ensuring the bulb of the thermometer is level with the sample.
-
Place the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
Gently heat the side arm of the Thiele tube.[3]
-
Observe the capillary tube. A slow, continuous stream of bubbles will emerge as the liquid's vapor pressure increases.
-
Remove the heat source when a rapid and continuous stream of bubbles is observed.
-
The temperature at which the liquid just begins to enter the capillary tube upon cooling is the boiling point.[3][11] Record this temperature.
Determination of Melting Point
As mesityl oxide has a very low melting point (-53°C), this procedure requires a low-temperature apparatus.
Methodology (Melting Point Apparatus with Cooling):
-
Introduce a small, frozen sample of mesityl oxide into a capillary tube and seal the open end.
-
Place the capillary tube into a melting point apparatus capable of controlled cooling and heating at sub-ambient temperatures.
-
Cool the apparatus block to approximately -65°C.
-
Slowly heat the block at a rate of 1-2°C per minute.
-
Record the temperature at which the first signs of melting are observed (onset) and the temperature at which the last solid crystal disappears (completion). This range is the melting point.[8]
Determination of Density
Density is determined by measuring the mass of a known volume of the liquid. A pycnometer (specific gravity bottle) provides high accuracy.
Methodology (Pycnometer Method):
-
Thoroughly clean and dry a pycnometer of known volume (e.g., 25 mL) and measure its mass (m₁).[6]
-
Fill the pycnometer with distilled water at a known temperature (e.g., 20°C) and insert the stopper, allowing excess liquid to exit through the capillary. Dry the exterior and measure the total mass (m₂).
-
Calculate the exact volume of the pycnometer: V = (m₂ - m₁) / ρ_water, where ρ_water is the density of water at the measured temperature.
-
Empty, clean, and dry the pycnometer. Fill it with mesityl oxide at the same temperature, ensuring no air bubbles are present. Dry the exterior and measure the total mass (m₃).[6][12]
-
Calculate the density of mesityl oxide: ρ_sample = (m₃ - m₁) / V.
Determination of Refractive Index
The refractive index is a measure of how light propagates through the substance and is a useful indicator of purity.
Methodology (Abbe Refractometer):
-
Calibrate the Abbe refractometer using a standard liquid of known refractive index (e.g., distilled water).
-
Ensure the prism surfaces are clean and dry.
-
Apply 2-3 drops of mesityl oxide onto the lower prism.
-
Close the prisms and allow the sample to equilibrate to the desired temperature (e.g., 20°C), which is maintained by a circulating water bath.
-
Adjust the light source and move the adjustment knob until the borderline between the light and dark fields is sharp and centered in the crosshairs.
-
Read the refractive index from the instrument's scale.[13][14]
Determination of Solubility
Solubility is assessed by observing the formation of a homogeneous solution when the solute is mixed with a solvent.
Methodology (Qualitative Assessment):
-
To a small test tube, add approximately 0.5 mL of the solvent (e.g., water, ethanol).
-
Add mesityl oxide dropwise (for liquid solutes) or in small portions (for solid solutes, if applicable), shaking vigorously after each addition, up to a total of ~0.1 mL or 50 mg.[15][16]
-
Observe whether the mesityl oxide dissolves completely to form a single phase (soluble/miscible) or if two distinct layers/phases remain (insoluble/immiscible).[17]
-
For aqueous solutions, the pH can be tested with litmus paper to check for acidic or basic properties.[16]
Laboratory Purification
Purification of commercial mesityl oxide is often necessary to remove isomers, oxidation products, and water. Fractional distillation is the most common method.
Methodology (Fractional Distillation):
-
Washing: Place the crude mesityl oxide in a separatory funnel. Wash several times with a 0.5 N sodium hydroxide solution to remove acidic impurities, keeping the temperature below 10°C to prevent condensation reactions. Follow with several washes with water.
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent, such as anhydrous calcium chloride.
-
Distillation Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, and a collection flask.[10][18][19] Ensure all joints are properly sealed.
-
Heating: Heat the flask gently using a heating mantle.[18][20] Insulate the fractionating column with glass wool and aluminum foil to maintain an effective temperature gradient.[20]
-
Fraction Collection: Discard any initial low-boiling fractions. Collect the fraction that distills at a constant temperature corresponding to the boiling point of pure mesityl oxide (approx. 129-130°C at atmospheric pressure).[18][21]
-
Storage: Store the purified, colorless liquid in a tightly sealed container away from light and air to prevent peroxide formation.
Safety, Handling, and Storage
Mesityl oxide is a flammable liquid and requires careful handling in a laboratory setting.[6][8]
-
Handling: Always work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[22][23] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., butyl rubber), and a lab coat.[9][24]
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, open flames, and strong oxidizing agents.[8][22] Use a designated flammable liquids storage cabinet.[22][23][25] Containers should be kept tightly closed to prevent the escape of vapors and potential formation of explosive peroxides upon exposure to air.[8]
-
Disposal: Dispose of mesityl oxide waste in accordance with local, state, and federal regulations for hazardous chemical waste.[23] Chlorinated and non-chlorinated solvent waste should be segregated.[26]
References
- 1. scribd.com [scribd.com]
- 2. store.astm.org [store.astm.org]
- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 4. SSERC | Melting point determination [sserc.org.uk]
- 5. westlab.com [westlab.com]
- 6. che.utah.edu [che.utah.edu]
- 7. phillysim.org [phillysim.org]
- 8. Determination of Melting Point [wiredchemist.com]
- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 10. Purification [chem.rochester.edu]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. scientificlabs.co.uk [scientificlabs.co.uk]
- 13. standards.iteh.ai [standards.iteh.ai]
- 14. store.astm.org [store.astm.org]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.ws [chem.ws]
- 18. Video: Fractional Distillation: Principle, Purification of a Mixture [jove.com]
- 19. usalab.com [usalab.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Fractional distillation - Wikipedia [en.wikipedia.org]
- 22. Use and Storage of Flammable and Combustible Liquids | Environmental Health & Safety [ehs.utk.edu]
- 23. - Division of Research Safety | Illinois [drs.illinois.edu]
- 24. somatco.com [somatco.com]
- 25. Storage Buildings for Methyl Ethyl Ketone (MEK) and Flammable Liquids [uschemicalstorage.com]
- 26. nottingham.ac.uk [nottingham.ac.uk]
spectroscopic data of mesityl oxide (NMR, IR, mass spectrometry)
A Comprehensive Spectroscopic Guide to Mesityl Oxide
This technical guide provides an in-depth analysis of the spectroscopic data of mesityl oxide (4-methyl-3-penten-2-one), a common α,β-unsaturated ketone. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and organic chemistry who utilize spectroscopic techniques for molecular characterization. This guide summarizes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in structured tables, details the experimental protocols for data acquisition, and provides visualizations for structural correlations and fragmentation pathways.
Spectroscopic Data Summary
The following tables present the key spectroscopic data for mesityl oxide, facilitating easy reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data for Mesityl Oxide (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.10 | Singlet (broad) | 1H | Vinylic H (CH =) |
| ~2.16 | Singlet | 3H | Acetyl CH ₃ |
| ~2.14 | Singlet | 3H | Vinylic CH ₃ (trans to C=O) |
| ~1.89 | Singlet | 3H | Vinylic CH ₃ (cis to C=O) |
Note: The vinylic proton at ~6.10 ppm may appear as a broad singlet or a very finely split multiplet due to long-range coupling with the methyl protons.
Table 2: ¹³C NMR Data for Mesityl Oxide (Solvent: CDCl₃) [1][2][3]
| Chemical Shift (δ, ppm) | Carbon Atom Assignment |
| ~198.4 | Carbonyl Carbon (C =O) |
| ~154.8 | Vinylic Carbon (-C =(CH₃)₂) |
| ~124.5 | Vinylic Carbon (-C H=) |
| ~31.6 | Acetyl C H₃ |
| ~27.5 | Vinylic C H₃ (trans to C=O) |
| ~20.6 | Vinylic C H₃ (cis to C=O) |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for Mesityl Oxide (Liquid Film) [4]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2976, 2939, 2915 | C-H Stretch | sp³ C-H (Alkyl) |
| ~1690 | C=O Stretch | α,β-unsaturated Ketone |
| ~1620 | C=C Stretch | Alkene |
Mass Spectrometry (MS)
Table 4: Major Fragments in the Electron Ionization (EI) Mass Spectrum of Mesityl Oxide
| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion | Relative Intensity |
| 98 | [C₆H₁₀O]⁺˙ (Molecular Ion) | Moderate |
| 83 | [M - CH₃]⁺ | High |
| 55 | [M - COCH₃]⁺ | High |
| 43 | [CH₃CO]⁺ (Acylium ion) | Very High (Base Peak) |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
NMR Spectroscopy Protocol
-
Sample Preparation : Approximately 10-20 mg of neat mesityl oxide is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a standard 5 mm NMR tube.[5][6][7]
-
Instrumentation : ¹H and ¹³C NMR spectra are recorded on a 300 MHz or 400 MHz NMR spectrometer.[4][8]
-
¹H NMR Acquisition :
-
Temperature : 25 °C.
-
Pulse Sequence : A standard single-pulse sequence is used.
-
Spectral Width : 0-10 ppm.
-
Number of Scans : 16-32 scans are typically sufficient.
-
Relaxation Delay : 1-2 seconds.
-
-
¹³C NMR Acquisition :
-
Temperature : 25 °C.
-
Pulse Sequence : A standard proton-decoupled pulse sequence is used to obtain singlet peaks for all carbons.
-
Spectral Width : 0-220 ppm.
-
Number of Scans : 512-1024 scans are acquired for a sufficient signal-to-noise ratio.[9]
-
Relaxation Delay : 2 seconds.
-
-
Data Processing : The resulting Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation : A "neat" spectrum is obtained by placing one drop of pure mesityl oxide directly onto the surface of a polished sodium chloride (NaCl) or potassium bromide (KBr) salt plate. A second salt plate is carefully placed on top to create a thin liquid film between the plates.[10][11][12]
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Acquisition :
-
A background spectrum of the empty sample compartment is first recorded.
-
The prepared salt plate "sandwich" is placed in the sample holder.
-
The spectrum is typically recorded over the range of 4000-600 cm⁻¹.
-
An average of 16-32 scans is collected to improve the signal-to-noise ratio.
-
-
Data Processing : The sample spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS) Protocol
-
Sample Introduction : A dilute solution of mesityl oxide in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via direct injection or through a gas chromatography (GC) system for separation from any impurities.[13]
-
Instrumentation : A mass spectrometer equipped with an Electron Ionization (EI) source is used.[14]
-
Ionization :
-
Ionization Mode : Electron Ionization (EI).
-
Electron Energy : 70 eV. This standard energy is sufficient to cause reproducible fragmentation.
-
-
Mass Analysis : The instrument scans a mass range, typically from m/z 10 to 200, to detect the molecular ion and all relevant fragment ions.
-
Data Processing : The resulting mass spectrum is plotted as relative intensity versus the mass-to-charge ratio (m/z). The most intense peak is assigned a relative intensity of 100% (the base peak).
Visualizations
The following diagrams illustrate key structural and procedural aspects of the spectroscopic analysis of mesityl oxide.
Caption: General experimental workflow for the spectroscopic analysis of mesityl oxide.
Caption: Correlation between the structure of mesityl oxide and its NMR signals.
Caption: Major EI fragmentation pathway of mesityl oxide.
References
- 1. Mesityl oxide(141-79-7) 13C NMR spectrum [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. NMR Sample Preparation [nmr.chem.umn.edu]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 8. rsc.org [rsc.org]
- 9. chem.uiowa.edu [chem.uiowa.edu]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 12. webassign.net [webassign.net]
- 13. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]
- 14. Mass Spectrometry Ionization: Key Techniques Explained | Technology Networks [technologynetworks.com]
CAS number and molecular formula of mesityl oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of mesityl oxide (4-methyl-3-penten-2-one), a key α,β-unsaturated ketone utilized across various scientific and industrial domains. This document covers its fundamental chemical and physical properties, established synthesis protocols, significant chemical reactions, and diverse applications, with a particular focus on its relevance to researchers and professionals in drug development. Safety and handling protocols are also outlined to ensure its proper use in a laboratory and industrial settings.
Introduction
Mesityl oxide, systematically named 4-methyl-3-penten-2-one, is an organic compound with the chemical formula C₆H₁₀O.[1][2] It is a colorless to light-yellow, oily liquid characterized by a distinct honey-like or peppermint-like odor.[1][3] As an α,β-unsaturated ketone, its conjugated system of a carbon-carbon double bond and a carbonyl group imparts unique reactivity, making it a valuable intermediate in organic synthesis. This guide aims to be an in-depth resource for professionals requiring a thorough understanding of mesityl oxide's properties and applications.
Chemical and Physical Properties
A comprehensive summary of the key physicochemical properties of mesityl oxide is presented in Table 1. This data is essential for its application in experimental design and process development.
Table 1: Physicochemical Properties of Mesityl Oxide
| Property | Value | Reference |
| CAS Number | 141-79-7 | [1][2][3][4][5] |
| Molecular Formula | C₆H₁₀O | [1][2][3][4][5] |
| Molar Mass | 98.14 g/mol | [3][4] |
| Appearance | Colorless to light-yellow oily liquid | [1][2][3] |
| Odor | Honey-like or peppermint-like | [1][2] |
| Boiling Point | 129-130 °C | [2][4][5] |
| Melting Point | -53 °C | [1][4][5] |
| Density | 0.858 g/cm³ at 20 °C | [1][4] |
| Solubility in Water | 3% (20 °C) | [1] |
| Flash Point | 31 °C (87.8 °F) | [4] |
| Vapor Pressure | 9 mmHg at 20 °C | [1] |
| Refractive Index (nD) | 1.442 | [1][5] |
Synthesis of Mesityl Oxide
The primary industrial synthesis of mesityl oxide involves the aldol condensation of acetone.[1][5] This process typically occurs in two stages: the formation of diacetone alcohol followed by its dehydration.
Caption: Synthesis of Mesityl Oxide from Acetone.
Experimental Protocol: Synthesis from Diacetone Alcohol
This protocol is adapted from established laboratory procedures for the dehydration of diacetone alcohol.
Materials:
-
Diacetone alcohol (crude or purified)
-
Iodine (catalyst)
-
Anhydrous calcium chloride (drying agent)
-
Distillation apparatus with a fractionating column (e.g., Glinsky)
-
Heating mantle
-
Separatory funnel
-
Round-bottom flask (1 L)
Procedure:
-
Place approximately 1100 g of crude diacetone alcohol and 0.1 g of iodine into a 1 L round-bottom flask.[6]
-
Set up the distillation apparatus with a fractionating column for fractional distillation.
-
Gently heat the mixture to initiate distillation.[6]
-
Collect the fraction that distills between 126-131 °C. This fraction is primarily mesityl oxide.[6]
-
An initial fraction containing acetone and water (56-80 °C) and an intermediate fraction (80-126 °C) will also be collected.[6]
-
The aqueous layer from the intermediate fraction can be separated, and the organic layer dried with anhydrous calcium chloride and redistilled to recover more mesityl oxide.[6]
-
The final product should be a clear, colorless to pale yellow liquid.
Key Reactions and Applications
The reactivity of the α,β-unsaturated ketone moiety in mesityl oxide makes it a versatile precursor in various chemical syntheses.
Caption: Key Synthetic Transformations of Mesityl Oxide.
Hydrogenation
Selective hydrogenation of the carbon-carbon double bond in mesityl oxide yields methyl isobutyl ketone (MIBK), a widely used industrial solvent.[1] Further hydrogenation of MIBK produces methyl isobutyl carbinol (MIBC).
Michael Addition
As a Michael acceptor, mesityl oxide undergoes conjugate addition reactions. A notable example is its reaction with diethyl malonate in the presence of a base to form dimedone, a useful intermediate in organic synthesis.[1]
Applications in Drug Development and Research
Mesityl oxide finds several applications in the pharmaceutical and research sectors:
-
Solvent: It is used as a solvent for various resins, lacquers, and in extraction processes.[2]
-
Intermediate: It serves as a precursor in the synthesis of more complex molecules, including pharmaceuticals. For instance, it is used in the synthesis of diacetonamine, a building block for certain drugs.[1]
-
Analytical Chemistry: In pharmaceutical quality control, methods have been developed to detect and quantify trace levels of mesityl oxide in drug substances, as it can be an impurity arising from the use of acetone as a solvent.[7] A gas chromatography method with a flame ionization detector is commonly employed for this purpose.[7]
Safety and Handling
Mesityl oxide is a flammable liquid and should be handled with appropriate safety precautions.
Table 2: Safety and Hazard Information for Mesityl Oxide
| Hazard | Description | Precautionary Measures |
| Flammability | Flammable liquid and vapor. | Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools.[8][9][10] |
| Health Hazards | Harmful if swallowed or in contact with skin. Causes skin and eye irritation. Toxic if inhaled. May cause respiratory irritation. | Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area.[8][11] |
| Storage | Store in a cool, well-ventilated place in a tightly closed container.[9][10] | |
| Spills | Absorb spills with an inert material and dispose of properly.[9][12] |
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Skin and Body Protection: Lab coat or other protective clothing.
-
Respiratory Protection: Use in a fume hood or with appropriate respiratory protection if ventilation is inadequate.
Conclusion
Mesityl oxide is a versatile and important chemical intermediate with a well-established role in both industrial and research settings. Its unique reactivity, stemming from its α,β-unsaturated ketone structure, allows for its use in a wide range of chemical syntheses. For researchers and professionals in drug development, a thorough understanding of its properties, synthesis, and safe handling is crucial for its effective and safe utilization as a solvent and a synthetic building block.
References
- 1. Mesityl oxide - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Mesityl oxide | C6H10O | CID 8858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mesityl oxide for synthesis 141-79-7 [sigmaaldrich.com]
- 5. Mesityl_oxide [chemeurope.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Trace Level Determination of Mesityl Oxide and Diacetone Alcohol in Atazanavir Sulfate Drug Substance by a Gas Chromatography Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. nj.gov [nj.gov]
- 10. fishersci.com [fishersci.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. MESITYL OXIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
An In-depth Technical Guide to the Thermodynamic Properties and Stability of Mesityl Oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mesityl oxide (4-methyl-3-penten-2-one) is an α,β-unsaturated ketone of significant industrial importance, primarily serving as a solvent and an intermediate in chemical synthesis. A thorough understanding of its thermodynamic properties and stability is crucial for its safe handling, process optimization, and evaluation of its potential in various applications, including pharmaceutical development. This technical guide provides a comprehensive overview of the thermodynamic characteristics and chemical stability of mesityl oxide, supported by detailed experimental protocols and visual representations of key processes.
Thermodynamic Properties
The thermodynamic properties of mesityl oxide are fundamental to understanding its behavior in chemical reactions and physical processes. This section summarizes key quantitative data in a structured format for easy reference and comparison.
Tabulated Thermodynamic Data
The following tables present critically evaluated thermodynamic data for mesityl oxide.
Table 1: Standard Thermodynamic Properties of Mesityl Oxide at 298.15 K (25 °C)
| Property | Symbol | Value | Units | Source(s) |
| Standard Molar Enthalpy of Formation (gas) | ΔfH°gas | -178.28 ± 0.64 | kJ/mol | [1] |
| Standard Molar Enthalpy of Combustion (liquid) | ΔcH°liquid | -3540 to -3549 | kJ/mol | |
| Heat of Combustion | -330 x 105 | J/kg | [2] | |
| Heat of Vaporization | 3.7 x 105 | J/kg | [2] |
Table 2: Physical and Thermophysical Properties of Mesityl Oxide
| Property | Value | Units | Source(s) |
| Molecular Formula | C₆H₁₀O | [3][4] | |
| Molar Mass | 98.145 | g/mol | [4] |
| Boiling Point (at 760 mmHg) | 129.5 | °C | [4] |
| Melting Point | -53 | °C | [4][5] |
| Flash Point | 30.6 (87) | °C (°F) | [4][5][6] |
| Density (at 20 °C) | 0.858 | g/cm³ | [4][5] |
| Vapor Pressure (at 20 °C) | 9 | mmHg | [4] |
The National Institute of Standards and Technology (NIST) provides access to a collection of critically evaluated thermodynamic property data for pure compounds, including mesityl oxide, through its WebThermo Tables (WTT).[3][7] This resource offers temperature-dependent data for properties such as enthalpy, heat capacity, and thermal conductivity.[3][7]
Stability and Reactivity
Mesityl oxide is a relatively stable compound under normal conditions.[6] However, it can become unstable at elevated temperatures and pressures.[6] It is a colorless, oily liquid that may darken on standing. When heated to decomposition, it emits acrid smoke and irritating fumes.
It is incompatible with strong oxidizing agents, strong acids, and strong bases. Mixing mesityl oxide in equal molar proportions with substances such as 2-aminoethanol, chlorosulfonic acid, ethylene diamine, nitric acid, oleum, or sulfuric acid in a closed container can lead to an increase in temperature and pressure.[6][8]
Experimental Protocols
This section provides detailed methodologies for the synthesis and purification of mesityl oxide, as well as for the determination of its key thermodynamic properties.
Synthesis and Purification of Mesityl Oxide via Aldol Condensation
Mesityl oxide is commercially prepared through the acid-catalyzed dehydration of diacetone alcohol, which is formed from the aldol condensation of acetone.
Materials:
-
Acetone
-
Anhydrous calcium chloride
-
Hydrogen chloride gas
-
Crushed ice
-
Strong sodium hydroxide solution
-
1 L two-necked round-bottom flask
-
Gas delivery tube
-
Calcium chloride drying tube
-
Separatory funnel
-
Distillation apparatus (including a Glinsky fractionating column)
Procedure:
-
Drying of Acetone: Dry 250 mL of acetone by letting it stand overnight with anhydrous calcium chloride, followed by distillation.
-
Saturation with HCl: Place the dried acetone in a 1 L two-necked flask fitted with a gas delivery tube extending to the bottom and a calcium chloride drying tube. Cool the flask in a freezing mixture and saturate the acetone with a rapid stream of dry hydrogen chloride gas. This process may take 2-3 hours.
-
Reaction: Allow the reaction mixture to stand in an ice-water bath for 24 hours, and then at room temperature for two days.
-
Work-up: Pour the dark-colored liquid onto approximately 300 g of crushed ice and stir well. Separate the upper layer containing the crude mesityl oxide.
-
Neutralization: Shake the organic layer with a strong solution of sodium hydroxide until it turns faintly yellow.
-
Purification: Perform steam distillation with the addition of a small amount of strong NaOH solution to decompose any residual HCl. Separate the distillate, dry it over anhydrous calcium chloride, and then fractionally distill it.
-
Fractional Distillation: Collect the fraction boiling between 129-131 °C as pure mesityl oxide.
Determination of Enthalpy of Combustion using Bomb Calorimetry
This protocol describes the determination of the heat of combustion of mesityl oxide using a bomb calorimeter.
Materials:
-
Bomb calorimeter
-
Oxygen cylinder with pressure regulator
-
Crucible
-
Ignition wire
-
Benzoic acid (for calibration)
-
Mesityl oxide sample
-
Distilled water
-
High-precision thermometer
Procedure:
-
Calibration: Calibrate the bomb calorimeter by combusting a known mass (approximately 1 g) of benzoic acid. Use the known enthalpy of combustion of benzoic acid to determine the heat capacity of the calorimeter.
-
Sample Preparation: Accurately weigh about 0.8 to 1.0 g of mesityl oxide into a crucible.
-
Assembly: Place the crucible in the bomb, and attach a fuse wire so that it is in contact with the sample.
-
Pressurization: Seal the bomb and fill it with oxygen to a pressure of approximately 25-30 atm.
-
Calorimeter Setup: Place the bomb in the calorimeter bucket containing a known volume of distilled water. Ensure the bomb is fully submerged.
-
Temperature Equilibration and Measurement: Allow the system to reach thermal equilibrium while stirring. Record the initial temperature for a few minutes to establish a baseline.
-
Ignition: Ignite the sample by passing an electric current through the fuse wire.
-
Data Acquisition: Record the temperature at regular intervals until a maximum temperature is reached and then begins to fall.
-
Calculation: Calculate the heat released during combustion, accounting for the heat capacity of the calorimeter and the temperature rise. From this, determine the enthalpy of combustion of mesityl oxide per mole.
Measurement of Heat Capacity using Differential Scanning Calorimetry (DSC)
This protocol outlines the measurement of the specific heat capacity of mesityl oxide as a function of temperature using a DSC.
Materials:
-
Differential Scanning Calorimeter
-
Hermetically sealed aluminum pans and lids
-
Sapphire standard (for calibration)
-
Mesityl oxide sample
-
Syringe
Procedure:
-
Instrument Calibration: Calibrate the DSC for temperature and heat flow using appropriate standards (e.g., indium for temperature, sapphire for heat capacity).
-
Sample Preparation: Using a syringe, dispense a small amount (typically 10-20 mg) of mesityl oxide into a pre-weighed hermetically sealed aluminum pan. Record the exact mass. Prepare an empty, sealed pan as a reference.
-
DSC Measurement:
-
Place the sample pan and the reference pan into the DSC cell.
-
Equilibrate the system at the starting temperature (e.g., 0 °C).
-
Heat the sample at a controlled rate (e.g., 10 °C/min) over the desired temperature range (e.g., 0 to 70 °C).
-
Cool the sample back to the starting temperature at the same rate.
-
-
Data Analysis: The DSC measures the difference in heat flow between the sample and the reference. The specific heat capacity (cp) can be calculated from the heat flow data, the sample mass, and the heating rate. A comparison with the heat flow data from a run with a sapphire standard of known heat capacity is used to obtain accurate quantitative results.
Visualizations
The following diagrams, created using the DOT language, illustrate key processes related to mesityl oxide.
Caption: Acid-catalyzed aldol condensation of acetone to form mesityl oxide.
Caption: Experimental workflow for the synthesis and purification of mesityl oxide.
References
- 1. 3-Penten-2-one, 4-methyl- [webbook.nist.gov]
- 2. Mesityl oxide | C6H10O | CID 8858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Penten-2-one, 4-methyl- [webbook.nist.gov]
- 4. Mesityl oxide - Wikipedia [en.wikipedia.org]
- 5. Mesityl_oxide [chemeurope.com]
- 6. MESITYL OXIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. WTT- Under Construction Page [wtt-pro.nist.gov]
- 8. Mesityl oxide | 141-79-7 [chemicalbook.com]
The Solubility of Mesityl Oxide in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesityl oxide (4-methyl-3-penten-2-one) is a versatile α,β-unsaturated ketone widely utilized as an industrial solvent and a key intermediate in organic synthesis. Its efficacy in various applications, from coatings and inks to the synthesis of pharmaceuticals and agrochemicals, is intrinsically linked to its solubility characteristics in different solvent systems. A thorough understanding of its solubility behavior is paramount for process optimization, formulation development, and ensuring reaction homogeneity. This technical guide provides a comprehensive overview of the solubility of mesityl oxide in a range of common organic solvents, supported by quantitative data and detailed experimental methodologies.
Quantitative Solubility Data
Mesityl oxide is generally characterized as being miscible with most organic solvents.[1][2][3] This high degree of solubility is attributed to its molecular structure, which incorporates both a polar carbonyl group and nonpolar alkyl moieties, allowing for favorable interactions with a wide spectrum of organic media. While qualitative descriptions are useful, quantitative data provides the precise measurements necessary for stoichiometric calculations and process design. The following table summarizes the solubility of mesityl oxide in various common organic solvents at 25°C.
| Solvent Class | Solvent | Solubility (g/L) at 25°C[3] |
| Alcohols | Ethanol | 1742.0 |
| Methanol | 2059.32 | |
| Isopropanol | 1454.77 | |
| n-Propanol | 1455.0 | |
| n-Butanol | 1335.97 | |
| Isobutanol | 1079.0 | |
| sec-Butanol | 1387.34 | |
| n-Pentanol | 787.02 | |
| Ketones | Acetone | 1335.46 |
| 2-Butanone (MEK) | 983.43 | |
| Ethers | Tetrahydrofuran (THF) | 2354.54 |
| 1,4-Dioxane | 1669.31 | |
| Esters | Ethyl acetate | 1120.12 |
| Methyl acetate | 1092.16 | |
| Aromatic Hydrocarbons | Toluene | 554.97 |
| Nitriles | Acetonitrile | 1265.15 |
| Amides | Dimethylformamide (DMF) | 1075.11 |
It is important to note that temperature can significantly influence solubility. For most organic compounds, solubility in organic solvents increases with temperature.[4][5]
Experimental Protocol for Solubility Determination
While specific experimental details for all the cited data are not exhaustively available, a general and robust methodology for determining the solubility of a liquid like mesityl oxide in an organic solvent is the isothermal shake-flask method. This method is a standard and widely accepted technique for generating reliable solubility data.
Principle
A supersaturated solution of the solute (mesityl oxide) in the solvent of interest is prepared and agitated at a constant temperature until equilibrium is reached. The concentration of the solute in the liquid phase is then determined analytically.
Apparatus and Reagents
-
Thermostatically controlled shaker bath or incubator
-
Calibrated flasks with stoppers
-
Analytical balance
-
Gas chromatograph (GC) with a Flame Ionization Detector (FID) or other suitable analytical instrument (e.g., HPLC, NMR)
-
High-purity mesityl oxide (solute)
-
High-purity organic solvents
-
Syringes and filters (if necessary for sampling)
Procedure
-
Preparation of the Saturated Solution:
-
Add an excess amount of mesityl oxide to a known volume or mass of the chosen organic solvent in a flask. The excess is crucial to ensure that a saturated solution is formed.
-
Seal the flask to prevent solvent evaporation.
-
-
Equilibration:
-
Place the flask in the thermostatically controlled shaker bath set to the desired temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from several hours to days, and preliminary experiments may be necessary to determine the optimal equilibration time.
-
-
Phase Separation:
-
Once equilibrium is established, cease agitation and allow the two phases (the saturated solvent phase and the excess mesityl oxide phase) to separate. If the density difference is small, centrifugation in a temperature-controlled centrifuge may be required.
-
-
Sampling:
-
Carefully extract an aliquot of the clear, saturated solvent phase. It is critical to avoid disturbing the undissolved mesityl oxide layer. The use of a syringe with a filter can be beneficial to ensure no undissolved droplets are collected.
-
-
Analysis:
-
Accurately dilute the collected sample with a known volume of the pure solvent.
-
Analyze the diluted sample using a pre-calibrated Gas Chromatograph (GC-FID) or another appropriate analytical technique to determine the concentration of mesityl oxide. A calibration curve should be prepared using standard solutions of mesityl oxide in the same solvent.
-
-
Data Calculation:
-
From the concentration of the diluted sample and the dilution factor, calculate the concentration of mesityl oxide in the original saturated solution. This value represents the solubility at the specified temperature.
-
Logical Workflow for Solubility Determination
The following diagram illustrates the logical workflow of the experimental protocol described above.
Caption: Workflow for determining the solubility of mesityl oxide.
Conclusion
Mesityl oxide exhibits excellent solubility in a wide array of common organic solvents, a property that underpins its widespread use in various industrial and research settings. The quantitative data and the generalized experimental protocol provided in this guide offer valuable resources for professionals in drug development and chemical research, enabling more informed decisions in solvent selection, formulation design, and the optimization of synthetic pathways involving this versatile ketone. Accurate and reproducible solubility data are fundamental to the successful application of mesityl oxide in diverse chemical processes.
References
Keto-Enol Tautomerism in α,β-Unsaturated Ketones: A Technical Guide Focused on Mesityl Oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Keto-enol tautomerism is a fundamental concept in organic chemistry with significant implications for reactivity, stability, and biological activity. In the context of α,β-unsaturated ketones, such as mesityl oxide, this equilibrium is nuanced, involving the potential for both α- and γ-proton abstraction. This technical guide provides an in-depth exploration of the keto-enol tautomerism of mesityl oxide, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to serve as a comprehensive resource for researchers in drug development and the chemical sciences. While the keto form of simple ketones is generally favored, the enol content of α,β-unsaturated systems can be influenced by factors such as solvent polarity and substitution. For mesityl oxide, the equilibrium overwhelmingly favors the keto tautomer, with the enol form present in very low concentrations.
Introduction to Keto-Enol Tautomerism in α,β-Unsaturated Ketones
Tautomers are constitutional isomers that readily interconvert, with the equilibrium being influenced by structural and environmental factors.[1] Keto-enol tautomerism involves the migration of a proton and the shifting of a double bond, resulting in an equilibrium between a carbonyl compound (keto form) and an enol (an alkene with a hydroxyl group).[1] For most simple aldehydes and ketones, the keto form is thermodynamically more stable and predominates at equilibrium.[2]
α,β-Unsaturated ketones, like mesityl oxide (4-methyl-3-penten-2-one), introduce electronic and structural complexities to this equilibrium. The conjugated system of the C=C and C=O double bonds influences the acidity of the protons at the α- and γ-positions, allowing for the formation of different enol tautomers. The enolization of α,β-unsaturated ketones can be catalyzed by both acids and bases.
Tautomeric Forms of Mesityl Oxide
Mesityl oxide primarily exists in its keto form. However, it can theoretically form two different enol tautomers through the deprotonation at either the α- (C-1) or γ- (C-5) position.
-
Keto Form: The stable, predominant form of mesityl oxide.
-
α-Enol Form: 4-methylpenta-1,3-dien-2-ol.
-
γ-Enol Form: 4-methylpenta-2,4-dien-2-ol.
The extended conjugation in the enol forms can contribute to their stability, although the equilibrium for mesityl oxide still heavily favors the keto form under normal conditions. The abstraction of a proton from the γ-position is a key feature of the tautomerism of α,β-unsaturated carbonyl compounds.[3]
Quantitative Analysis of Mesityl Oxide Tautomerism
The determination of the precise equilibrium constants (Keq) and the percentage of enol tautomers for mesityl oxide is challenging due to the very low abundance of the enol forms. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for quantifying tautomeric mixtures. However, for mesityl oxide, the enol concentration is often below the limit of detection for routine NMR experiments.
Table 1: Spectroscopic Data for Mesityl Oxide (Keto Form)
| Spectroscopic Technique | Wavenumber (cm-1) / Chemical Shift (ppm) | Assignment |
| Infrared (IR) | 1690 | C=O stretch (conjugated) |
| 1620 | C=C stretch (conjugated) | |
| 1H NMR (CDCl3) | 6.09 | =CH- |
| 2.16 | -CH3 (vinylic) | |
| 2.14 | -CH3 (vinylic) | |
| 1.89 | -C(O)CH3 |
Data sourced from spectral databases.[4]
Mechanistic Pathways of Enolization
The interconversion between the keto and enol forms of mesityl oxide can be catalyzed by both acids and bases. The mechanisms involve protonation and deprotonation steps, leading to the formation of the enol.
Acid-Catalyzed Enolization
In the presence of an acid, the carbonyl oxygen is protonated, increasing the acidity of the α- and γ-protons. Subsequent deprotonation by a weak base (e.g., the solvent) leads to the formation of the enol.
References
synthesis of mesityl oxide via diacetone alcohol dehydration
An In-depth Technical Guide to the Synthesis of Mesityl Oxide via Diacetone Alcohol Dehydration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesityl oxide (4-methyl-3-penten-2-one) is a pivotal α,β-unsaturated ketone intermediate in organic synthesis, with significant applications in the production of solvents, pharmaceuticals, and fine chemicals.[1][2] One of the primary and most efficient methods for its preparation is the dehydration of diacetone alcohol (4-hydroxy-4-methyl-2-pentanone).[3][4] This guide provides a comprehensive technical overview of this synthesis, encompassing reaction mechanisms, detailed experimental protocols, catalyst selection, and quantitative data analysis to support research and development in the chemical and pharmaceutical industries.
The dehydration of diacetone alcohol to mesityl oxide is an equilibrium-driven reaction that can be catalyzed by both acids and bases.[5][6] The choice of catalyst and reaction conditions significantly influences the reaction rate, yield, and the formation of byproducts such as phorone.[3][7] Understanding these parameters is crucial for optimizing the synthesis for laboratory-scale research or industrial production.
Reaction Mechanisms
The dehydration of diacetone alcohol proceeds through different mechanisms under acidic and basic conditions.
Acid-Catalyzed Dehydration
In the presence of an acid catalyst, the reaction typically follows an E1 elimination pathway.[5] The hydroxyl group of diacetone alcohol is first protonated to form a good leaving group (water). Subsequent departure of the water molecule results in the formation of a tertiary carbocation, which is then deprotonated to yield the double bond of mesityl oxide.[6]
Base-Catalyzed Dehydration
Under basic conditions, the dehydration proceeds via an E1cB (Elimination Unimolecular conjugate Base) mechanism. A base abstracts a proton from the carbon alpha to the carbonyl group, forming an enolate ion. The enolate then eliminates a hydroxide ion to form the α,β-unsaturated ketone, mesityl oxide.
Experimental Protocols
Several methods for the dehydration of diacetone alcohol have been reported. The following protocols provide detailed procedures using different catalysts.
Iodine-Catalyzed Dehydration of Diacetone Alcohol
This method, adapted from Organic Syntheses, is a classic and effective procedure for the laboratory-scale synthesis of mesityl oxide.[3]
Materials:
-
Crude diacetone alcohol (approx. 1100 g, 9.5 moles)
-
Iodine (0.1 g)
-
Anhydrous calcium chloride
Equipment:
-
1-L round-bottomed flask
-
Three-bulbed Glinsky fractionating column
-
Water-cooled condenser
-
Distillation apparatus
-
Separatory funnel
Procedure:
-
Place the crude diacetone alcohol and iodine into the 1-L round-bottomed flask.
-
Assemble the distillation apparatus with the Glinsky fractionating column and condenser.
-
Distill the mixture steadily using a small flame, collecting the distillate in three fractions:
-
Fraction I: 56–80 °C (contains acetone, some mesityl oxide, and water)
-
Fraction II: 80–126 °C (separates into two layers: water and crude mesityl oxide)
-
Fraction III: 126–131 °C (pure mesityl oxide)
-
-
While Fraction III is distilling, separate the aqueous layer from Fraction II using a separatory funnel.
-
Dry the crude mesityl oxide from Fraction II with anhydrous calcium chloride and redistill it through the Glinsky column.
-
Collect the fraction distilling between 126–130 °C and combine it with Fraction III.
-
The total distillation time is approximately 6 hours.
Acid-Catalyzed Dehydration using a Strong Acid Catalyst
This protocol describes a general procedure for acid-catalyzed dehydration.
Materials:
-
Diacetone alcohol
-
Strong acid catalyst (e.g., sulfuric acid, phosphoric acid, or an acidic ion-exchange resin like Amberlyst 15)[8][9]
Equipment:
-
Round-bottomed flask equipped with a magnetic stirrer and a reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Charge the round-bottomed flask with diacetone alcohol and the acid catalyst. The catalyst loading will depend on the specific catalyst used.
-
Heat the mixture to the desired reaction temperature (e.g., 60-90 °C for ion-exchange resins) and stir.[4]
-
Monitor the reaction progress by a suitable analytical method (e.g., GC, TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid catalyst is used, filter it off. If a liquid acid is used, neutralize it with a suitable base.
-
Wash the organic layer with water and brine in a separatory funnel.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).
-
Purify the crude mesityl oxide by fractional distillation.
Quantitative Data
The efficiency of the synthesis of mesityl oxide from diacetone alcohol is highly dependent on the reaction conditions and the catalyst employed. The following tables summarize key quantitative data from various studies.
| Catalyst | Reactant | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Iodine | Crude Diacetone Alcohol | Distillation | ~6 | 65 (based on total acetone) | [3] |
| Sulfonic Ion Exchange Resin | Acetone | 60-90 | Continuous | - | [4] |
| Phosphoric Acid | Diacetone Alcohol | - | - | - | [8][9] |
| Amberlyst 15 (Cation Exchange Resin) | Diacetone Alcohol | - | - | - | [8][10] |
| Analytical Method | Analyte | Detection Limit (µg/g) | Quantitation Limit (µg/g) | Linearity Range (µg/g) | Reference |
| Gas Chromatography (GC-FID) | Mesityl Oxide | 5 | 10 | 10-150 | [11][12] |
| Gas Chromatography (GC-FID) | Diacetone Alcohol | 5 | 10 | 10-150 | [11][12] |
Reaction Pathway and Experimental Workflow Visualization
The following diagrams illustrate the chemical transformation and the general experimental procedure for the synthesis of mesityl oxide.
Caption: Reaction pathway for the dehydration of diacetone alcohol.
Caption: General experimental workflow for mesityl oxide synthesis.
Conclusion
The synthesis of mesityl oxide through the dehydration of diacetone alcohol is a well-established and versatile method. The choice between acid and base catalysis allows for flexibility in experimental design, with iodine-catalyzed dehydration being a particularly robust method for laboratory preparations. For industrial applications, heterogeneous catalysts such as ion-exchange resins offer advantages in terms of catalyst separation and reuse. Careful control of reaction conditions is paramount to maximizing yield and minimizing the formation of impurities. The provided protocols and data serve as a valuable resource for chemists and researchers in the development and optimization of this important chemical transformation.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Trace Level Determination of Mesityl Oxide and Diacetone Alcohol in Atazanavir Sulfate Drug Substance by a Gas Chromatography Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US3385896A - Production of mesityl oxide - Google Patents [patents.google.com]
- 5. Propose a mechanism for the dehydration of diacetone alcohol to m... | Study Prep in Pearson+ [pearson.com]
- 6. A mechanism for the dehydration of diacetone alcohol to mesityl oxide in .. [askfilo.com]
- 7. Sciencemadness Discussion Board - Mesityl oxide synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Mesityl Oxide: Chemical Properties, Pharmacokinetics and Detection Method_Chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Acid- and Base-Catalyzed Acetone Condensation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The self-condensation of acetone, a fundamental carbon-carbon bond-forming reaction, serves as a cornerstone in organic synthesis for the production of valuable chemicals such as diacetone alcohol (DAA), mesityl oxide (MO), and isophorone. The course of this reaction is critically dependent on the type of catalysis employed—acidic or basic—which dictates the reaction mechanism, product distribution, and overall efficiency. This technical guide provides an in-depth comparison of acid- and base-catalyzed acetone condensation, offering insights into their respective mechanisms, kinetics, product selectivities, and experimental considerations.
Reaction Mechanisms: A Tale of Two Pathways
The condensation of acetone proceeds via an aldol reaction, which can be catalyzed by either acids or bases. While both pathways ultimately lead to the formation of larger molecules from acetone units, the intermediates and elementary steps are distinctly different.
Base-Catalyzed Acetone Condensation
In the presence of a base, the reaction is initiated by the deprotonation of an α-hydrogen from an acetone molecule to form a resonance-stabilized enolate ion.[1] This enolate is a potent nucleophile that subsequently attacks the electrophilic carbonyl carbon of a second acetone molecule. The resulting alkoxide is then protonated to yield diacetone alcohol (DAA).[1] Under more vigorous conditions (e.g., higher temperatures), DAA readily undergoes dehydration to form the α,β-unsaturated ketone, mesityl oxide (MO).[2][3]
The reaction can proceed further. Mesityl oxide can react with another enolate ion in a Michael addition, which, followed by an intramolecular aldol condensation and dehydration, leads to the formation of isophorone.[2][4] Alternatively, continued aldol condensation can produce phorone.[2]
Figure 1: Base-catalyzed acetone condensation pathway.
Acid-Catalyzed Acetone Condensation
Under acidic conditions, the reaction initiates with the protonation of the carbonyl oxygen of an acetone molecule, which enhances its electrophilicity.[5] A second acetone molecule, acting as a base, removes an α-hydrogen, leading to the formation of an enol intermediate.[5] This enol then acts as the nucleophile, attacking the protonated carbonyl of another acetone molecule.[6] A subsequent deprotonation and dehydration of the resulting β-hydroxyketone readily yields mesityl oxide.[6][7]
Further acid-catalyzed reactions can occur. For instance, mesityl oxide can react with a third acetone molecule (via its enol form) in a Michael-type addition, which after dehydration, can lead to the formation of phorone.[6] Under strongly acidic conditions, such as with concentrated sulfuric acid, three acetone molecules can condense and aromatize to form mesitylene.[4][8]
Figure 2: Acid-catalyzed acetone condensation pathway.
Product Distribution and Selectivity
The choice between acid and base catalysis has a profound impact on the distribution of condensation products.
-
Base Catalysis: Generally, base-catalyzed reactions offer better control for isolating the initial aldol addition product, diacetone alcohol (DAA) , especially under mild conditions (e.g., lower temperatures). The self-condensation of acetone to DAA is a reversible exothermic reaction.[9] To obtain mesityl oxide (MO) , further heating is required to drive the dehydration. Base catalysis is the preferred industrial method for producing isophorone , a trimer of acetone, though this requires more stringent conditions (higher temperatures and pressures).[4][10][11][12] The formation of higher oligomers and resins is also a possibility.[10][11]
-
Acid Catalysis: Acid-catalyzed condensation almost exclusively yields the dehydrated product, mesityl oxide (MO) , as the initial isolable product because the dehydration of the β-hydroxyketone intermediate is very rapid under acidic conditions.[6] The direct synthesis of DAA is not typically feasible with acid catalysts. Acid catalysis is also used to produce phorone and, under strongly dehydrating conditions (e.g., conc. H₂SO₄), mesitylene .[4][8] However, acid-catalyzed methods can be less satisfactory due to lower yields and the formation of a wider range of by-products.[13]
Quantitative Data Presentation
The following tables summarize quantitative data compiled from various studies, highlighting the differences in reaction outcomes based on the catalytic system.
Table 1: Comparison of Typical Reaction Conditions and Product Yields
| Catalyst System | Catalyst Example | Temperature (°C) | Major Product(s) | Acetone Conversion (%) | Product Selectivity/Yield (%) | Reference(s) |
| Base-Catalyzed | Ba(OH)₂ | 0 - 30 | Diacetone Alcohol | Variable | High selectivity for DAA at equilibrium | [9] |
| Base-Catalyzed | CaC₂ (reflux) | Reflux | DAA, MO, Isophorone | 85 | 95 (total for DAA, MO, IP) | [10] |
| Base-Catalyzed | NaOH/KOH (liquid phase) | 150 - 250 | Isophorone | High | Good selectivity for Isophorone | [4][12] |
| Acid-Catalyzed | Iodine (trace) | Distillation | Mesityl Oxide | ~70 (based on reacted acetone) | 65 (overall yield from acetone) | [13] |
| Acid-Catalyzed | Vanadium Phosphate (V⁴⁺) | Not specified | Isophorone | Not specified | Selective for Isophorone | [14][15][16] |
| Acid-Catalyzed | H₂SO₄ (conc.) | Not specified | Mesitylene | Not specified | Main product is Mesitylene | [4][8] |
Table 2: Influence of Catalyst Type on Product Selectivity
| Catalyst Type | Key Intermediate | Primary Dimer Product | Primary Trimer Product(s) | Key Features |
| Basic (e.g., OH⁻) | Enolate Ion | Diacetone Alcohol (isolable) | Isophorone, Phorone | Controllable for DAA vs. MO; industrial route to isophorone. |
| Acidic (e.g., H⁺) | Enol | Mesityl Oxide | Phorone, Mesitylene | Dehydration is rapid; can lead to aromatization. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are generalized protocols for both catalytic systems.
General Protocol for Base-Catalyzed Synthesis of Diacetone Alcohol
-
Apparatus Setup: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser is assembled. The reaction should be conducted in a fume hood.
-
Reagents:
-
Acetone (reagent grade)
-
Solid base catalyst (e.g., Barium Hydroxide, Ba(OH)₂)
-
-
Procedure:
-
Acetone is cooled in an ice bath.
-
The solid base catalyst is added portion-wise to the stirred, cooled acetone.
-
The mixture is stirred vigorously at a controlled low temperature (e.g., 0-10 °C) to favor the formation of DAA and prevent significant dehydration to MO. The reaction is reversible and exothermic.[9]
-
Reaction progress is monitored by techniques such as GC or NMR.
-
Once equilibrium is reached (typically after several hours), the solid catalyst is removed by filtration.
-
The unreacted acetone is removed under reduced pressure. The remaining liquid is primarily diacetone alcohol, which can be further purified by vacuum distillation.
-
General Protocol for Acid-Catalyzed Synthesis of Mesityl Oxide
-
Apparatus Setup: A distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Glinsky), a condenser, and a receiving flask is assembled in a fume hood.[13]
-
Reagents:
-
Acetone (reagent grade)
-
Acid catalyst (e.g., a crystal of iodine, a few drops of conc. H₂SO₄)
-
-
Procedure:
-
Acetone and the acid catalyst are placed in the distillation flask.[13]
-
The mixture is heated gently. The reaction and dehydration occur, and the lower-boiling products (mesityl oxide, water, and unreacted acetone) distill over.[13]
-
The distillation is continued, collecting fractions based on boiling point. A typical fraction for mesityl oxide is collected around 126-131 °C.[13]
-
The collected distillate may separate into aqueous and organic layers. The organic layer is separated, washed (e.g., with sodium bicarbonate solution to remove acid, then water), dried over an anhydrous salt (e.g., MgSO₄), and purified by fractional distillation.
-
Figure 3: Comparison of experimental workflows.
Summary and Conclusion
The choice between acid and base catalysis for acetone condensation is dictated by the desired product and process considerations.
-
Base catalysis is more versatile, allowing for the controlled synthesis of diacetone alcohol under mild conditions or isophorone and other higher-order products under more forcing conditions. It proceeds through a nucleophilic enolate intermediate.
-
Acid catalysis is more direct for the synthesis of mesityl oxide and other dehydrated products like mesitylene. The reaction involves an electrophilic enol intermediate, and the subsequent dehydration step is typically very fast and difficult to prevent.
For professionals in drug development and fine chemical synthesis, understanding these differences is paramount. Base-catalyzed pathways offer access to hydroxyl-containing intermediates (DAA), which can be valuable synthons. In contrast, acid-catalyzed routes are more direct for producing α,β-unsaturated ketone systems (MO), which are classic Michael acceptors and building blocks for more complex molecular architectures. The selection of the appropriate catalytic system, therefore, depends entirely on the synthetic strategy and the target molecule.
References
- 1. personal.tcu.edu [personal.tcu.edu]
- 2. Mesityl oxide - Wikipedia [en.wikipedia.org]
- 3. Trace Level Determination of Mesityl Oxide and Diacetone Alcohol in Atazanavir Sulfate Drug Substance by a Gas Chromatography Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epb.bibl.th-koeln.de [epb.bibl.th-koeln.de]
- 5. byjus.com [byjus.com]
- 6. The acid-catalyzed aldol condensation of acetone (just shown) also produc.. [askfilo.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. US8889914B2 - Method for producing isophorone - Google Patents [patents.google.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Aldol condensation reactions of acetone and formaldehyde over vanadium phosphate catalysts: Comments on the acid–base properties - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 16. researchgate.net [researchgate.net]
Unveiling the Side Reactions: An In-depth Technical Guide to Byproduct Identification in Mesityl Oxide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the byproducts formed during the synthesis of mesityl oxide. A critical understanding of these impurities is paramount for process optimization, ensuring product purity, and meeting stringent regulatory standards in the pharmaceutical and chemical industries. This document details the reaction pathways leading to common byproducts, presents quantitative data on their formation under various conditions, and provides exemplary experimental protocols for their identification and quantification.
Introduction to Mesityl Oxide Synthesis and Byproduct Formation
Mesityl oxide (4-methyl-3-penten-2-one) is a key intermediate in organic synthesis, primarily produced through the self-condensation of acetone. The reaction, typically catalyzed by acids or bases, proceeds via an aldol condensation mechanism. While the desired outcome is the formation of mesityl oxide through the dehydration of the intermediate diacetone alcohol, several competing and consecutive reactions can lead to the formation of a range of byproducts.[1][2][3] The nature and quantity of these byproducts are highly dependent on the chosen synthetic route and reaction parameters.
The primary methods for mesityl oxide synthesis include:
-
Dehydration of Diacetone Alcohol: This method involves the dehydration of previously synthesized diacetone alcohol, often using catalysts like iodine or mineral acids.[4]
-
Direct Condensation of Acetone: This approach involves the one-pot reaction of acetone in the presence of a catalyst to form mesityl oxide directly.[5][6] Common catalysts include strong acids (e.g., hydrogen chloride, sulfuric acid), bases (e.g., sodium hydroxide, barium hydroxide), and solid catalysts like ion-exchange resins.[2][5][6]
The most commonly identified byproducts in these processes are:
-
Diacetone Alcohol (DAA): The primary intermediate in the aldol condensation of acetone. Incomplete dehydration leads to its presence as a significant impurity.[2][6]
-
Phorone: Formed from the condensation of a third molecule of acetone with mesityl oxide.[3][5]
-
Isophorone: An isomer of phorone, formed through a Michael addition of the enolate of acetone to mesityl oxide.[3]
-
Mesitylene: A trimer of acetone formed under strong acid catalysis and higher temperatures.[2]
-
Isomesityl oxide: A double bond isomer of mesityl oxide.[6]
-
Higher Condensation Products: Complex mixtures of higher molecular weight compounds can also be formed, particularly under forcing reaction conditions.[7]
Quantitative Analysis of Byproduct Formation
The distribution of byproducts is significantly influenced by the choice of catalyst and reaction conditions. The following tables summarize quantitative data from various studies on mesityl oxide synthesis.
Table 1: Influence of Catalyst Type on Product Selectivity in Acetone Condensation
| Catalyst Type | Catalyst | Acetone Conversion (%) | Mesityl Oxide Selectivity (%) | Diacetone Alcohol Selectivity (%) | Other Byproducts | Reference |
| Acidic Ion-Exchange Resin | Dowex® 8 | ~15 | 80-90 | Low | Isomesityl oxide | [6] |
| Basic Ion-Exchange Resin | Amberlyst™ A26OH | ~15 | 0.90-11.0 | 89.0-99.1 | - | [6] |
| Strong Acid | Hydrogen Chloride | - | - | - | Phorone | [2][5] |
| Strong Acid | Sulfuric Acid | - | - | - | Mesitylene | [2] |
| Base | Barium Hydroxide | - | - | High | - | [2] |
Note: Selectivity data can vary based on specific reaction conditions such as temperature and reaction time. The data presented here is indicative of general trends.
Reaction Pathways and Mechanisms
The formation of mesityl oxide and its primary byproducts from acetone can be visualized through the following reaction pathways.
Caption: Reaction pathways for mesityl oxide synthesis and major byproduct formation.
Experimental Protocols
This section provides detailed methodologies for the synthesis of mesityl oxide and the analysis of the resulting product mixture.
Synthesis of Mesityl Oxide via Dehydration of Diacetone Alcohol
This protocol is adapted from Organic Syntheses.[4]
Materials:
-
Crude diacetone alcohol
-
Iodine
-
Anhydrous calcium chloride
-
Distillation apparatus (flask, condenser, receiving flasks)
-
Separatory funnel
-
Heating mantle or flame
Procedure:
-
Place approximately 1100 g (9.5 moles) of crude diacetone alcohol and 0.1 g of iodine into a distillation flask.[4]
-
Heat the mixture steadily to initiate distillation.[4]
-
Collect three fractions:
-
Separate the aqueous layer from Fraction II using a separatory funnel.
-
Dry the crude mesityl oxide layer from Fraction II with anhydrous calcium chloride.
-
Redistill the dried crude mesityl oxide, collecting the fraction boiling between 126°C and 130°C.[4]
-
Combine this purified fraction with Fraction III from the initial distillation.
Synthesis of Mesityl Oxide via Acid-Catalyzed Condensation of Acetone
This protocol is based on the method described by J. B. Cohen.[5]
Materials:
-
Acetone (dried over anhydrous calcium chloride)
-
Hydrogen chloride gas
-
Ice
-
Sodium hydroxide solution (strong)
-
Steam distillation apparatus
-
Fractional distillation apparatus
Procedure:
-
Saturate 250 mL of dried and cooled acetone with dry hydrogen chloride gas in a flask cooled in a freezing mixture. This process may take 2-3 hours.[5]
-
Allow the reaction mixture to stand in an ice-water bath for 24 hours, followed by two days at room temperature.[5]
-
Pour the dark-colored liquid onto approximately 300 g of crushed ice and stir well.
-
Separate the upper organic layer and wash it with a strong sodium hydroxide solution until it is faintly yellow.[5]
-
Perform a steam distillation of the organic layer with the addition of a small amount of strong NaOH solution.[5]
-
Separate the distillate, dry it over anhydrous calcium chloride, and then fractionally distill it.[5]
-
Collect the fraction boiling between 129°C and 131°C as mesityl oxide. A higher boiling fraction (180-200°C) containing phorone may also be collected.[5]
Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds in the reaction mixture.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for the analysis of ketones (e.g., a polar stationary phase like DB-WAX or a non-polar phase like DB-5ms).
-
Helium as the carrier gas.
Sample Preparation:
-
Dilute a small aliquot of the crude reaction mixture or the distilled fractions in a suitable solvent (e.g., dichloromethane or acetone of high purity).
-
If necessary, filter the sample to remove any solid particles.
GC-MS Parameters (Example):
-
Injector Temperature: 250°C
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.
-
Carrier Gas Flow Rate: 1 mL/min (constant flow).
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Scan Range: m/z 35-350
Data Analysis:
-
Identify the peaks in the total ion chromatogram (TIC) by comparing their mass spectra with a reference library (e.g., NIST).
-
Confirm the identity of the compounds by comparing their retention times with those of authentic standards.
-
Quantify the relative amounts of each component by integrating the peak areas in the TIC. For accurate quantification, a calibration with external or internal standards is recommended.
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis and analysis of mesityl oxide and its byproducts.
Caption: A generalized workflow for mesityl oxide synthesis and byproduct analysis.
Conclusion
The synthesis of mesityl oxide is invariably accompanied by the formation of several byproducts, the nature and quantity of which are dictated by the reaction conditions. A thorough understanding and control of these side reactions are crucial for achieving high product purity and process efficiency. Diacetone alcohol, phorone, isophorone, and mesitylene are the most common impurities arising from the self-condensation of acetone. The implementation of robust analytical techniques, such as GC-MS, is essential for the accurate identification and quantification of these byproducts. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers and drug development professionals to effectively manage and control impurities in the synthesis of mesityl oxide.
References
- 1. Self-condensation - Wikipedia [en.wikipedia.org]
- 2. sarthaks.com [sarthaks.com]
- 3. Mesityl oxide - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. prepchem.com [prepchem.com]
- 6. iscre28.org [iscre28.org]
- 7. US3385896A - Production of mesityl oxide - Google Patents [patents.google.com]
An In-depth Technical Guide to the Degradation Pathways and Stability of Mesityl Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesityl oxide (4-methyl-3-penten-2-one) is an α,β-unsaturated ketone that finds application as a solvent and an intermediate in various chemical syntheses, including the production of methyl isobutyl ketone (MIBK).[1] Its reactivity, stemming from the presence of both a carbonyl group and a carbon-carbon double bond, makes it susceptible to various degradation pathways. Understanding these pathways and the stability of mesityl oxide under different conditions is crucial for its safe handling, storage, and application, particularly in the pharmaceutical industry where it may be present as an impurity.[2] This technical guide provides a comprehensive overview of the known degradation pathways of mesityl oxide, its stability under various conditions, and detailed experimental protocols for its analysis.
Chemical Stability and Degradation Pathways
Mesityl oxide is a relatively stable molecule under normal storage conditions, typically stored in a cool, dry, and well-ventilated area away from light and sources of ignition.[3][4] However, it is incompatible with strong oxidizing agents, strong acids, strong bases, and reducing agents.[3][5] Degradation can be initiated by thermal stress, light exposure, and chemical reactions, including hydrolysis and microbial action.
Thermal Degradation
Thermal decomposition of mesityl oxide occurs at elevated temperatures. Studies have shown that in the range of 412-490°C, mesityl oxide thermally decomposes to yield major products including methylbutenes, carbon monoxide, isobutene, and methane.[3] The initial phase of this decomposition follows first-order kinetics.[3] When heated to decomposition, it emits dangerous fumes.[6]
Table 1: Thermal Decomposition of Mesityl Oxide [3]
| Temperature Range (°C) | Major Decomposition Products | Kinetic Order |
| 412-490 | Methylbutenes, Carbon Monoxide, Isobutene, Methane | First-order (initial 20% of reaction) |
Chemical Degradation
Mesityl oxide's chemical degradation is primarily driven by its susceptibility to acid and base-catalyzed reactions.
In the presence of acids, mesityl oxide can undergo hydrolysis to form diacetone alcohol.[7] This reaction is essentially the reverse of one of the steps in its synthesis from acetone.[1][8] The presence of water and an acid catalyst, such as phosphoric acid, facilitates this conversion.[7] Strong acids can also promote other reactions, including polymerization.
Under basic conditions, mesityl oxide can also be degraded. The aldol condensation reaction that produces mesityl oxide from acetone is reversible and can be catalyzed by bases.[8] Therefore, in the presence of a strong base, mesityl oxide can revert to acetone or participate in other base-catalyzed reactions.
Photochemical Degradation
As an α,β-unsaturated ketone, mesityl oxide has the potential to undergo photochemical reactions. The nπ* and ππ* electronic transitions of the conjugated system can be initiated by the absorption of ultraviolet (UV) light.[9] While specific studies on the aqueous photochemical degradation of mesityl oxide are limited, related α,β-unsaturated ketones are known to undergo reactions such as isomerization, cycloaddition, and rearrangement upon irradiation.[10][11] In the presence of a mild base, some α,β-unsaturated ketones can undergo photochemical deconjugation.[10] The atmospheric degradation of mesityl oxide is initiated by reaction with hydroxyl (OH) radicals and ozone, with the reaction with OH radicals being the dominant pathway.[12]
Microbial Degradation
Information on the specific microbial degradation pathways of mesityl oxide is not extensively documented. However, the general metabolism of ketones and unsaturated hydrocarbons by microorganisms suggests potential routes for its biodegradation. Bacteria from the genus Pseudomonas, for instance, are known to degrade methyl ketones through oxidative pathways.[13] The degradation of unsaturated fatty acids by microbial consortia involves β-oxidation.[14] It is plausible that microorganisms could utilize similar enzymatic machinery to break down the mesityl oxide molecule, likely initiating attack at the carbon-carbon double bond or the carbonyl group.
Signaling Pathways and Logical Relationships
The degradation of mesityl oxide can be visualized as a series of interconnected pathways influenced by various environmental factors.
Caption: Overview of Mesityl Oxide Degradation Pathways.
Experimental Protocols
To assess the stability of mesityl oxide and investigate its degradation pathways, a series of well-defined experimental protocols are necessary.
Aqueous Stability Study Protocol
This protocol outlines a general procedure for evaluating the stability of mesityl oxide in aqueous solutions at different pH values and temperatures.
Caption: Workflow for Aqueous Stability Study of Mesityl Oxide.
Methodology:
-
Preparation of Solutions:
-
Prepare aqueous buffer solutions at various pH levels (e.g., pH 2, 4, 7, 9, 12) to simulate acidic, neutral, and basic conditions.
-
Prepare a stock solution of mesityl oxide in a water-miscible organic solvent (e.g., acetonitrile or methanol) of high purity.
-
Spike the buffer solutions with the mesityl oxide stock solution to achieve a final concentration suitable for accurate quantification by the chosen analytical method. The final concentration of the organic solvent should be kept low (typically <1%) to minimize its effect on the reaction.
-
-
Incubation:
-
Aliquot the prepared solutions into sealed vials to prevent evaporation.
-
Incubate the vials at controlled temperatures (e.g., 25°C, 40°C, and 60°C). It is advisable to conduct the study in the dark to exclude any photochemical degradation.
-
-
Sampling and Analysis:
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each vial.
-
If necessary, quench the degradation reaction immediately after sampling. For acidic and basic solutions, this can be achieved by neutralizing the sample.
-
Analyze the samples using a validated analytical method, such as Gas Chromatography with Flame Ionization Detection (GC-FID) or Gas Chromatography-Mass Spectrometry (GC-MS), to determine the concentration of mesityl oxide.[4][15]
-
-
Data Analysis:
-
Plot the concentration of mesityl oxide as a function of time for each pH and temperature condition.
-
Determine the order of the degradation reaction and calculate the degradation rate constant (k) and half-life (t½) for each condition.
-
Analytical Method: Gas Chromatography-Flame Ionization Detection (GC-FID)
A common and reliable method for the quantification of mesityl oxide is GC-FID.
Table 2: Example GC-FID Parameters for Mesityl Oxide Analysis [4]
| Parameter | Value |
| Column | DB-FFAP (30 m x 0.53 mm, 1.0 µm film thickness) or equivalent |
| Carrier Gas | Helium |
| Flow Rate | 5 mL/min |
| Injector Temperature | 250°C |
| Detector Temperature | 300°C |
| Oven Program | 40°C (hold 3 min), then ramp to 240°C at 25°C/min, hold for 1 min |
| Injection Volume | 1 µL |
| Split Ratio | 10:1 |
Sample Preparation for GC-FID Analysis:
-
Standard Preparation: Prepare a series of standard solutions of mesityl oxide in a suitable solvent (e.g., N-methyl pyrrolidone) at known concentrations to create a calibration curve.[4]
-
Sample Dilution: Dilute the samples from the stability study with the same solvent used for the standards to bring the concentration of mesityl oxide within the linear range of the calibration curve.
-
Injection: Inject the prepared standards and samples into the GC system.
Conclusion
The degradation of mesityl oxide is a multifaceted process influenced by thermal, chemical, photochemical, and microbial factors. Its α,β-unsaturated ketone structure makes it particularly susceptible to acid and base-catalyzed hydrolysis and retro-aldol reactions. While thermal degradation pathways have been characterized, further research is needed to fully elucidate the specific mechanisms and intermediates of its photochemical and microbial degradation. The provided experimental protocols offer a framework for conducting robust stability studies, which are essential for ensuring the quality and safety of products where mesityl oxide may be present. For drug development professionals, a thorough understanding of these degradation pathways is critical for risk assessment and the development of appropriate control strategies.
References
- 1. Mesityl oxide - Wikipedia [en.wikipedia.org]
- 2. Trace-level analysis of mesityl oxide in enalapril maleate by gas chromatography with electron ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. sds.edqm.eu [sds.edqm.eu]
- 7. 2. The hydrolysis of mesityl oxide to form diacetone | Chegg.com [chegg.com]
- 8. iscre28.org [iscre28.org]
- 9. Chromophore Activation of α,β‐Unsaturated Carbonyl Compounds and Its Application to Enantioselective Photochemical Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photochemical deconjugation of α,β-unsaturated ketones - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. acp.copernicus.org [acp.copernicus.org]
- 13. Oxidative degradation of methyl ketones. II. Chemical pathway for degradation of 2-tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Microbial Communities Involved in Anaerobic Degradation of Unsaturated or Saturated Long-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
understanding the chemical reactivity of the α,β-unsaturated ketone functionality
For Researchers, Scientists, and Drug Development Professionals
The α,β-unsaturated ketone moiety is a cornerstone in organic synthesis and a prevalent structural motif in numerous biologically active compounds and pharmaceutical agents. Its unique electronic properties, arising from the conjugation of a carbon-carbon double bond with a carbonyl group, give rise to a rich and diverse range of chemical reactivity. This guide provides a comprehensive exploration of the core reactions of α,β-unsaturated ketones, complete with quantitative data, detailed experimental protocols, and mechanistic visualizations to empower researchers in their synthetic endeavors.
Core Reactivity: Nucleophilic Addition
The defining characteristic of α,β-unsaturated ketones is the presence of two electrophilic sites: the carbonyl carbon (C-2) and the β-carbon (C-4). This dual reactivity allows for two primary modes of nucleophilic attack: direct (1,2-) addition to the carbonyl group and conjugate (1,4-) addition to the β-carbon, also known as the Michael addition.[1][2][3]
The regioselectivity of the nucleophilic attack is a crucial aspect of the reactivity of α,β-unsaturated ketones and is influenced by several factors, including the nature of the nucleophile (hard vs. soft), the structure of the substrate, and the reaction conditions.[3][4] Hard nucleophiles, such as Grignard reagents and organolithium compounds, tend to favor the kinetically controlled 1,2-addition.[2][5] In contrast, softer nucleophiles, like enolates, amines, thiols, and organocuprates, generally favor the thermodynamically more stable 1,4-addition product.[1][2][6]
Michael Addition (1,4-Conjugate Addition)
The Michael addition is a widely utilized carbon-carbon bond-forming reaction involving the addition of a nucleophile (the Michael donor) to the β-carbon of an α,β-unsaturated carbonyl compound (the Michael acceptor).[7][8] The donor is typically a resonance-stabilized carbanion, such as an enolate derived from a ketone, ester, or malonate.[6][9][10]
The reaction proceeds via the formation of an enolate intermediate, which is then protonated to yield the 1,5-dicarbonyl product, often referred to as a Michael adduct.[2][8] The Michael addition is a thermodynamically controlled process, driven by the formation of a stable carbon-carbon single bond.[6][9]
Generalized Experimental Workflow for Michael Addition:
Asymmetric Michael Addition
The development of catalytic, enantioselective Michael additions has been a significant area of research, enabling the synthesis of chiral molecules with high optical purity.[11][12] A variety of chiral catalysts have been employed, including organocatalysts and metal complexes.[11][12][13] For instance, chiral secondary amines can activate α,β-unsaturated aldehydes for highly enantioselective aza-Michael reactions.[11] Similarly, bifunctional organocatalysts have proven effective for the aza-Michael reaction of α,β-unsaturated ketones.[11]
Table 1: Enantioselective Michael Addition of Pyrazolin-5-ones to α,β-Unsaturated Ketones
| Entry | α,β-Unsaturated Ketone | Pyrazolin-5-one | Yield (%) | ee (%) |
| 1 | Chalcone | 4-Unsubstituted Pyrazolin-5-one | 97 | 98.5 |
| 2 | Benzofuran-derived α,β-unsaturated ketone | 4-Unsubstituted Pyrazolin-5-one | 85.5 | 95.5 |
| 3 | Thiophene-derived α,β-unsaturated ketone | 4-Unsubstituted Pyrazolin-5-one | 96 | 90 |
Data sourced from a study on primary amine-catalyzed enantioselective 1,4-Michael addition.[14]
Cycloaddition Reactions
The conjugated π-system of α,β-unsaturated ketones makes them excellent partners in various cycloaddition reactions, providing powerful methods for the construction of cyclic and polycyclic systems.
Robinson Annulation
The Robinson annulation is a classic tandem reaction that combines a Michael addition with an intramolecular aldol condensation to form a six-membered ring.[15][16][17] This powerful ring-forming strategy is widely used in the synthesis of steroids, terpenes, and other natural products.[18] The reaction typically involves the treatment of a ketone with an α,β-unsaturated ketone, such as methyl vinyl ketone, in the presence of a base.[16][19]
Reaction Mechanism of Robinson Annulation:
Experimental Protocol for Robinson Annulation:
-
Materials: Aldehyde (1.0 eq), triethylamine (4.0 eq), methyl vinyl ketone (5.0 eq), dichloromethane (DCM), methanol (MeOH), sodium methoxide (3.0 eq, followed by 1.0 eq).
-
Procedure:
-
To a solution of the aldehyde in DCM, add triethylamine and freshly distilled methyl vinyl ketone at 23 °C.
-
Stir the mixture for 96 hours, protected from light.
-
Concentrate the mixture to obtain the crude Michael adduct.
-
Dissolve the Michael adduct in MeOH and add sodium methoxide in one portion while stirring at 23 °C.
-
After 24 hours, add another portion of sodium methoxide.
-
After a further 20 hours, quench the reaction with saturated aqueous ammonium chloride solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated aqueous sodium chloride solution, dry over magnesium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography.[19]
-
Nazarov Cyclization
The Nazarov cyclization is an acid-catalyzed electrocyclic reaction that converts divinyl ketones into cyclopentenones.[20][21] The reaction proceeds through a 4π-electron system, involving the conrotatory ring closure of a pentadienyl cation intermediate.[22] This method is highly valuable for synthesizing five-membered rings, which are common motifs in natural products.[20][23]
Experimental Protocol for Nazarov Cyclization:
-
Materials: Divinyl ketone (1.0 eq), tin(IV) chloride (SnCl₄, 1.0 M in DCM, 2.0 eq), dichloromethane (DCM), saturated aqueous ammonium chloride (NH₄Cl).
-
Procedure:
-
Dissolve the divinyl ketone in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a 1.0 M solution of SnCl₄ in DCM dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Vigorously stir the resulting mixture for 15 minutes and then separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the cyclopentenone.[20][21]
-
Pauson-Khand Reaction
The Pauson-Khand reaction is a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, typically catalyzed by a cobalt complex, to form a cyclopentenone.[24][25][26] This reaction is a powerful tool for constructing five-membered rings with high complexity in a single step.[26][27] The intramolecular version of the Pauson-Khand reaction is particularly useful for synthesizing fused bicyclic systems with high regio- and stereoselectivity.[24]
Table 2: Comparison of Catalytic Systems for the Intramolecular Pauson-Khand Reaction of 1,7-Enynes
| Catalyst System | Promoter/Additive | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Co₂(CO)₈ (stoichiometric) | None (thermal) | Toluene | 110-160 | 12-24 | 50-70 |
| Co₂(CO)₈ (catalytic) | N-Methylmorpholine N-oxide | Dichloromethane | 25-40 | 2-6 | 60-85 |
| [Rh(CO)₂Cl]₂ | None (CO atmosphere) | Toluene | 80-110 | 1-4 | 70-95 |
Data compiled from literature on the intramolecular Pauson-Khand reaction.[24]
Experimental Protocol for the Intramolecular Pauson-Khand Reaction (Stoichiometric Cobalt):
-
Materials: Oct-1-en-6-yne (1.0 eq), dicobalt octacarbonyl (Co₂(CO)₈, 1.1 eq), N-methylmorpholine N-oxide (3.0 eq), anhydrous dichloromethane (DCM).
-
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add oct-1-en-6-yne.
-
Dissolve the enyne in anhydrous DCM.
-
Add dicobalt octacarbonyl to the solution. The solution should turn a deep red/brown.
-
Stir at room temperature for 1-2 hours.
-
Add N-methylmorpholine N-oxide portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature (or slightly elevated, e.g., 40 °C) and monitor by TLC.
-
Upon completion, quench the reaction by exposing it to air for 30 minutes.
-
Filter the mixture through a pad of silica gel, eluting with diethyl ether or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[24]
-
Other Important Reactions
Baylis-Hillman Reaction
The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between the α-position of an activated alkene and an aldehyde, catalyzed by a tertiary amine or phosphine.[28][29] This reaction provides a route to densely functionalized molecules known as Baylis-Hillman adducts.[29] The mechanism involves a Michael addition of the catalyst to the activated alkene, forming a zwitterionic enolate that then adds to the aldehyde.[30][31]
Experimental Protocol for the Baylis-Hillman Reaction:
-
Materials: Enone (1.0 eq), 37% formaldehyde (8.0 eq), tributylphosphine (1.3 eq), chloroform.
-
Procedure:
-
To a stirred solution of the enone and formaldehyde in chloroform, add tributylphosphine dropwise at 0 °C under a nitrogen atmosphere.
-
Allow the resulting mixture to warm to room temperature and stir for 4 hours.
-
Quench the reaction with ice water and extract with DCM.
-
Combine the organic phases, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum.
-
Purify the residue by flash column chromatography to afford the β-hydroxy ketone.[29]
-
Synthesis of Chalcones (α,β-Unsaturated Ketones)
Chalcones are a class of α,β-unsaturated ketones that serve as important intermediates in the synthesis of various heterocyclic compounds. A common method for their preparation is the Claisen-Schmidt condensation, which is a base-catalyzed aldol condensation between an acetophenone and an aromatic aldehyde.[32][33]
Table 3: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
| Acetophenone Derivative | Benzaldehyde Derivative | Catalyst/Solvent | Reaction Time | Yield (%) |
| 5'-fluoro-2'-hydroxyacetophenone | 3,4-dimethoxybenzaldehyde | KOH / Ball Mill | 2 x 30 min | 96 |
| 2'-hydroxyacetophenone | 4-chlorobenzaldehyde | aq. KOH / Ethanol | 24 h | 72 |
| 2'-hydroxyacetophenone | 4-bromobenzaldehyde | aq. KOH / Ethanol | 24 h | 50 |
Data sourced from a study on the synthesis of chalcones.[33]
Experimental Protocol for Solvent-Free Synthesis of Chalcone:
-
Materials: Acetophenone (1.0 eq), substituted benzaldehyde (1.0 eq), solid sodium hydroxide (NaOH, 1.0 eq), mortar and pestle.
-
Procedure:
-
In a porcelain mortar, combine the acetophenone, substituted benzaldehyde, and solid NaOH.
-
Grind the mixture with a pestle for approximately 10 minutes until a paste forms.
-
Scrape the solid product from the mortar.
-
Wash the solid with deionized water to remove the NaOH.
-
Isolate the chalcone by suction filtration.
-
The crude product can be further purified by recrystallization from 95% ethanol.[32][33]
-
Conclusion
The α,β-unsaturated ketone functionality is a versatile and powerful tool in the arsenal of synthetic chemists. A thorough understanding of its reactivity, including the factors that govern the competition between 1,2- and 1,4-addition, is essential for its effective utilization in the synthesis of complex molecules. The cycloaddition reactions and other transformations discussed in this guide further highlight the synthetic utility of this important functional group. The provided experimental protocols and quantitative data serve as a practical resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.
References
- 1. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 2. 19.13 Conjugate Nucleophilic Addition to α,βâUnsaturated Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 3. Nucleophilic conjugate addition - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. Michael Addition [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Asymmetric aza-Michael Reactions of α,β-Unsaturated Ketones with Bifunctional Organic Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. BJOC - Primary amine-catalyzed enantioselective 1,4-Michael addition reaction of pyrazolin-5-ones to α,β-unsaturated ketones [beilstein-journals.org]
- 15. Robinson Annulation [qorganica.qui.uam.es]
- 16. Robinson annulation - Wikipedia [en.wikipedia.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Robinson Annulation | NROChemistry [nrochemistry.com]
- 20. benchchem.com [benchchem.com]
- 21. Nazarov Cyclization | NROChemistry [nrochemistry.com]
- 22. Nazarov Cyclization [organic-chemistry.org]
- 23. grokipedia.com [grokipedia.com]
- 24. benchchem.com [benchchem.com]
- 25. Pauson-Khand Reaction | NROChemistry [nrochemistry.com]
- 26. grokipedia.com [grokipedia.com]
- 27. Thieme E-Books & E-Journals [thieme-connect.de]
- 28. Baylis-Hillman Reaction [organic-chemistry.org]
- 29. Baylis-Hillman Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 30. blogs.hsc.edu [blogs.hsc.edu]
- 31. m.youtube.com [m.youtube.com]
- 32. rsc.org [rsc.org]
- 33. benchchem.com [benchchem.com]
Methodological & Application
Application Note: Laboratory Scale Synthesis of Mesityl Oxide
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of mesityl oxide, an alpha,beta-unsaturated ketone with significant applications as a solvent and chemical intermediate.[1] The described method is based on the efficient dehydration of diacetone alcohol, a common and reliable route for producing high-purity mesityl oxide.[1] This protocol is intended for researchers and professionals in chemistry and drug development, offering a step-by-step guide from reaction setup to product purification and characterization.
Introduction
Mesityl oxide (4-methyl-3-penten-2-one) is a colorless, oily liquid with a distinct peppermint-like odor.[1] It serves as a valuable solvent for various materials, including synthetic fibers, rubbers, oils, and resins, and is a key precursor in the synthesis of other important chemicals like methyl isobutyl ketone (MIBK).[1][2]
The synthesis of mesityl oxide is typically achieved through the self-condensation of acetone.[2] This process can be catalyzed by either acids or bases.[2][3][4] While direct acid-catalyzed condensation of acetone can produce mesityl oxide, it often leads to the formation of byproducts such as phorone.[5][6] Base-catalyzed condensation, on the other hand, primarily yields diacetone alcohol.[5] A highly effective and common laboratory method involves the subsequent dehydration of this diacetone alcohol intermediate.[5] This two-step approach, often streamlined into a one-pot dehydration of crude diacetone alcohol, offers good yields and high selectivity.[5][7] This application note details the protocol for synthesizing mesityl oxide via the iodine-catalyzed dehydration of diacetone alcohol.[5][8]
Reaction Mechanism
The synthesis proceeds in two main stages:
-
Aldol Condensation of Acetone: Two molecules of acetone undergo a base-catalyzed aldol condensation to form diacetone alcohol.
-
Dehydration: The resulting diacetone alcohol is then dehydrated in the presence of a catalyst, such as a small amount of iodine, to yield mesityl oxide and water.[8]
Overall Reaction: 2 (CH₃)₂CO → (CH₃)₂C(OH)CH₂C(O)CH₃ → (CH₃)₂C=CHC(O)CH₃ + H₂O
Experimental Protocol
This protocol is adapted from the well-established procedure published in Organic Syntheses.[5][7]
Materials and Equipment
| Materials | Equipment |
| Crude Diacetone Alcohol (~1100 g, 9.5 moles) | 1-L Round-bottom flask |
| Iodine (0.1 g) | Three-bulbed Glinsky fractionating column |
| Anhydrous Calcium Chloride | Water-cooled condenser |
| Saturated Sodium Chloride Solution | Distillation receiving flasks |
| Separatory funnel | |
| Heating mantle or small flame | |
| Stir bar (optional) |
Procedure
-
Apparatus Setup: Assemble a fractional distillation apparatus using a 1-L round-bottom flask, a Glinsky fractionating column, and a condenser set for distillation.
-
Reactant Charging: Place approximately 1100 g (9.5 moles) of crude diacetone alcohol and 0.1 g of iodine into the round-bottom flask.[5][7]
-
Distillation: Heat the mixture gently and steadily. The distillation should be carried out slowly and without interruption.[5] Collect the distillate in three separate fractions:
-
Fraction I: 56–80 °C (This fraction consists mainly of acetone with some water and mesityl oxide).[5][7]
-
Fraction II: 80–126 °C (This fraction will separate into two layers: an upper layer of crude mesityl oxide and a lower aqueous layer).[5][7]
-
Fraction III: 126–131 °C (This fraction is relatively pure mesityl oxide).[5][7]
-
-
Work-up of Fraction II: While Fraction III is distilling, transfer Fraction II to a separatory funnel. Separate the lower aqueous layer and discard it.
-
Drying: Dry the crude mesityl oxide from the upper layer of Fraction II with anhydrous calcium chloride.
-
Purification: Decant or filter the dried mesityl oxide from the calcium chloride and redistill it through the fractionating column. Collect the fraction boiling between 126–130 °C.
-
Product Combination: Combine the purified product from step 6 with Fraction III from the initial distillation. This combined liquid is the final, purified mesityl oxide. The total distillation and redistillation time is approximately six hours.[5]
Data Presentation
The following table summarizes the typical quantitative data for this synthesis protocol.
| Parameter | Value | Reference |
| Starting Material (Crude Diacetone Alcohol) | ~1100 g (9.5 moles) | [5] |
| Catalyst (Iodine) | 0.1 g | [5] |
| Distillation Fractions | ||
| Fraction I | 56–80 °C | [5][7] |
| Fraction II | 80–126 °C | [5][7] |
| Fraction III (Pure Mesityl Oxide) | 126–131 °C | [5][7] |
| Product Information | ||
| Final Product Yield | ~650 g (65% of theoretical based on total acetone) | [5][7] |
| Recovered Acetone | ~300 g | [5][7] |
| Boiling Point | 129-131 °C | [6] |
| Density | 0.858 g/cm³ at 20 °C | [1] |
| Appearance | Colorless to light yellow oily liquid | [2] |
Experimental Workflow Diagram
The following diagram illustrates the logical workflow of the synthesis and purification process.
References
- 1. Mesityl_oxide [chemeurope.com]
- 2. iscre28.org [iscre28.org]
- 3. researchgate.net [researchgate.net]
- 4. The aldol condensation of acetone is a base-catalyzed | Chegg.com [chegg.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. prepchem.com [prepchem.com]
- 7. Production Method of Mesityl oxide - Chempedia - LookChem [lookchem.com]
- 8. youtube.com [youtube.com]
Application Notes and Protocols for Mesityl Oxide as a High-Boiling Point Solvent in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of mesityl oxide as a high-boiling point solvent in various organic reactions. Mesityl oxide, an α,β-unsaturated ketone, offers a unique combination of properties, including a moderately high boiling point, good solvency for a range of organic compounds, and participation in certain reaction pathways. These characteristics make it a valuable, albeit reactive, solvent for specific synthetic applications.
Properties and Safety of Mesityl Oxide
Mesityl oxide, systematically named 4-methylpent-3-en-2-one, is a colorless to pale yellow oily liquid with a characteristic honey-like or peppermint-like odor.[1][2][3] It is miscible with most organic solvents and has limited solubility in water.[2][4]
Table 1: Physical and Chemical Properties of Mesityl Oxide
| Property | Value | References |
| Molecular Formula | C₆H₁₀O | [2] |
| Molecular Weight | 98.14 g/mol | [2] |
| Boiling Point | 129-130 °C (264-266 °F) | [2][5] |
| Melting Point | -53 °C (-63 °F) | [2] |
| Density | 0.858 g/cm³ at 20 °C | [2] |
| Flash Point | 31 °C (87 °F) | [2] |
| Solubility in Water | Approx. 3 g/100 mL at 20 °C | [2] |
| Refractive Index (n_D^20) | 1.442 | [6] |
Safety Precautions: Mesityl oxide is a flammable liquid and vapor.[6] It is harmful if swallowed or in contact with skin, and toxic if inhaled.[6] It can cause skin and serious eye irritation, as well as respiratory irritation.[6] Due to its potential to form explosive peroxides upon exposure to air, it should be handled with care.[2] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6][7]
General Experimental Workflow
The use of a high-boiling point solvent like mesityl oxide requires careful consideration of the experimental setup to ensure efficient reaction and safe handling.
Caption: General workflow for conducting an organic reaction in a high-boiling point solvent.
Application Notes and Protocols
Michael Addition and Subsequent Intramolecular Condensation: Synthesis of Dimedone
Mesityl oxide can serve as both a reactant and a solvent (or co-solvent) in Michael additions. A classic example is the synthesis of dimedone, where diethyl malonate adds to mesityl oxide.
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 1.4 g of sodium methoxide in 10 mL of methanol.
-
Addition of Reactants: Add a boiling stone and 4 mL of diethyl malonate to the flask.
-
Gently reflux the mixture for 3 minutes.
-
Remove the heat source and carefully add 2.8 mL of mesityl oxide through the top of the reflux condenser. Caution: This addition can be vigorous.
-
Once the initial reaction subsides, heat the mixture at reflux for 30 minutes.
-
Saponification: Cool the mixture, then add 20 mL of 2N sodium hydroxide solution and reflux for an additional 90 minutes.
-
Work-up: Cool the reaction mixture to room temperature. Evaporate any remaining methanol using a rotary evaporator.
-
Heat the remaining aqueous mixture to reflux and slowly add approximately 30 mL of 4N HCl until the pH of the mixture is between 2 and 3.
-
Isolation: Cool the mixture in an ice bath to precipitate the product.
-
Purification: Collect the solid by filtration, wash with a small amount of cold water, and dry.[8]
Table 2: Reactant Quantities for Dimedone Synthesis
| Reactant | Molecular Weight ( g/mol ) | Amount | Moles (approx.) |
| Sodium Methoxide | 54.02 | 1.4 g | 0.026 |
| Diethyl Malonate | 160.17 | 4 mL (4.2 g) | 0.026 |
| Mesityl Oxide | 98.14 | 2.8 mL (2.4 g) | 0.024 |
Knoevenagel Condensation
General Experimental Protocol (Adaptable for Mesityl Oxide):
-
Reactant Mixture: In a round-bottom flask, combine the aldehyde or ketone (1 equivalent) and the active methylene compound (1 equivalent).
-
Solvent and Catalyst: Add mesityl oxide as the solvent and a catalytic amount of a weak base (e.g., piperidine, ammonium acetate).
-
Reaction: Stir the reaction mixture at the desired temperature (room temperature to reflux) while monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture. If the product precipitates, it can be isolated by filtration. Otherwise, the mesityl oxide can be removed under reduced pressure, and the residue purified by recrystallization or chromatography.[1]
Caption: Logical relationship in a Knoevenagel condensation.
Grignard Reactions
Grignard reactions are typically carried out in aprotic ether solvents like diethyl ether or THF. The use of a ketone solvent like mesityl oxide is generally not advisable as the Grignard reagent would readily react with the carbonyl group of the solvent. However, for specific applications where a high-boiling point is necessary and the Grignard reagent is intended to react with a less reactive electrophile, or if the reaction with the solvent is desired, it could be considered. No standard protocols for using mesityl oxide as an inert solvent for Grignard reactions were found in the searched literature.
Friedel-Crafts Acylation
Friedel-Crafts acylation is typically performed using a Lewis acid catalyst in a non-polar or moderately polar, non-reactive solvent. Ketone solvents are generally not suitable for Friedel-Crafts reactions as the carbonyl group can coordinate with the Lewis acid catalyst, deactivating it. Therefore, mesityl oxide is not a recommended solvent for this reaction.
Suzuki Coupling
The Suzuki coupling is a versatile cross-coupling reaction that typically employs polar aprotic solvents like DMF, dioxane, or toluene, often with the addition of water. While mesityl oxide is a polar aprotic solvent, its reactivity (α,β-unsaturated ketone) might interfere with the catalytic cycle or lead to side reactions. No specific protocols for Suzuki coupling in mesityl oxide were found in the provided search results.
Wittig Reaction
The Wittig reaction is used to synthesize alkenes from aldehydes or ketones and a phosphorus ylide. The choice of solvent depends on the reactivity of the ylide. While a variety of aprotic solvents can be used, the carbonyl group of mesityl oxide would compete with the substrate aldehyde or ketone for reaction with the ylide, making it an unsuitable solvent for this transformation.
Diels-Alder Reaction
The Diels-Alder reaction is a cycloaddition that is often favored by polar solvents. As a polar aprotic solvent with a relatively high boiling point, mesityl oxide could potentially be used for Diels-Alder reactions that require elevated temperatures. However, the dienophilic nature of the α,β-unsaturated ketone moiety in mesityl oxide could lead to it participating in the reaction as a reactant rather than just a solvent. Careful consideration of the relative reactivity of the desired dienophile and mesityl oxide would be necessary.
Comparative Data
Detailed quantitative comparisons of mesityl oxide with other high-boiling point solvents for a wide range of reactions are not extensively available in the searched literature. The suitability of a solvent is highly dependent on the specific reaction, substrates, and catalysts involved.
Table 3: Comparison of Selected High-Boiling Point Aprotic Solvents
| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Dipole Moment (D) | General Characteristics |
| Mesityl Oxide | 129-130 | ~15 | ~2.8 | Polar, aprotic, reactive (α,β-unsaturated ketone) |
| N,N-Dimethylformamide (DMF) | 153 | 36.7 | 3.82 | Highly polar, aprotic, common for a wide range of reactions |
| Dimethyl Sulfoxide (DMSO) | 189 | 46.7 | 3.96 | Highly polar, aprotic, excellent dissolving power |
| N-Methyl-2-pyrrolidone (NMP) | 202 | 32.2 | 4.09 | Highly polar, aprotic, good for high-temperature reactions |
| Dioxane | 101 | 2.2 | 0.45 | Moderately polar, aprotic, common for Grignard and other reactions |
Conclusion
Mesityl oxide can be a useful high-boiling point solvent for specific applications, particularly in reactions where its own reactivity as an α,β-unsaturated ketone is either desired or does not interfere with the main transformation. Its use in Michael additions is a prime example. However, for many common organic reactions such as Grignard, Friedel-Crafts, and Wittig reactions, its inherent reactivity makes it an unsuitable choice as an inert solvent. For reactions like the Knoevenagel condensation and Diels-Alder reaction, its potential as a solvent should be evaluated on a case-by-case basis, with careful consideration of potential side reactions. Researchers should always perform small-scale test reactions to determine the suitability of mesityl oxide as a solvent for their specific synthetic needs.
References
- 1. benchchem.com [benchchem.com]
- 2. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 3. Michael_reaction [chemeurope.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. spcmc.ac.in [spcmc.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 9. Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP02883F [pubs.rsc.org]
Application Notes and Protocols for the Catalytic Hydrogenation of Mesityl Oxide to Methyl Isobutyl Ketone (MIBK)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl isobutyl ketone (MIBK) is a versatile industrial solvent with significant applications in the paint and coatings industry, as a precursor for specialty chemicals, and in pharmaceutical manufacturing.[1] The synthesis of MIBK is commonly achieved through the catalytic hydrogenation of mesityl oxide (MO). This process can be part of a three-step synthesis starting from acetone, which first undergoes an aldol condensation to form diacetone alcohol (DAA), followed by dehydration to mesityl oxide, and finally hydrogenation to MIBK.[2] Alternatively, a one-step process from acetone is also utilized, where condensation, dehydration, and hydrogenation occur in a single reactor.[3] This document provides detailed application notes and experimental protocols for the selective hydrogenation of mesityl oxide to MIBK, targeting researchers and professionals in chemical and pharmaceutical development.
The hydrogenation of mesityl oxide is a selective process where the carbon-carbon double bond in the α,β-unsaturated ketone is reduced.[4] Various catalytic systems have been developed for this transformation, including those based on noble metals like palladium and platinum, as well as nickel-based catalysts.[3][5][6] The choice of catalyst and reaction conditions significantly influences the selectivity towards MIBK, with potential side products including methyl isobutyl carbinol (MIBC) and 2-methyl pentane (2MP).[5][7]
Reaction Pathway and Mechanism
The overall reaction involves the addition of hydrogen across the C=C double bond of mesityl oxide. The reaction typically proceeds through the adsorption of mesityl oxide and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms.[1] The mechanism can be described within the Langmuir-Hinshelwood framework.[1]
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. Mesityl oxide - Wikipedia [en.wikipedia.org]
- 5. US3374272A - Hydrogenation of mesityl oxide - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Michael Addition Reactions on Mesityl Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation in organic synthesis. Its versatility and reliability have made it an indispensable tool in the construction of complex molecules, including pharmaceutical intermediates and active pharmaceutical ingredients. Mesityl oxide (4-methylpent-3-en-2-one), a readily available and inexpensive α,β-unsaturated ketone, serves as a valuable Michael acceptor, enabling the synthesis of a diverse array of 1,5-dicarbonyl compounds and their derivatives.
These application notes provide detailed experimental procedures for the Michael addition of various nucleophiles to mesityl oxide, including carbanions, amines, thiols, and nitroalkanes. The protocols are designed to be clear and reproducible for researchers in academic and industrial settings.
Data Presentation: A Comparative Overview of Michael Additions to Mesityl Oxide
The following table summarizes the reaction conditions and yields for the Michael addition of representative nucleophiles to mesityl oxide, facilitating a comparative analysis of different synthetic approaches.
| Nucleophile (Donor) | Catalyst | Solvent | Temperature (°C) | Time | Product | Yield (%) |
| Diethyl Malonate | Sodium Methoxide | Methanol | Reflux | 30 min | Diethyl 2-(2,2-dimethyl-4-oxopentyl)malonate | High (precursor to Dimedone, 76.77% overall yield)[1] |
| Aniline | MOF-199 | Solvent-free | 80 | 12 h | 2,2,4-Trimethyl-1,2-dihydroquinoline | 76[2] |
| Thioacetic Acid | None | n-Hexane | Not Specified | Not Specified | S-(1,1-dimethyl-3-oxobutyl) thioacetate | 75 |
| Nitromethane | Basic Catalyst | Methanol | Not Specified | Not Specified | 4-Methyl-4-nitropentan-2-one | Good (qualitative) |
Experimental Protocols
General Considerations
-
All reactions should be performed in a well-ventilated fume hood.
-
Mesityl oxide is a lachrymator and should be handled with care.
-
Reagents and solvents should be of appropriate purity for the intended reaction. Anhydrous solvents should be used when specified.
-
Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Product purification is typically achieved by column chromatography or recrystallization.
-
Product characterization should be performed using appropriate spectroscopic methods such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.
Protocol 1: Michael Addition of Diethyl Malonate to Mesityl Oxide
This protocol describes the synthesis of diethyl 2-(2,2-dimethyl-4-oxopentyl)malonate, a key intermediate in the synthesis of dimedone.[3][4]
Materials:
-
Sodium methoxide (1.4 g)
-
Anhydrous methanol (10 mL)
-
Diethyl malonate (4 mL)
-
Mesityl oxide (2.8 mL)
-
Boiling stone
-
100 mL round-bottomed flask
-
Reflux condenser
-
Heating mantle
-
Syringe
Procedure:
-
To a 100 mL round-bottomed flask, add sodium methoxide (1.4 g) and dissolve it in anhydrous methanol (10 mL).
-
Add a boiling stone to the flask, followed by diethyl malonate (4 mL).
-
Gently reflux the mixture for 3 minutes.
-
Remove the heat source and carefully add mesityl oxide (2.8 mL) dropwise via syringe through the top of the reflux condenser. Caution: This reaction can be vigorous.
-
Once the initial exothermic reaction subsides, heat the mixture at reflux for 30 minutes.
-
Cool the reaction mixture to room temperature. The crude product, diethyl 2-(2,2-dimethyl-4-oxopentyl)malonate, can be used in subsequent steps or purified.
Purification (leading to Dimedone):
-
To the cooled mixture, add 2N sodium hydroxide (20 mL) and reflux for an additional 90 minutes to induce cyclization, hydrolysis, and decarboxylation.[3]
-
After cooling to room temperature, evaporate any remaining methanol using a rotary evaporator.
-
Heat the remaining aqueous mixture to reflux and slowly add 4N HCl until the pH is in the 2-3 range.
-
Cool the mixture in an ice bath to precipitate the product, dimedone.
-
Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry.
-
The crude dimedone can be further purified by recrystallization from a minimal amount of acetone.[3]
Characterization of Diethyl 2-(2,2-dimethyl-4-oxopentyl)malonate (Intermediate):
-
¹H NMR: Expected signals include those for the ethyl ester groups (triplet and quartet), a singlet for the acetyl methyl group, singlets for the gem-dimethyl groups, and signals for the methylene and methine protons of the malonate and pentyl chain.
-
¹³C NMR: Expected signals include those for the carbonyl carbons of the ketone and esters, the quaternary carbon, and the various methyl, methylene, and methine carbons.
-
IR (cm⁻¹): Expected characteristic peaks around 1730-1750 (ester C=O stretch) and 1715 (ketone C=O stretch).
Protocol 2: Aza-Michael Addition of Aniline to Mesityl Oxide (leading to a Dihydroquinoline)
This protocol describes the synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline from aniline and mesityl oxide, showcasing a tandem Michael addition-cyclization reaction.[2]
Materials:
-
Aniline
-
Mesityl oxide
-
MOF-199 catalyst (2.5 wt%)
-
Reaction vessel suitable for heating
Procedure:
-
In a reaction vessel, mix aniline and mesityl oxide in a 1:1 molar ratio.
-
Add MOF-199 catalyst (2.5 wt% relative to the reactants).
-
Heat the solvent-free mixture at 80 °C for 12 hours.
-
After completion, the reaction mixture is cooled and the product is purified by column chromatography.
Characterization of 2,2,4-Trimethyl-1,2-dihydroquinoline:
-
¹H NMR: Expected signals would include those for the aromatic protons, the vinyl proton, and singlets for the three methyl groups.
-
¹³C NMR: Expected signals would include those for the aromatic and vinyl carbons, the quaternary carbon, and the methyl carbons.
-
IR (cm⁻¹): Expected characteristic peaks for N-H stretching (if not fully cyclized or as a secondary amine), C=C stretching, and aromatic C-H stretching.
Mandatory Visualizations
General Experimental Workflow for Michael Addition
The following diagram illustrates a typical workflow for performing a Michael addition reaction, from setup to product characterization.
Caption: A flowchart illustrating the key stages of a typical Michael addition experiment.
Signaling Pathway of a Base-Catalyzed Michael Addition
This diagram depicts the general mechanistic pathway for a base-catalyzed Michael addition reaction.
Caption: The key steps involved in a base-catalyzed Michael addition mechanism.
References
Application of Mesityl Oxide in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of mesityl oxide as a versatile starting material in the synthesis of valuable pharmaceutical intermediates. The protocols and data presented are intended to guide researchers in the development of efficient synthetic routes to compounds with potential therapeutic applications.
Introduction
Mesityl oxide (4-methyl-3-penten-2-one) is a readily available α,β-unsaturated ketone that serves as a versatile building block in organic synthesis.[1][2] Its conjugated system, comprising a reactive double bond and a carbonyl group, allows for a variety of chemical transformations, including Michael additions and condensation reactions.[2] These reactions are instrumental in the construction of carbocyclic and heterocyclic scaffolds that form the core of many pharmaceutical agents. This document details the synthesis of two such important pharmaceutical intermediates: dimedone and 2,2,4-trimethyl-1,2-dihydroquinoline derivatives.
Synthesis of Dimedone: A Precursor for Diverse Biologically Active Molecules
Dimedone (5,5-dimethylcyclohexane-1,3-dione) is a cyclic diketone synthesized from mesityl oxide and a malonic ester via a Michael addition followed by a Claisen condensation, hydrolysis, and decarboxylation sequence.[3][4] Dimedone and its derivatives have garnered significant interest in medicinal chemistry due to their broad range of biological activities, including potential as anticarcinogenic, antioxidant, and antihistaminic agents.[5][6] Furthermore, dimedone serves as a versatile precursor for the synthesis of various heterocyclic compounds with therapeutic potential, such as inhibitors of c-Met kinase, Pim-1 kinase, and Staphylococcal thioredoxin reductase.[7][8]
Experimental Protocol: Synthesis of Dimedone
This protocol is adapted from established literature procedures.[1][9][10]
Materials:
-
Mesityl oxide (freshly distilled)
-
Diethyl malonate
-
Sodium methoxide or Sodium metal
-
Methanol or absolute ethanol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl)
-
Acetone
-
Petroleum ether
-
Ethyl ether
Procedure:
-
Preparation of the Nucleophile: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium methoxide (1.4 g) in methanol (10 mL). Alternatively, carefully add small pieces of sodium metal (1.15 g, 0.05 mol) to absolute ethanol (30 mL) until fully dissolved.
-
Michael Addition: To the freshly prepared alkoxide solution, add diethyl malonate (4 mL or 8.5 mL, 0.05 mol) dropwise over 5 minutes. Gently reflux the mixture for 3 minutes.
-
Remove the heat and add mesityl oxide (2.8 mL or 6.0 mL, 0.05 mol) dropwise through the top of the reflux condenser. The reaction can be exothermic, so control the addition rate to maintain a gentle reflux.
-
Once the initial reaction subsides, heat the mixture at reflux for 30-45 minutes.
-
Hydrolysis and Decarboxylation: Cool the reaction mixture and add a solution of 2N sodium hydroxide (20 mL) or dissolve potassium hydroxide (6.3 g, 0.112 mol) in water (25 mL) and add it dropwise.
-
Reflux the mixture for an additional 45-90 minutes.
-
Work-up and Purification: Cool the mixture to room temperature. If methanol was used, evaporate it using a rotary evaporator.
-
Heat the remaining aqueous mixture to reflux and slowly add 4N HCl until the pH of the solution is in the 2-3 range.
-
Cool the mixture in an ice bath to induce crystallization.
-
Filter the solid product, wash with cold water, and then with cold petroleum ether.
-
Recrystallize the crude product from a minimal amount of acetone/water (1:1) to obtain pure dimedone.
Quantitative Data
| Reactant 1 | Reactant 2 | Base | Solvent | Reflux Time (Michael Add.) | Reflux Time (Hydrolysis) | Yield | Melting Point | Reference |
| Diethyl malonate | Mesityl oxide | NaOMe | Methanol | 30 min | 90 min | Not specified | 147-150 °C | [1] |
| Diethyl malonate | Mesityl oxide | Na | Ethanol | 45 min | 45 min | 67-85% | 147-148 °C | [9][10] |
Experimental Workflow for Dimedone Synthesis
Caption: Workflow for the synthesis of dimedone from diethyl malonate and mesityl oxide.
Synthesis of 2,2,4-Trimethyl-1,2-dihydroquinolines: Scaffolds for Anticancer and Cardioprotective Agents
The reaction of mesityl oxide with various anilines provides a straightforward route to 2,2,4-trimethyl-1,2-dihydroquinoline derivatives.[1][2] These heterocyclic compounds are of significant pharmaceutical interest, with studies indicating their potential as anticancer and cardioprotective agents.[11][12] The synthesis can be efficiently catalyzed by various catalysts, including metal-organic frameworks (MOFs).[1]
Experimental Protocol: Synthesis of 2,2,4-Trimethyl-1,2-dihydroquinoline
This protocol is based on the use of MOF-199 as a catalyst.[1]
Materials:
-
Aniline
-
Mesityl oxide
-
MOF-199 catalyst
-
Column chromatography supplies (e.g., silica gel, solvents)
Procedure:
-
In a sealed tube, mix aniline (1.0 mmol) and mesityl oxide (1.0 mmol) in a 1:1 molar ratio.
-
Add MOF-199 catalyst (2.5 W%).
-
Heat the reaction mixture at 80 °C for 12 hours.
-
After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.
-
The crude product can be purified by column chromatography on silica gel to afford the pure 2,2,4-trimethyl-1,2-dihydroquinoline.
Quantitative Data for Dihydroquinoline Synthesis
| Aniline Derivative | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | MOF-199 | 80 | 12 | 76 | [1] |
| Aniline | MOF-199 | 80 | 18 | 74 | [1] |
| Aniline | HF/BF₃ | 140-145 | 4 | 82.8 | [2] |
| Aniline | p-toluenesulfonic acid | 140-145 | 6 | 59.5 | [2] |
Experimental Workflow for Dihydroquinoline Synthesis
Caption: Workflow for the synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline.
Biological Significance and Signaling Pathways
The pharmaceutical intermediates synthesized from mesityl oxide are precursors to molecules that can modulate key signaling pathways implicated in various diseases.
Dimedone Derivatives as Kinase and Enzyme Inhibitors
Derivatives of dimedone have shown inhibitory activity against several important biological targets:
-
c-Met Kinase: The c-Met receptor tyrosine kinase pathway is often dysregulated in cancer, leading to increased cell proliferation, survival, and metastasis.[7]
-
Pim-1 Kinase: Pim-1 is a serine/threonine kinase that plays a crucial role in cell cycle progression and apoptosis. Its overexpression is associated with various cancers.[13]
-
Staphylococcal Thioredoxin Reductase: This enzyme is essential for the survival of Staphylococcus aureus, a major human pathogen. Inhibiting this enzyme could lead to new antibacterial agents.[8]
c-Met Signaling Pathway
Caption: Simplified c-Met signaling pathway and the inhibitory action of dimedone derivatives.
Pim-1 Kinase Signaling Pathway
Caption: Simplified Pim-1 kinase signaling pathway and the inhibitory action of dimedone derivatives.
Staphylococcus aureus Thioredoxin Reductase System
Caption: The thioredoxin reductase system in S. aureus and the inhibitory potential of dimedone derivatives.
Conclusion
Mesityl oxide is a cost-effective and versatile starting material for the synthesis of a variety of pharmaceutical intermediates. The examples of dimedone and 2,2,4-trimethyl-1,2-dihydroquinolines highlight its utility in constructing complex molecular architectures with significant biological potential. The protocols and data provided herein serve as a valuable resource for researchers in the field of drug discovery and development. Further exploration of mesityl oxide in the synthesis of other novel heterocyclic systems is a promising avenue for the discovery of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quinoline synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quinoline - Wikipedia [en.wikipedia.org]
- 11. Frontiers | Thioredoxin Profiling of Multiple Thioredoxin-Like Proteins in Staphylococcus aureus [frontiersin.org]
- 12. uniprot.org [uniprot.org]
- 13. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Continuous Flow Synthesis of Mesityl Oxide Using a Fixed-Bed Reactor
Introduction
Mesityl oxide, a versatile α,β-unsaturated ketone, serves as a crucial intermediate in the synthesis of various industrial chemicals, including solvents like methyl isobutyl ketone (MIBK), and as a building block in the pharmaceutical and agrochemical industries.[1][2] The traditional batch production of mesityl oxide often involves challenges related to reaction equilibrium, product separation, and catalyst reusability.[3] Continuous flow synthesis in a fixed-bed reactor offers a promising alternative, enabling enhanced reaction control, improved safety, and higher process efficiency.[4][5]
This document provides a detailed protocol for the continuous flow synthesis of mesityl oxide from acetone using a fixed-bed reactor. The methodology is designed for researchers, scientists, and drug development professionals interested in implementing continuous manufacturing processes.
Reaction Principle
The synthesis of mesityl oxide from acetone proceeds via an aldol condensation followed by dehydration.[1] In a continuous flow setup, acetone is continuously fed through a heated reactor column packed with a solid acid or base catalyst. The fixed-bed design facilitates the separation of the product stream from the catalyst, allowing for extended operational stability.[6] The reaction is a reversible process, and the removal of water, a byproduct, can shift the equilibrium towards the product side, thereby increasing the conversion of acetone.[7]
Advantages of Continuous Flow Synthesis
-
Enhanced Safety: The small reactor volume in continuous flow systems minimizes the risk associated with handling reactive intermediates and exothermic reactions.[5]
-
Improved Control: Precise control over reaction parameters such as temperature, pressure, and residence time leads to better selectivity and yield.[5]
-
Increased Efficiency: Continuous operation allows for higher throughput and automation, reducing manual intervention and operational costs.[4]
-
Catalyst Reusability: The use of a fixed-bed reactor simplifies catalyst recovery and reuse, contributing to a more sustainable process.[6]
Experimental Protocols
Materials and Equipment
-
Reactants: Acetone (reagent grade)
-
Catalyst: Solid acid catalyst (e.g., Amberlyst-15, γ-Al2O3 modified with CaO or BaO)[7][8]
-
Apparatus:
-
High-performance liquid chromatography (HPLC) pump or syringe pump
-
Fixed-bed reactor (stainless steel or glass column)
-
Tube furnace or column heater with temperature controller
-
Back pressure regulator
-
Product collection vessel
-
Gas chromatograph (GC) for analysis
-
Experimental Workflow Diagram
Caption: Experimental workflow for continuous flow synthesis of mesityl oxide.
Catalyst Preparation and Packing
-
Catalyst Activation: Dry the solid catalyst (e.g., Amberlyst-15) in an oven at a specified temperature (e.g., 100-110 °C) for several hours to remove any adsorbed water. For modified γ-Al2O3 catalysts, follow the specific preparation method which typically involves impregnation with a metal salt followed by calcination.[7]
-
Reactor Packing: Carefully pack the fixed-bed reactor with a known amount of the activated catalyst. Ensure uniform packing to avoid channeling of the fluid flow. Place quartz wool at both ends of the catalyst bed to hold it in place.
Continuous Flow Synthesis Procedure
-
System Assembly: Assemble the continuous flow system as depicted in the workflow diagram. Ensure all connections are secure to withstand the operational pressure.
-
System Purge: Before starting the reaction, purge the system with an inert gas (e.g., nitrogen) to remove air and moisture.
-
Heating: Heat the fixed-bed reactor to the desired reaction temperature (e.g., 100-150 °C).[7]
-
Reactant Feed: Pump acetone through the reactor at a defined flow rate to achieve the desired weight hourly space velocity (WHSV) of 0.5-2.0 h⁻¹.[7]
-
Pressure Control: Use the back pressure regulator to maintain the system pressure at the desired level (e.g., 0.8-1.5 MPa).[7]
-
Product Collection: Collect the product stream exiting the back pressure regulator in a cooled collection vessel.
-
Steady State: Allow the reaction to run for a period to reach a steady state before collecting samples for analysis. This is typically achieved after passing at least three reactor volumes of the feed.[6]
-
Sample Analysis: Analyze the collected samples using gas chromatography (GC) to determine the conversion of acetone and the selectivity towards mesityl oxide.
Product Purification
The collected product stream will contain unreacted acetone, mesityl oxide, water, and potentially byproducts. For purification, the crude product can be subjected to distillation.[3][7] Unreacted acetone can be recovered and recycled back into the feed stream.[7]
Data Presentation
Table 1: Reaction Parameters for Continuous Flow Synthesis of Mesityl Oxide
| Parameter | Range | Unit | Reference(s) |
| Reaction Temperature | 100 - 150 | °C | [7] |
| Reaction Pressure | 0.8 - 1.5 | MPa | [7] |
| Acetone WHSV | 0.5 - 2.0 | h⁻¹ | [7] |
| Catalyst | Modified γ-Al₂O₃, Ion-Exchange Resins | - | [1][7] |
Table 2: Exemplary Performance Data for Continuous Flow Synthesis of Mesityl Oxide
| Catalyst | Temperature (°C) | Pressure (MPa) | Acetone WHSV (h⁻¹) | Acetone Conversion (%) | Mesityl Oxide Selectivity (%) | Reference(s) |
| BTM-I (Solid Catalyst) | 110 | 1.0 | 1.0 | - | - | [7] |
| BTM-I (Solid Catalyst) | 120 | 1.2 | 0.8 | - | - | [7] |
| Acidic Ion-Exchange Resins | 90 | 2.5 | - | ~15 | 80-90 | [1] |
| Amberlyst®16 | 100 - 120 | - | - | - | - | [9] |
| Sulfonic-type Ion Exchange Resin | 100 - 160 | ~0.5 - 2.0 | - | - | - | [10] |
Note: Specific conversion and selectivity data were not fully detailed in all cited patents and papers, hence some entries are marked with "-". The provided data illustrates the typical conditions and performance.
Signaling Pathways and Logical Relationships
The chemical transformation from acetone to mesityl oxide involves a series of reaction steps. This can be visualized as a reaction pathway.
Caption: Reaction pathway for the formation of mesityl oxide from acetone.
References
- 1. iscre28.org [iscre28.org]
- 2. mdpi.com [mdpi.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. datapdf.com [datapdf.com]
- 7. CN104355976A - Method for synthesizing mesityl oxide from acetone by one-step process - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. US3385896A - Production of mesityl oxide - Google Patents [patents.google.com]
Quantitative Analysis of Mesityl Oxide in Reaction Mixtures Using GC-FID: An Application Note and Protocol
Introduction
Mesityl oxide (4-methyl-3-penten-2-one) is an α,β-unsaturated ketone that can be present in reaction mixtures as a starting material, an intermediate, a byproduct, or a residual solvent.[1] Its presence, particularly in pharmaceutical manufacturing, is often monitored due to potential health hazards, including its classification as a potent carcinogenic compound.[1] Consequently, a robust and sensitive analytical method is required for its accurate quantification. Gas chromatography with a flame ionization detector (GC-FID) is a widely used technique for this purpose due to its reliability, sensitivity, and the volatility of mesityl oxide.[1][2][3] This application note provides a detailed protocol for the quantitative analysis of mesityl oxide in reaction mixtures using GC-FID.
Principle of GC-FID
Gas chromatography separates volatile and semi-volatile compounds in a mixture based on their differential partitioning between a gaseous mobile phase and a stationary phase within a capillary column.[4] Following separation, the flame ionization detector (FID) combusts the eluted organic compounds in a hydrogen-air flame. This combustion produces ions, generating a current that is proportional to the mass of the carbon atoms in the analyte. This proportional response allows for accurate quantification of the analyte of interest.
Experimental Protocols
This section details two validated methods for the quantitative analysis of mesityl oxide using GC-FID. Method 1 is a general-purpose method, while Method 2 is optimized for trace-level analysis in a specific drug substance matrix.
Method 1: General Purpose Analysis
This method is suitable for the general quantification of mesityl oxide in various reaction mixtures.
3.1.1. Materials and Reagents
-
Mesityl Oxide (≥98% purity)
-
Solvent for sample and standard preparation (e.g., Methanol, Isopropanol, or a solvent compatible with the sample matrix)[4]
-
Helium (carrier gas), Hydrogen, and Air (FID gases) of high purity.
3.1.2. Instrumentation and Conditions
| Parameter | Condition |
| Gas Chromatograph | Agilent 6890 GC or equivalent[1] |
| Detector | Flame Ionization Detector (FID)[1] |
| Column | Alltech AT-WAX (30 m x 0.53 mm, 1.0 µm film thickness)[1] |
| Injector Temperature | 110 °C[1] |
| Injection Volume | 1 µL[1] |
| Split Ratio | 1:1[1] |
| Carrier Gas | Helium at a constant pressure of 2.6 psi[1] |
| Oven Temperature Program | Initial: 50 °C, hold for 6 minRamp 1: 8 °C/min to 115 °C, hold for 6 minRamp 2: 35 °C/min to 220 °C, hold for 10 min[1] |
| Detector Temperature | 260 °C[1] |
| FID Gas Flows | Hydrogen: 30 mL/minAir: 350 mL/minMakeup (Helium): 30 mL/min[1] |
3.1.3. Standard and Sample Preparation
-
Standard Stock Solution: Prepare a stock solution of mesityl oxide by dissolving a known amount in the chosen solvent. For example, dissolve 5.8 µL in a specific volume of solvent.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to cover the expected concentration range of mesityl oxide in the samples.
-
Sample Preparation: The sample preparation method will depend on the matrix. A simple "dissolve-and-inject" approach is often sufficient.[1] Accurately weigh a known amount of the reaction mixture (e.g., 50 mg) into a GC vial and add a fixed volume of solvent (e.g., 1.0 mL).[1]
Method 2: Trace Level Analysis in Atazanavir Sulfate
This method is optimized for the sensitive detection and quantification of mesityl oxide at trace levels in a specific pharmaceutical matrix.
3.2.1. Materials and Reagents
-
Mesityl Oxide (≥98% purity)
-
o-Xylene and Decane (Internal Standards)
-
Methylene Chloride (Solvent)
-
75% Formic Acid Solution
3.2.2. Instrumentation and Conditions
| Parameter | Condition |
| Gas Chromatograph | GC system with FID |
| Detector | Flame Ionization Detector (FID)[2] |
| Column | Rtx-5 (30 m x 0.53 mm, 5.0 µm film thickness)[2] |
| Injector Temperature | 180 °C[2] |
| Injection Volume | 2 µL[2] |
| Split Ratio | 1:5[2] |
| Carrier Gas | Helium at a constant pressure of 30 KPa[2] |
| Oven Temperature Program | Initial: 80 °C, hold for 0 minRamp: 10 °C/min to 200 °C, hold for 8 min[2] |
| Detector Temperature | 260 °C[2] |
3.2.3. Standard and Sample Preparation
-
Internal Standard (IS) Solution: Prepare a solution containing o-xylene and decane in methylene chloride. For example, dissolve 36 mg of o-xylene and 20 mg of decane in 50 mL of methylene chloride, then dilute 1.25 mL of this solution to 250 mL with methylene chloride.[2]
-
Standard Solution (20 µg/mL): Accurately weigh and transfer 51 mg of mesityl oxide into a 50-mL volumetric flask containing about 20 ml of the IS solution, then dilute to volume with the IS solution. Further dilute 1.0 ml of this solution to 50 ml with the IS solution. Transfer 1 ml of this standard solution into a 10-ml centrifuge tube, add 2 ml of IS solution and 3 ml of 75% formic acid solution, then shake vigorously for 1 min. Allow the phases to separate and inject the lower (methylene chloride) layer.[2]
-
Sample Preparation: Accurately weigh and transfer 200 mg of the sample into a 10-ml centrifuge tube and add 3 ml of 75% formic acid solution. Shake for approximately 5 min. Add 3.0 ml of the internal standard solution and shake vigorously for 1 min. After phase separation, collect the lower (methylene chloride) layer for GC analysis.[2]
Data Presentation and Quantitative Analysis
Quantification is typically achieved by creating a calibration curve from the peak areas of the standard solutions versus their known concentrations. The concentration of mesityl oxide in the unknown samples is then determined from this curve.
Table 1: Summary of Quantitative Data from Validated Methods
| Parameter | Method 1 | Method 2 |
| Limit of Detection (LOD) | 1.5 ppm (or 1.5 µg/g)[1] | 5 µg/g[2][3] |
| Limit of Quantitation (LOQ) | 6 ppm (or 6 µg/g)[1] | 10 µg/g[2][3] |
| Linearity Range | Not specified, but single-point calibration used.[1] | 10 µg/g to 150 µg/g[2][3] |
| Correlation Coefficient (r²) | Not specified | > 0.999[2][3] |
| Recovery | Not specified | 102.0% to 103.7%[2][3] |
| Precision (RSD) | 7.8% for a 6 ppm standard (n=6)[1] | Not specified |
Diagrams
Experimental Workflow
Caption: Workflow for Mesityl Oxide Quantification.
Reaction Pathway: Formation of Mesityl Oxide from Acetone
Mesityl oxide is commonly formed from the aldol condensation of acetone.
Caption: Synthesis of Mesityl Oxide from Acetone.
Conclusion
The GC-FID methods described provide a reliable and sensitive approach for the quantitative analysis of mesityl oxide in reaction mixtures. The choice of method will depend on the specific requirements of the analysis, such as the expected concentration range of mesityl oxide and the complexity of the sample matrix. Proper method validation is crucial to ensure accurate and precise results.
References
- 1. tsijournals.com [tsijournals.com]
- 2. Trace Level Determination of Mesityl Oxide and Diacetone Alcohol in Atazanavir Sulfate Drug Substance by a Gas Chromatography Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mesityl Oxide: Chemical Properties, Pharmacokinetics and Detection Method_Chemicalbook [chemicalbook.com]
- 4. Sample Preparation – GC-FID – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Application Note: Purification of Crude Mesityl Oxide by Fractional Distillation
Abstract
This application note provides a detailed protocol for the purification of crude mesityl oxide via fractional distillation. Mesityl oxide, a key intermediate in various chemical syntheses, is often produced with several impurities, including unreacted starting materials, isomers, and higher condensation products. Fractional distillation is an effective method for separating mesityl oxide from these impurities based on differences in their boiling points. This document outlines the necessary equipment, a step-by-step experimental procedure, and methods for assessing the purity of the final product, intended for researchers and professionals in chemical and pharmaceutical development.
Introduction
Mesityl oxide (4-methyl-3-penten-2-one) is an α,β-unsaturated ketone widely used as a solvent and as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals, such as methyl isobutyl ketone (MIBK).[1] Commercial or crude mesityl oxide often contains a variety of impurities stemming from its synthesis, which typically involves the aldol condensation of acetone.[2][3] Common impurities include acetone, water, diacetone alcohol, a structural isomer (isomesityl oxide), and higher-boiling byproducts like phorone.[4][5][6]
The significant differences in the boiling points of mesityl oxide and its common impurities allow for effective separation using fractional distillation. This process is critical for obtaining high-purity mesityl oxide required for subsequent synthetic steps or for use as a high-grade solvent. This note details a standard laboratory procedure for this purification.
Impurities and Physical Properties
The efficiency of fractional distillation relies on the differences in volatility among the components of the crude mixture. The table below summarizes the atmospheric boiling points of mesityl oxide and its most common impurities.
| Compound | Structure | Molar Mass ( g/mol ) | Boiling Point (°C) |
| Acetone | CH₃COCH₃ | 58.08 | 56 |
| Water | H₂O | 18.02 | 100 |
| Mesityl Oxide | (CH₃)₂C=CHCOCH₃ | 98.14 | 129-131[5][6][7] |
| Isomesityl Oxide | CH₂=C(CH₃)CH₂COCH₃ | 98.14 | ~122 (lower than mesityl oxide)[4] |
| Diacetone Alcohol | (CH₃)₂C(OH)CH₂COCH₃ | 116.16 | 166 |
| Phorone | (CH₃)₂C=CHCOCH=C(CH₃)₂ | 138.21 | 190-191[5] |
Experimental Protocol
This protocol is adapted from established laboratory procedures for the purification of mesityl oxide.[6][8]
3.1. Materials and Equipment
-
Crude Mesityl Oxide: Quantity as required.
-
Anhydrous Calcium Chloride (CaCl₂): For drying.
-
Sodium Hydroxide (NaOH) solution (0.5 N): Optional, for washing acidic impurities.[4]
-
Boiling Chips or Magnetic Stirrer
-
Heating Mantle with Stirring Control
-
Round-Bottom Flasks: Appropriate sizes for the distillation and receiving fractions.
-
Fractionating Column: Vigreux or packed column (e.g., Raschig rings, glass helices). A Glinsky column is also suitable.[6]
-
Distillation Head with Thermometer/Temperature Probe
-
Condenser (Liebig or similar)
-
Receiving Flask Adapter
-
Collection Flasks
-
Separatory Funnel
-
Standard Glassware and Clamps
3.2. Pre-Distillation Treatment (Optional)
If the crude product is suspected to contain acidic impurities, a preliminary wash is recommended.
-
Place the crude mesityl oxide in a separatory funnel.
-
Wash with a 0.5 N sodium hydroxide solution, keeping the temperature below 10°C to prevent condensation reactions.[4][9]
-
Follow with a wash using distilled water.
-
Separate the organic layer and transfer it to a clean, dry flask.
3.3. Drying the Crude Product
-
Add a suitable amount of anhydrous calcium chloride to the crude mesityl oxide.
-
Swirl the flask occasionally for 20-30 minutes to ensure thorough drying. The liquid should become clear.
-
Decant or filter the dried mesityl oxide into the distillation flask.
3.4. Fractional Distillation Procedure
-
Assembly: Assemble the fractional distillation apparatus as shown in the workflow diagram. Ensure all joints are properly sealed. Place boiling chips or a magnetic stir bar in the distillation flask.
-
Heating: Begin heating the flask gently.
-
Fraction Collection: Monitor the temperature at the distillation head closely. Collect the distillate in separate fractions as the temperature changes.
-
Fraction 1 (Low-Boiling Impurities): Collect the fraction that distills below ~80°C. This fraction will primarily contain acetone.[6][8]
-
Fraction 2 (Intermediate): Collect the fraction distilling between ~80°C and 126°C. This may be a two-phase mixture of water and some mesityl oxide.[6] This fraction can be processed further by separating the organic layer, drying it, and combining it with the main crude batch for re-distillation.
-
Fraction 3 (Pure Mesityl Oxide): Collect the main fraction distilling at a stable temperature between 126°C and 131°C .[6][8] This is the purified mesityl oxide.
-
Residue: Stop the distillation before the flask goes to dryness. The residue will contain higher-boiling impurities like phorone.[5]
-
-
Storage: Store the purified mesityl oxide in a tightly sealed, labeled container.
Purity Assessment
The purity of the collected mesityl oxide fraction should be verified using one or more of the following analytical techniques:
-
Gas Chromatography (GC): The most effective method for quantitative purity analysis. A pure sample will show a single major peak.
-
Refractive Index: The refractive index of pure mesityl oxide is approximately 1.442 at 20°C.[7] Deviations can indicate the presence of impurities.
-
Spectroscopy (NMR, IR): Confirms the chemical structure and can reveal the presence of impurities through characteristic signals.
Workflow and Process Diagrams
The following diagrams illustrate the logical workflow for the purification and analysis of crude mesityl oxide.
Caption: Purification and analysis workflow.
Safety Considerations
-
Mesityl oxide is flammable and an irritant to the eyes, skin, and respiratory system.[7] All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Ensure the distillation apparatus is properly assembled and vented to avoid pressure buildup.
-
Never distill to dryness, as residues may contain unstable peroxides.[7]
References
- 1. Mesityl Oxide | 98% Purity | Reagent Supplier [benchchem.com]
- 2. Trace Level Determination of Mesityl Oxide and Diacetone Alcohol in Atazanavir Sulfate Drug Substance by a Gas Chromatography Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US3002999A - Manufacture of mesityl oxide - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. prepchem.com [prepchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Mesityl oxide CAS#: 141-79-7 [m.chemicalbook.com]
- 8. Production Method of Mesityl oxide - Chempedia - LookChem [lookchem.com]
- 9. datapdf.com [datapdf.com]
Application Note: Protocols for the Safe Disposal of Mesityl Oxide Waste
Audience: Researchers, scientists, and drug development professionals.
Introduction: Mesityl oxide (CAS No. 141-79-7) is a versatile organic solvent and intermediate used in various chemical syntheses, including the production of methyl isobutyl ketone.[1] However, its hazardous properties, including high flammability, moderate toxicity, and potential for explosive peroxide formation, necessitate stringent protocols for the safe handling and disposal of its waste.[1][2][3] Improper disposal can lead to dangerous chemical reactions, environmental contamination, and significant safety risks. This document provides detailed protocols and guidelines to ensure the safe management of mesityl oxide waste streams in a laboratory and research setting.
Hazard Identification and Classification
Mesityl oxide is classified as a hazardous substance due to its multiple risk factors.[1] Understanding these hazards is the first step in safe waste management.
Table 1: Hazard Identification and GHS Classification of Mesityl Oxide
| Hazard Class | GHS Category | Hazard Statement |
|---|---|---|
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapour.[4][5] |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[4][5][6] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[4][5][6] |
| Acute Toxicity, Inhalation | Category 3 / 4 | H331/H332: Toxic or Harmful if inhaled.[4][5] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[4] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation.[4] |
| Specific target organ toxicity | Category 3 | H335: May cause respiratory irritation.[4] |
Data synthesized from multiple Safety Data Sheets.[4][5][6]
Physicochemical Properties and Reactivity
The physical properties of mesityl oxide influence its storage and disposal requirements, particularly its flammability and potential for vapor accumulation.
Table 2: Physical and Chemical Properties of Mesityl Oxide
| Property | Value |
|---|---|
| Molecular Formula | C6H10O[7] |
| Molecular Weight | 98.14 g/mol |
| Appearance | Colorless to light yellow oily liquid.[1][2] |
| Odor | Peppermint or honey-like odor.[1] |
| Boiling Point | 130 °C (266 °F).[2][4] |
| Flash Point | 31 °C (87.8 °F) - closed cup.[2] |
| Explosive Limits | 1.4% - 10.1% by volume in air.[2] |
| Autoignition Temperature | 344 °C (651 °F) |
Mesityl oxide can form explosive peroxides and may react violently with a range of chemicals.[2][3] It is crucial to prevent contact with incompatible materials during waste collection and storage.
Table 3: Chemical Incompatibilities and Reactivity Hazards
| Incompatible Material Class | Specific Examples | Hazard |
|---|---|---|
| Strong Oxidizing Agents | Peroxides, Nitrates | Fire and explosion risk.[2][4] |
| Strong Acids | Nitric Acid, Sulfuric Acid, Oleum, Chlorosulfonic Acid | Violent reaction, temperature and pressure increase.[2][3][6] |
| Strong Bases | Sodium Hydroxide | Incompatible.[2] |
| Amines | 2-Aminoethanol, Ethylene Diamine | Violent reaction in closed containers.[2][3] |
| Reducing Agents | Hydrides | Incompatible.[2] |
| Metals | Copper, Brass | Attacks and corrodes the material.[2][7] |
| Other | Some forms of plastics, resins, and rubber | Can dissolve these materials.[2] |
Waste Management Protocols
Protocol 1: Laboratory Waste Collection and Segregation
This protocol outlines the steps for safely collecting mesityl oxide waste at the point of generation.
Methodology:
-
Container Selection: Use only chemically compatible containers. Borosilicate glass or high-density polyethylene (HDPE) are generally suitable, but compatibility should be verified. The container must have a secure, tight-fitting lid. Avoid containers made of copper or materials that can be dissolved by mesityl oxide.[2]
-
Waste Segregation:
-
Dedicate a specific waste container solely for mesityl oxide and compatible solvents.
-
Crucially, do not mix mesityl oxide waste with incompatible materials listed in Table 3 , especially strong acids or oxidizing agents.[3]
-
-
Labeling: Immediately label the waste container with "Hazardous Waste," "Mesityl Oxide," and the associated hazard pictograms (flammable, toxic, irritant). Ensure the date of initial waste addition is clearly marked.
-
Collection Practices:
-
Temporary Storage: Store the sealed waste container in a designated satellite accumulation area. This area must be in a cool, dry, well-ventilated location, away from heat, sparks, and open flames.[1][2] Store in a flammable liquid storage cabinet.
Protocol 2: Emergency Spill Response
This protocol provides a systematic approach to managing spills of mesityl oxide.
Methodology:
-
Evacuate and Alert: Immediately evacuate all non-essential personnel from the spill area.[1] Alert colleagues and the laboratory supervisor.
-
Control Ignition Sources: Remove all sources of ignition, such as open flames, hot surfaces, and electrical equipment.[1][4] Use only non-sparking tools for cleanup.[1]
-
Ventilate: Ensure the area is well-ventilated to disperse flammable vapors.[1]
-
Don PPE: At a minimum, wear a lab coat, chemical-resistant gloves (e.g., butyl rubber), and splash goggles with a face shield.[2] For large spills, respiratory protection may be necessary.[4]
-
Containment: Prevent the spill from spreading or entering drains.[2][4] Use an inert absorbent material like vermiculite, dry sand, or earth to dike the spill.[1]
-
Absorption: Carefully apply the absorbent material over the spill, working from the outside in.
-
Collection: Once absorbed, use non-sparking scoops to collect the material and place it into a designated, sealable container for hazardous waste.
-
Decontamination: Clean the spill area with soap and water. Collect the cleaning materials as hazardous waste.
-
Disposal: Label the container with "Mesityl Oxide Spill Debris" and manage it as hazardous waste according to institutional guidelines.
Protocol 3: Final Disposal Pathway
The final disposal of mesityl oxide waste must be conducted by licensed professionals in accordance with all federal, state, and local environmental regulations.[2]
Recommended Disposal Method:
-
Incineration: The universally recommended method is to burn the waste material in a chemical incinerator equipped with an afterburner and scrubber.[2][4] The mesityl oxide is typically dissolved or mixed with a more combustible solvent to ensure complete combustion.[2] Extra care must be taken during ignition due to the material's high flammability.[2]
Procedure for Researchers:
-
Do Not Treat In-House: Researchers should not attempt to neutralize or chemically treat mesityl oxide waste in the laboratory. The high reactivity of mesityl oxide with common neutralizing agents (acids, bases) can cause violent, exothermic reactions.[3]
-
Engage a Licensed Contractor: The primary responsibility of the researcher is to ensure the waste is properly collected, labeled, and stored. The institution's Environmental Health & Safety (EHS) office should be contacted to arrange for pickup and disposal by a licensed hazardous waste disposal company.[2][4]
-
Documentation: Maintain accurate records of the waste generated, including quantities and accumulation start dates, as required by institutional and regulatory policies.
Table 4: Recommended Personal Protective Equipment (PPE) for Handling Waste
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye/Face | Safety glasses with side-shields and face shield.[2] | Protects against splashes and irritating vapors. |
| Hand | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Inspect prior to use.[4] | Prevents skin contact; mesityl oxide is harmful if absorbed.[6] |
| Body | Flame-retardant lab coat or chemical-resistant apron. | Protects against skin contact and in case of small splashes. |
| Respiratory | Use only in a well-ventilated area or fume hood. Wear respiratory protection if vapors are present.[2][4] | Prevents inhalation of harmful and irritating vapors.[4] |
References
One-Step Synthesis of Mesityl Oxide Using Solid Catalysts: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the one-step synthesis of mesityl oxide from acetone using various solid catalysts. The information is intended to guide researchers in selecting suitable catalytic systems and experimental setups for this important transformation. Mesityl oxide is a key intermediate in the synthesis of various fine chemicals, solvents, and pharmaceuticals. The use of solid catalysts offers significant advantages over traditional homogeneous methods, including ease of separation, reusability, and reduced environmental impact.
Introduction to the Reaction
The one-step synthesis of mesityl oxide from acetone involves a self-aldol condensation reaction followed by dehydration. This process is typically catalyzed by either solid acids or bases. The reaction proceeds through the formation of diacetone alcohol (DAA) as an intermediate, which then dehydrates to form mesityl oxide and water. The overall reaction is reversible, and the removal of water can shift the equilibrium towards the product side.
Reaction Pathway and Mechanism
The synthesis of mesityl oxide from acetone occurs in two main steps:
-
Aldol Condensation: Two molecules of acetone react to form diacetone alcohol (DAA). This step can be catalyzed by both acids and bases.
-
Dehydration: DAA is dehydrated to form mesityl oxide and water. This step is typically acid-catalyzed.
Solid acid catalysts can facilitate both steps in a single pot, making the one-step synthesis an efficient process.
Caption: Reaction pathway for the one-step synthesis of mesityl oxide from acetone.
Catalyst Selection and Performance
A variety of solid catalysts have been investigated for the one-step synthesis of mesityl oxide. The choice of catalyst significantly impacts the reaction's efficiency, influencing acetone conversion and selectivity towards mesityl oxide.
Overview of Solid Catalysts
-
Ion-Exchange Resins: Both acidic and basic ion-exchange resins have been employed. Acidic resins, such as Amberlyst-15, generally show higher selectivity to mesityl oxide as they effectively catalyze both the condensation and dehydration steps.[1] Basic resins are more selective towards the formation of DAA.[1]
-
Zeolites and Aluminosilicates: Materials like β-zeolite and Al-MCM-41 have been used, particularly in gas-phase reactions. Their acidic properties and shape selectivity can influence the product distribution.[2]
-
Amorphous Silica-Alumina (ASA): These materials possess both Brønsted and Lewis acid sites, which are active for the condensation and dehydration reactions.
-
Mixed Metal Oxides: Catalysts containing oxides of aluminum, magnesium, and other metals can exhibit both acidic and basic properties, promoting the reaction. A solid catalyst of γ-Al2O3 loaded with calcium has been described for this synthesis.[3]
Data Presentation: Catalyst Performance
The following tables summarize the performance of various solid catalysts in the one-step synthesis of mesityl oxide.
Table 1: Performance of Acidic Ion-Exchange Resins in Liquid-Phase Synthesis [1]
| Catalyst | Type | Acetone Conversion (%) | Mesityl Oxide Selectivity (%) | Reaction Conditions |
| Amberlyst-15 | Macroporous | ~15 | 80-90 | 90 °C, 25 bar, 7 h, batch reactor |
| Dowex 50WX8 | Gel-type | ~15 | 80-90 | 90 °C, 25 bar, 7 h, batch reactor |
Table 2: Performance of Various Solid Catalysts in Gas-Phase Synthesis [4]
| Catalyst | Acetone Conversion (%) | Mesityl Oxide Selectivity (%) | Temperature (°C) |
| β-Zeolite | 67.2 - 98.1 | Varies | 200 - 400 |
| Al-MCM-41 | 55.0 - 80.8 | Varies | 200 - 400 |
| MgO | 14.0 - 42.0 | Varies | 200 - 400 |
| Mg-Al mixed oxide | 15.4 - 45.6 | Varies | 200 - 400 |
Experimental Protocols
This section provides detailed methodologies for catalyst preparation and the one-step synthesis of mesityl oxide in both batch and continuous flow systems.
Catalyst Preparation and Activation
Protocol 1: Pre-treatment of Commercial Ion-Exchange Resins (e.g., Amberlyst-15)
-
Washing: Wash the as-received resin beads with deionized water to remove any impurities.
-
Drying: Dry the washed resin in an oven at 60-80 °C overnight or until a constant weight is achieved.
-
Storage: Store the dried resin in a desiccator to prevent moisture absorption before use.
Protocol 2: Preparation of γ-Al2O3 Supported Calcium Catalyst [3]
-
Impregnation: Impregnate γ-Al2O3 pellets with an aqueous solution of a calcium salt (e.g., calcium nitrate). The concentration should be calculated to achieve the desired calcium loading (e.g., 2.0-5.0 wt% CaO).
-
Drying: Dry the impregnated pellets at 100-120 °C for several hours.
-
Calcination: Calcine the dried catalyst in a furnace at a specified temperature (e.g., 500-600 °C) for a few hours to decompose the salt and form the active oxide.
Protocol 3: Activation of Zeolite Catalysts (e.g., H+-β-zeolite) [2]
-
Ammonium Exchange (if starting from Na+ form): Exchange the sodium ions with ammonium ions by treating the zeolite with an ammonium nitrate solution.
-
Calcination: Calcine the ammonium-exchanged zeolite in air. A typical procedure involves heating from room temperature to 550 °C at a slow heating rate (e.g., 1 °C/min) and holding at the final temperature for several hours (e.g., 12 h) to convert the ammonium form to the protonated (active) form.[2]
Experimental Workflow: Batch Reactor Synthesis
This protocol is suitable for screening different catalysts and optimizing reaction conditions on a laboratory scale.
References
Application Notes and Protocols for the Electropolymerization of Phenylphenols in Mesityl Oxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the electropolymerization of phenylphenol isomers in mesityl oxide as a solvent. This technique facilitates the creation of functionalized polymer films on electrode surfaces with unique properties conferred by the copolymerization of the phenylphenol with the solvent itself.
The resulting polymer-modified electrodes have shown promise in the development of electrochemical sensors for the detection of phenolic compounds in organic media. The incorporation of mesityl oxide into the polymer structure alters the morphology and electrochemical properties of the film, leading to enhanced analytical performance compared to polymers synthesized in more conventional solvents.
A key finding from recent studies is that the carbon-carbon double bond in mesityl oxide participates in the electropolymerization process.[1][2] This results in a copolymer, rather than a homopolymer of the phenylphenol. The electrochemically generated phenoxyl radicals can react with both other phenylphenol monomers and the mesityl oxide molecules, leading to a polymer with a more open and potentially more porous structure.[1][2]
The choice of phenylphenol isomer (2-phenylphenol, 3-phenylphenol, or 4-phenylphenol) can also influence the properties of the resulting polymer film. Furthermore, the incorporation of host molecules, such as cavitands, into the polymer matrix during electropolymerization has been explored to enhance the selectivity and sensitivity of the modified electrodes for specific analytes.[1]
Data Presentation
The following table summarizes the analytical performance of an electrode modified with a copolymer of 2-phenylphenol and a cavitand, electropolymerized in mesityl oxide. The data is for the detection of 4-methoxyphenol and 4-chlorophenol in acetonitrile using differential pulse voltammetry.
| Analyte | Detection Limit (μM) | Analytical Method |
| 4-Methoxyphenol | 9.28 | Differential Pulse Voltammetry |
| 4-Chlorophenol | 50.8 | Differential Pulse Voltammetry |
Experimental Protocols
This section provides a detailed protocol for the electropolymerization of phenylphenols in mesityl oxide and subsequent electrochemical analysis.
1. Materials and Reagents
-
Phenylphenol isomers (2-phenylphenol, 3-phenylphenol, or 4-phenylphenol)
-
Mesityl oxide (solvent)
-
Tetrabutylammonium perchlorate (TBAP) as a supporting electrolyte
-
Acetonitrile (for analytical measurements)
-
Analytes for detection (e.g., 4-methoxyphenol, 4-chlorophenol)
-
High-purity water for cleaning
-
Acetone for cleaning
2. Equipment
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Platinum (Pt) disc working electrode
-
Platinum wire counter electrode
-
Silver/Silver Chloride (Ag/AgCl) or other suitable reference electrode
-
Ultrasonic bath for electrode cleaning
3. Electrode Preparation
-
Polish the platinum working electrode with alumina slurry on a polishing pad to a mirror finish.
-
Rinse the electrode thoroughly with high-purity water.
-
Soncate the electrode in acetone for 5 minutes to remove any organic residues.
-
Rinse the electrode again with high-purity water and allow it to dry completely before use.
4. Electropolymerization Procedure (Cyclic Voltammetry)
-
Prepare the electropolymerization solution by dissolving the chosen phenylphenol isomer (e.g., 50 mM) and the supporting electrolyte (e.g., 70 mM TBAP) in mesityl oxide.
-
Assemble the three-electrode cell with the prepared working electrode, counter electrode, and reference electrode.
-
Immerse the electrodes in the electropolymerization solution.
-
Perform cyclic voltammetry for a set number of cycles (e.g., 10 cycles) within a potential window of 0 V to 2.5 V.
-
Set the scan rate to 0.1 V/s.
-
A brownish polymer film should be observed forming on the surface of the working electrode.
-
After electropolymerization, carefully remove the modified electrode from the solution.
-
Rinse the modified electrode with pure solvent (mesityl oxide or acetonitrile) to remove any unreacted monomer and electrolyte.
5. Electrochemical Analysis of Analytes (Differential Pulse Voltammetry)
-
Prepare solutions of the target analytes (e.g., 4-methoxyphenol, 4-chlorophenol) in acetonitrile with a supporting electrolyte.
-
Assemble the three-electrode cell with the polymer-modified working electrode, counter electrode, and reference electrode.
-
Immerse the electrodes in the analyte solution.
-
Perform differential pulse voltammetry over a potential range appropriate for the oxidation of the analyte.
-
Record the peak currents at different analyte concentrations to construct a calibration curve and determine the detection limit.
Visualizations
Caption: Experimental workflow for electropolymerization and analysis.
Caption: Proposed copolymerization mechanism of phenylphenol with mesityl oxide.
References
Application Notes and Protocols for Liquid-Phase Mesityl Oxide Synthesis Using Ion-Exchange Resins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesityl oxide (MO) is a key intermediate in the chemical and pharmaceutical industries, serving as a versatile solvent and a precursor for the synthesis of various organic compounds. The liquid-phase synthesis of mesityl oxide from acetone using solid acid catalysts, particularly ion-exchange resins, offers a greener and more efficient alternative to traditional homogeneous catalysis. This approach simplifies catalyst separation, minimizes corrosive waste streams, and allows for continuous processing.
The synthesis proceeds via a two-step mechanism: the aldol condensation of acetone to form diacetone alcohol (DAA), followed by the dehydration of DAA to yield mesityl oxide.[1][2] Acidic cation-exchange resins have demonstrated high selectivity towards the formation of mesityl oxide, making them the catalysts of choice for this transformation.[1][2]
This document provides detailed application notes and experimental protocols for the liquid-phase synthesis of mesityl oxide using ion-exchange resins, catering to both batch and continuous reactor setups.
Data Presentation
Table 1: Performance of Various Ion-Exchange Resins in Batch Synthesis of Mesityl Oxide
| Catalyst Type | Resin Name | Acetone Conversion (%) | Mesityl Oxide Selectivity (%) | Diacetone Alcohol Selectivity (%) | Reference |
| Strong Acid Cation | Dowex® 50W-X8 | ~15 | 80-90 | 10-20 | [1] |
| Strong Acid Cation | Amberlyst™ 15 | ~12 | High | Low | [3] |
| Strong Acid Cation | Purolite® CT275 | ~14 | High | Low | [1] |
| Weak Acid Cation | Amberlite® IRC50 | Low | Low | High | [1] |
| Strong Base Anion | Amberlyst™ A26OH | ~15 | 0.9-11.0 | 89.0-99.1 | [1] |
| Strong Base Anion | Purolite® A500 | ~10 | Low | High | [1] |
Note: "High" and "Low" are used where specific quantitative data was not provided in the source.
Table 2: Typical Reaction Conditions for Mesityl Oxide Synthesis
| Parameter | Batch Reactor | Continuous Fixed-Bed Reactor | Reference |
| Temperature | 90°C | 100 - 160°C | [1][4] |
| Pressure | 25 bar | 5 - 20 kg/cm ² (above atmospheric) | [1][4] |
| Catalyst Loading | 1 g per 200 mL acetone | Packed bed | [1][5] |
| Agitation | 750 rpm | N/A (Flow-through) | [1] |
| Reaction Time | ~7 hours | N/A (LHSV dependent) | [1] |
| Liquid Hourly Space Velocity (LHSV) | N/A | 0.5 - 2.0 h⁻¹ | [5] |
| Feed Composition | Pure acetone | Acetone with 1-3% water | [1][4] |
Experimental Protocols
Protocol 1: Catalyst Preparation and Activation
Objective: To prepare and activate the ion-exchange resin for catalytic use.
Materials:
-
Strong acid cation-exchange resin (e.g., Dowex® 50W-X8, Amberlyst™ 15)
-
Hydrochloric acid (HCl), 6-10% solution
-
Methanol
-
Distilled water
-
Beaker
-
Glass funnel with filter paper or chromatography column
-
Drying oven
Procedure:
-
Conversion to Hydrogen Form: If the resin is not already in the H⁺ form, it must be converted. Place the desired amount of resin in a beaker or chromatography column.
-
Pass a 6-10% solution of hydrochloric acid through the resin bed.[6] Continue this process until the effluent shows no presence of other cations (e.g., Na⁺), which can be checked using a flame test or other appropriate analytical methods.
-
Washing: Wash the resin thoroughly with distilled water until the washings are neutral to pH paper. This removes any excess acid.
-
Drying: Dry the resin in an oven at a temperature below the resin's maximum operating temperature (typically around 100-120°C) for several hours to remove excess water.[6] For some applications, a final wash with methanol can be performed to remove residual water before charging the reactor.[6]
-
The activated resin is now ready for use.
Protocol 2: Batch Synthesis of Mesityl Oxide
Objective: To synthesize mesityl oxide from acetone in a batch reactor.
Materials and Equipment:
-
Activated strong acid cation-exchange resin
-
Acetone (pure)
-
Autoclave stainless steel jacketed batch reactor with overhead stirrer
-
Heating and pressure control system
-
Gas chromatograph-mass spectrometer (GC-MS) for analysis
Procedure:
-
Charge the batch reactor with 200 mL of pure acetone.[2]
-
Add 1 g of the previously dried and activated ion-exchange resin to the reactor.[2]
-
Seal the reactor and pressurize it to 25 bar with an inert gas (e.g., nitrogen).[2]
-
Begin stirring at a rate of 750 rpm.[2]
-
Heat the reactor to 90°C and maintain this temperature for the duration of the reaction (approximately 7 hours).[2]
-
Periodically, small samples of the reaction mixture can be withdrawn for analysis by GC-MS to monitor the progress of the reaction.
-
After the reaction is complete, cool the reactor to room temperature and depressurize.
-
Separate the catalyst from the product mixture by filtration.
-
The liquid product can be analyzed by GC-MS to determine the conversion of acetone and the selectivity to mesityl oxide and diacetone alcohol.
Protocol 3: Continuous Synthesis of Mesityl Oxide in a Fixed-Bed Reactor
Objective: To continuously synthesize mesityl oxide from acetone in a fixed-bed reactor.
Materials and Equipment:
-
Activated strong acid cation-exchange resin
-
Acetone with 1-3% water by weight
-
Fixed-bed reactor (stainless steel tube)
-
High-pressure liquid pump
-
Heating system for the reactor
-
Back-pressure regulator
-
Product collection vessel
-
GC-MS for analysis
Procedure:
-
Catalyst Packing: Carefully pack the fixed-bed reactor with a known amount of the activated ion-exchange resin. Ensure uniform packing to avoid channeling. The catalyst bed can be supported by glass wool or a fine mesh at the bottom of the reactor.
-
System Setup: Assemble the reactor system, connecting the feed pump, reactor, back-pressure regulator, and product collection vessel.
-
Reaction Start-up: Begin pumping the acetone-water mixture (1-3% water) through the reactor at the desired flow rate to achieve a liquid hourly space velocity (LHSV) between 0.5 and 2.0 h⁻¹.[5] The presence of a small amount of water has been shown to prolong the catalyst's active life by preventing the adsorption of high-boiling byproducts.[4]
-
Heat the reactor to the desired temperature, typically between 100 and 160°C.[4]
-
Set the back-pressure regulator to maintain the system pressure between 5 and 20 kg/cm ² above atmospheric pressure to keep the reactants in the liquid phase.[4]
-
Allow the system to reach a steady state, which may take several reactor volumes of feed to pass through.
-
Collect the product from the outlet and analyze it by GC-MS to determine the acetone conversion and product selectivity.
Protocol 4: Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To quantify the composition of the reaction mixture.
Procedure:
-
Sample Preparation: Dilute a small aliquot of the reaction mixture with a suitable solvent (e.g., dichloromethane or acetone of high purity) to a concentration appropriate for GC-MS analysis. An internal standard (e.g., methyl isobutyl ketone) can be added for accurate quantification.[7]
-
GC-MS Conditions (Typical):
-
Column: A non-polar or medium-polarity column (e.g., 5% diphenyl/95% dimethyl polysiloxane) is suitable.
-
Injector Temperature: 250°C
-
Oven Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) to ensure the separation of all components.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Operate in electron ionization (EI) mode. For quantification, selective ion monitoring (SIM) can be used to enhance sensitivity and specificity for mesityl oxide and diacetone alcohol.[7]
-
-
Quantification: Create a calibration curve using standard solutions of acetone, diacetone alcohol, and mesityl oxide of known concentrations. Use the peak areas from the GC chromatograms to determine the concentration of each component in the reaction samples.
Protocol 5: Catalyst Regeneration and Reusability
Objective: To regenerate the deactivated ion-exchange resin for reuse.
Procedure:
-
After the reaction, filter the catalyst from the reaction mixture.
-
Wash the resin with fresh acetone to remove any adsorbed products.
-
For resins deactivated by high-boiling byproducts, washing with boiling water can be an effective regeneration method.[4]
-
Alternatively, for more robust cleaning, the resin can be subjected to the initial activation procedure (acid wash followed by water wash).
-
Dry the regenerated resin before reusing it in subsequent reactions.
-
The performance of the regenerated catalyst should be evaluated to determine any loss in activity or selectivity over multiple cycles.
Mandatory Visualization
Caption: Reaction pathway for the synthesis of mesityl oxide from acetone.
Caption: Workflow for the batch synthesis of mesityl oxide.
Caption: Logical flow diagram for the continuous synthesis of mesityl oxide.
References
- 1. samyangtrilite.com [samyangtrilite.com]
- 2. iscre28.org [iscre28.org]
- 3. researchgate.net [researchgate.net]
- 4. US3385896A - Production of mesityl oxide - Google Patents [patents.google.com]
- 5. CN104355976A - Method for synthesizing mesityl oxide from acetone by one-step process - Google Patents [patents.google.com]
- 6. datapdf.com [datapdf.com]
- 7. Trace-level analysis of mesityl oxide in enalapril maleate by gas chromatography with electron ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
how to increase the yield of mesityl oxide from acetone condensation
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to enhance the yield of mesityl oxide from the self-condensation of acetone.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing mesityl oxide from acetone?
A1: The synthesis is a two-step process that begins with the self-aldol condensation of two acetone molecules to form an intermediate, diacetone alcohol (DAA). This is followed by the dehydration of DAA to yield mesityl oxide and water. The overall reaction is reversible and equilibrium-limited.[1][2]
Q2: What are the most critical factors influencing the final yield of mesityl oxide?
A2: The primary factors that control reaction efficiency and product yield are the choice of catalyst (acidic vs. basic), reaction temperature, and the concentration of water in the reaction mixture. Optimizing these parameters is key to maximizing yield.
Q3: Which type of catalyst is more effective for this reaction: acidic or basic?
A3: The choice of catalyst dictates the primary product.
-
Acidic catalysts , such as solid ion-exchange resins (e.g., Amberlyst, Dowex), are highly effective for producing mesityl oxide.[1] They efficiently catalyze both the initial condensation and the crucial subsequent dehydration step, leading to high selectivity for mesityl oxide (80-90%).[1]
-
Basic catalysts , such as sodium hydroxide or basic ion-exchange resins, tend to favor the formation of diacetone alcohol (DAA).[1] The subsequent dehydration step is much slower with basic catalysts, resulting in low mesityl oxide selectivity (typically below 11%).[1]
Q4: What are the common side reactions, and how can they be minimized?
A4: The main side reactions include:
-
Phorone and Isophorone Formation: These higher condensation products form when mesityl oxide reacts with additional acetone molecules.[3][4] They can be minimized by controlling the reaction time and temperature to favor the formation of mesityl oxide.
-
Polymeric Resins: Strong bases like NaOH can promote the formation of undesirable polymeric byproducts.[5] Using heterogeneous or milder catalysts can prevent this.
-
β-Scission (Cracking): Strong acidic conditions at high temperatures can cause mesityl oxide to decompose into isobutene and acetic acid.[3] This can be mitigated by using moderately acidic catalysts and optimizing the temperature.
Q5: How does reaction temperature impact the yield?
A5: Temperature plays a crucial role in shifting the reaction equilibrium. Higher temperatures favor the endothermic dehydration of diacetone alcohol, thus increasing the yield of mesityl oxide.[6] However, excessively high temperatures can promote side reactions. For instance, in continuous flow reactions using an amorphous silica-alumina catalyst, mesitylene formation was favored at 240°C and above.[6]
Q6: Why is my acetone conversion rate low despite a long reaction time?
A6: Low conversion is often due to the reversible nature of the reaction.[1] As the reaction proceeds, the byproduct, water, accumulates and inhibits the catalyst, shifting the equilibrium back towards the reactants.[7] To enhance conversion, it is crucial to remove water from the reaction mixture as it is formed.[2]
Troubleshooting Guide
Problem 1: Low or No Yield of Mesityl Oxide
| Possible Cause | Suggested Solution |
| Reaction Has Not Reached Equilibrium | Increase the reaction time. Monitor the reaction progress using techniques like GC/MS to determine the optimal duration. |
| Catalyst Inactivity | Ensure the catalyst is active and has not been poisoned. For ion-exchange resins, gradual deactivation can occur due to fouling by high-boiling byproducts.[8] Reactivate the catalyst (e.g., by washing with boiling water) or use a fresh batch.[8] |
| Equilibrium Limitation | The accumulation of water, a reaction product, inhibits the forward reaction.[7] Implement a strategy to remove water in situ, such as using a molecular sieve adsorption tank in series with the reactor or employing catalytic distillation.[2] |
| Incorrect Temperature | The dehydration of diacetone alcohol to mesityl oxide is favored at higher temperatures. Gradually increase the reaction temperature while monitoring for the formation of side products. A typical range for liquid-phase reactions is 90-160°C.[1][8] |
Problem 2: High Yield of Diacetone Alcohol (DAA) Instead of Mesityl Oxide
| Possible Cause | Suggested Solution |
| Use of a Basic Catalyst | Basic catalysts are highly selective for DAA formation.[1] Replace the basic catalyst with an acidic catalyst, such as a sulfonic acid ion-exchange resin (e.g., Amberlyst 15), to promote the dehydration step. |
| Reaction Temperature is Too Low | The dehydration step requires sufficient thermal energy. Increase the reaction temperature to facilitate the conversion of DAA to mesityl oxide. |
Problem 3: Formation of Dark, Tarry, or Polymeric Byproducts
| Possible Cause | Suggested Solution |
| Use of Strong Homogeneous Base | Strong bases like sodium hydroxide are known to cause the formation of polymeric resins.[5] |
| Excessively High Temperature or Long Reaction Time | This can lead to the formation of higher-order condensation products like phorone, which can then polymerize. Optimize the reaction time and temperature to maximize mesityl oxide selectivity. |
Problem 4: Catalyst Deactivation in Continuous Processes
| Possible Cause | Suggested Solution |
| Fouling by High-Boiling Byproducts | When using anhydrous acetone, sulfonic ion-exchange resins can become deactivated by adsorbed byproducts.[8] |
| Catalyst Coking | At higher temperatures, especially in gas-phase reactions, coke can deposit on the catalyst surface.[3] |
Quantitative Data Summary
Table 1: Comparison of Catalyst Performance in Acetone Condensation
| Catalyst Type | Specific Catalyst Example | Selectivity to Mesityl Oxide (%) | Selectivity to Diacetone Alcohol (%) | Typical Acetone Conversion (%) | Reference |
|---|---|---|---|---|---|
| Acidic Resin | Dowex® 50WX4 | 80 - 90 | Low | ~15 | [1] |
| Basic Resin | Dowex® Marathon A | 0.90 - 11.0 | 89.0 - 99.1 | ~15 | [1] |
| Acidic Resin | Amberlyst 16 | Governs overall rate | Intermediate | - | [7] |
| Basic Catalyst | TiO₂ (Anatase) | Low (favors higher condensates) | Intermediate | Variable |[3] |
Visualized Guides and Pathways
Caption: Reaction pathway for the synthesis of mesityl oxide from acetone.
Caption: General experimental workflow for a one-pot synthesis of mesityl oxide.
Caption: A decision tree for troubleshooting low yields of mesityl oxide.
Detailed Experimental Protocols
Protocol 1: One-Pot Synthesis Using a Heterogeneous Acid Catalyst
This protocol is based on a batch reaction system using a solid acid catalyst to achieve high selectivity for mesityl oxide in a single step.
Materials:
-
Acetone (pure)
-
Acidic ion-exchange resin (e.g., Amberlyst 15 or Dowex 50WX4), dried
-
Jacketed batch reactor with overhead stirrer and temperature control
-
Condenser
-
Filtration apparatus
-
Distillation apparatus
Procedure:
-
Reactor Setup: Assemble the batch reactor, ensuring all connections are secure.
-
Charging the Reactor: Charge the reactor with pure acetone. Add the dried acidic ion-exchange resin. A typical catalyst loading is 1-5% by weight relative to the acetone.
-
Reaction: Begin stirring (e.g., 750 rpm) and heat the mixture to the target temperature (e.g., 90-130°C). If the temperature exceeds acetone's boiling point, the reaction must be run under pressure to maintain a liquid phase.[1]
-
Monitoring: Periodically take aliquots from the reaction mixture and analyze them by GC or GC/MS to monitor the conversion of acetone and the selectivity towards mesityl oxide.
-
Reaction Quench: Once the desired conversion is reached or the reaction reaches equilibrium, cool the reactor to room temperature.
-
Catalyst Removal: Separate the solid catalyst from the liquid mixture by filtration. The catalyst can often be washed and reactivated for reuse.
-
Purification: Transfer the crude product to a distillation apparatus. A fractional distillation is recommended to separate unreacted acetone (b.p. 56°C), water, mesityl oxide (b.p. 130°C), and any higher-boiling byproducts like phorone.[4][9]
Protocol 2: Two-Step Synthesis via Dehydration of Diacetone Alcohol
This method separates the synthesis into two distinct steps, which can sometimes provide better overall yields by optimizing each step individually.[9]
Step A: Synthesis of Diacetone Alcohol (DAA)
-
Use a base catalyst (e.g., Ba(OH)₂) with acetone at a lower temperature (e.g., 25°C) to favor the formation of DAA.
-
The reaction is an equilibrium, but the DAA can be concentrated by removing the acetone under reduced pressure.
Step B: Dehydration of DAA to Mesityl Oxide
-
Setup: Place the crude DAA from Step A into a round-bottomed flask fitted with a fractionating column and a distillation head.
-
Catalyst: Add a catalytic amount of a dehydration agent, such as a trace of iodine (e.g., 0.1 g per 1 kg of crude DAA).[9]
-
Distillation: Gently heat the flask. The DAA will dehydrate in situ, and the resulting mesityl oxide and water will distill over.
-
Fraction Collection: Collect the fraction boiling between 126-131°C, which is primarily pure mesityl oxide.[9] An earlier fraction containing acetone and a water/mesityl oxide azeotrope may also be collected.
-
Workup: The collected mesityl oxide fraction can be washed, dried with a drying agent like anhydrous calcium chloride, and redistilled if necessary to achieve higher purity.[9]
References
- 1. iscre28.org [iscre28.org]
- 2. CN104355976A - Method for synthesizing mesityl oxide from acetone by one-step process - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. prepchem.com [prepchem.com]
- 5. Sciencemadness Discussion Board - Mesityl oxide synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. US3385896A - Production of mesityl oxide - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
strategies to minimize phorone and isophorone formation in mesityl oxide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of phorone and isophorone during mesityl oxide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts in mesityl oxide synthesis from acetone?
A1: The main byproducts in the self-condensation of acetone are diacetone alcohol, phorone, and isophorone.[1][2] The reaction proceeds through the formation of diacetone alcohol, which then dehydrates to mesityl oxide.[3] Phorone is formed from the continued aldol condensation of acetone with mesityl oxide, while isophorone arises from a Michael addition followed by an intramolecular aldol condensation.[2][4]
Q2: How can I improve the selectivity towards mesityl oxide?
A2: Optimizing reaction conditions is key to improving selectivity. This includes careful selection of the catalyst, reaction temperature, and reaction time. Using acid-exchange resins as catalysts has been shown to yield high selectivity for mesityl oxide.[3] Additionally, a two-step process, where diacetone alcohol is first synthesized and then dehydrated, can offer better control and higher yields of mesityl oxide compared to a one-pot reaction from acetone.[5]
Q3: What is the role of the catalyst in the formation of phorone and isophorone?
A3: The choice of catalyst, whether acidic or basic, significantly influences the product distribution. Strong bases like potassium hydroxide (KOH) and sodium hydroxide (NaOH) can promote the further reaction of mesityl oxide to form phorone and isophorone.[1][2][6] While acidic catalysts can also lead to byproduct formation, certain solid acid catalysts like ion-exchange resins can favor the dehydration of diacetone alcohol to mesityl oxide while minimizing subsequent reactions.[3]
Q4: Can high acetone conversion lead to more byproduct formation?
A4: Yes, pushing for very high acetone conversion in a single pass, particularly in vapor-phase reactions, can increase the formation of higher condensation products like phorone, isophorone, and even polymeric resins.[1] It is often more effective to aim for a moderate conversion per pass and recycle the unreacted acetone.[1]
Troubleshooting Guide
Issue 1: High Levels of Phorone Detected in the Product Mixture
-
Possible Cause: The reaction temperature may be too high, or the reaction time is too long, favoring the continued condensation of mesityl oxide with acetone.
-
Solution:
-
Optimize Reaction Temperature: For liquid-phase synthesis, gradually decrease the reaction temperature in increments of 5-10°C to find the optimal point where mesityl oxide formation is efficient, but phorone formation is minimized.
-
Reduce Reaction Time: Monitor the reaction progress using techniques like GC-MS at different time intervals to determine the point of maximum mesityl oxide yield before significant phorone formation occurs.
-
Issue 2: Significant Isophorone Contamination
-
Possible Cause: The use of a strong base catalyst is likely promoting the Michael addition and subsequent cyclization reactions that lead to isophorone.
-
Solution:
-
Catalyst Selection: Consider switching from a homogeneous strong base (e.g., KOH, NaOH) to a solid acid catalyst, such as an acidic ion-exchange resin. These have shown high selectivity for mesityl oxide.[3]
-
Adjust Catalyst Concentration: If using a base catalyst is necessary, carefully optimize its concentration. A lower catalyst concentration may reduce the rate of isophorone formation. For instance, in isophorone synthesis, a KOH concentration of 0.7 wt% was found to be optimal for high selectivity.[2] A lower concentration might favor the intermediate, mesityl oxide.
-
Issue 3: Low Overall Yield of Mesityl Oxide
-
Possible Cause: Suboptimal reaction conditions, such as incorrect temperature or inefficient water removal, can lead to poor yields. The aldol condensation to form the diacetone alcohol intermediate is a reversible reaction.
-
Solution:
-
Two-Step Synthesis: Consider a two-step approach. First, synthesize diacetone alcohol from acetone under milder conditions. Then, dehydrate the purified diacetone alcohol to mesityl oxide. The dehydration of diacetone alcohol using a small amount of iodine as a catalyst is a high-yield method.[5]
-
Water Removal: In a one-pot synthesis, the removal of water as it is formed can help drive the equilibrium towards the formation of mesityl oxide.
-
Data Presentation
Table 1: Effect of Catalyst and Reaction Conditions on Acetone Conversion and Product Selectivity.
| Catalyst | Catalyst Concentration (wt%) | Temperature (°C) | Reaction Time (h) | Acetone Conversion (%) | Isophorone Selectivity (%) | Reference |
| KOH | 0.7 | 250 | 4 | 68 | 93 | [2] |
| NaOH | 0.7 | 250 | 4 | 68 | 84 | [2] |
| NaOH | ~4 | 220 | 4 | - | 81 | [2] |
| 1,3-di-n-butylimidazole hydroxide | - | 160 | 7 | 62 | 71 | [2] |
Table 2: Selectivity of Ion-Exchange Resins in Mesityl Oxide Synthesis from Acetone.
| Catalyst Type | Mesityl Oxide Selectivity (%) | Diacetone Alcohol Selectivity (%) | Reference |
| Acidic Resins | 80-90 | - | [3] |
| Basic Resins | 0.90-11.0 | 89.0-99.1 | [3] |
Experimental Protocols
Protocol 1: Synthesis of Mesityl Oxide via Dehydration of Diacetone Alcohol
This method is adapted from Organic Syntheses.[5]
-
Apparatus Setup: Assemble a 1-liter round-bottom flask with a three-bulbed Glinsky fractionating column connected to a water-cooled condenser set for distillation.
-
Reactants: Place approximately 1100 g (9.5 moles) of crude diacetone alcohol and 0.1 g of iodine into the flask.
-
Distillation: Heat the mixture gently with a small flame. The distillation should be steady but not too rapid.
-
Fraction Collection: Collect three fractions:
-
Fraction I: 56–80°C (contains acetone, some mesityl oxide, and water)
-
Fraction II: 80–126°C (separates into two layers: water and crude mesityl oxide)
-
Fraction III: 126–131°C (pure mesityl oxide)
-
-
Purification:
-
Separate the aqueous layer from Fraction II.
-
Dry the crude mesityl oxide layer from Fraction II with anhydrous calcium chloride.
-
Distill the dried crude mesityl oxide, collecting the fraction that boils between 126°C and 130°C.
-
Combine this with Fraction III.
-
-
Yield: The expected yield is approximately 650 g (65% of the theoretical amount based on the total acetone used to prepare the diacetone alcohol).[5]
Protocol 2: Synthesis of Mesityl Oxide using Hydrogen Chloride Catalyst
This method is adapted from A Class-Book of Organic Chemistry by J. B. Cohen.[7]
-
Preparation: Dry 250 ml of acetone over calcium chloride and then distill it. Place the dried acetone in a 1-liter flask equipped with a gas delivery tube and a calcium chloride drying tube.
-
Saturation with HCl: Cool the flask in a freezing mixture and saturate the acetone with dry hydrogen chloride gas. This may take 2-3 hours.
-
Reaction: Let the reaction mixture stand in an ice-water bath for 24 hours, and then at room temperature for two days. The liquid will turn dark.
-
Quenching: Pour the dark liquid onto approximately 300 g of crushed ice and stir well.
-
Separation and Neutralization: Separate the upper organic layer and wash it with a strong solution of sodium hydroxide until it is faintly yellow.
-
Purification:
-
Perform a steam distillation of the organic layer with a small amount of strong NaOH solution.
-
Separate the distillate, dry it over calcium chloride, and fractionally distill it.
-
Collect the fraction boiling between 129-131°C as mesityl oxide. The higher boiling fraction (180-200°C) will contain phorone.
-
Mandatory Visualization
Caption: Reaction pathway for mesityl oxide synthesis and byproduct formation.
Caption: Troubleshooting workflow for minimizing phorone and isophorone.
References
troubleshooting catalyst deactivation in continuous mesityl oxide production
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering catalyst deactivation during the continuous production of mesityl oxide.
Troubleshooting Guide
Issue 1: Gradual Decrease in Mesityl Oxide Yield
Q1: My mesityl oxide conversion has been slowly declining over several hours or days. What are the likely causes and how can I fix it?
A1: A gradual loss in catalytic activity is a common problem in continuous flow reactions and is typically indicative of fouling (coking), poisoning of the catalyst's active sites, or inhibition by a reaction byproduct.
Troubleshooting Steps:
-
Check for Fouling (Coking):
-
Symptom: A slow and steady decline in conversion, often accompanied by an increase in reactor backpressure.
-
Cause: High molecular weight byproducts or coke can deposit on the catalyst surface, blocking active sites and pores.[1][2] This is particularly common with acidic catalysts like ion-exchange resins or zeolites.[3][4]
-
Solution:
-
Regeneration: For solid inorganic catalysts like zeolites or silica-alumina, a common regeneration procedure is calcination to burn off the carbonaceous deposits.[1][5] For polymeric resins, washing with a suitable solvent or hot water may be effective at removing adsorbed byproducts.[3]
-
Process Optimization: Lowering the reaction temperature can often reduce the rate of coke formation.[2][6]
-
-
-
Investigate Catalyst Poisoning:
-
Symptom: A steady loss of activity that may not be recoverable by simple regeneration.
-
Cause: Impurities in the acetone feed can irreversibly bind to the active sites of the catalyst. For solid acid catalysts, basic compounds are common poisons.[6]
-
Solution:
-
Feedstock Analysis: Analyze the acetone feed for potential contaminants.
-
Feed Purification: Implement a purification step for the feedstock before it enters the reactor.
-
-
-
Evaluate Water Inhibition:
-
Symptom: A decrease in the reaction rate, particularly when using ion-exchange resin catalysts.
-
Cause: Water is a byproduct of the mesityl oxide synthesis and can competitively adsorb on the catalyst's active sites, thereby inhibiting the reaction.[7]
-
Solution:
-
Controlled Water Content: Interestingly, for sulfonic acid-type ion exchange resins, maintaining a small amount of water (around 1-3% by weight) in the acetone feed can actually prolong the catalyst's life by reducing the formation of high-boiling byproducts that cause fouling.[3] However, excessive water will decrease the reaction rate.[3][7]
-
Water Removal: If byproduct water is significantly hindering the reaction, consider in-situ water removal techniques, though this can add complexity to the reactor setup.
-
-
Issue 2: Sudden and Significant Drop in Catalytic Activity
Q2: The conversion to mesityl oxide has suddenly dropped to near zero. What should I investigate?
A2: A rapid and severe loss of activity usually points to a critical failure in the experimental setup or acute catalyst poisoning.
Troubleshooting Steps:
-
Verify System Integrity:
-
Check Flow Rates: Ensure that the pump is delivering the acetone feed at the correct flow rate. A pump malfunction is a common cause of sudden reaction failure.
-
Confirm Temperature: Verify that the reactor heating system is functioning correctly and the temperature is at the desired setpoint. A thermocouple failure could lead to a drop in temperature, halting the reaction.
-
Inspect for Leaks: Check all fittings and connections for any leaks in the system.
-
-
Suspect Acute Poisoning:
-
Symptom: A sharp, irreversible drop in activity after introducing a new batch of feedstock.
-
Cause: A significant concentration of a potent catalyst poison in the feed.
-
Solution:
-
Immediately halt the experiment and analyze the most recent batch of acetone for impurities.
-
If poisoning is confirmed, the catalyst bed will likely need to be replaced.
-
-
-
Examine for Reactor Channeling:
-
Symptom: A sudden drop in conversion in a packed-bed reactor, potentially with a decrease in backpressure.
-
Cause: The formation of channels in the catalyst bed can cause the reactant to bypass the catalyst, leading to a significant drop in conversion.[6]
-
Solution:
-
This often requires repacking the reactor. Ensure the catalyst is packed uniformly to prevent channeling.
-
-
Frequently Asked Questions (FAQs)
Q3: What are the main byproducts in mesityl oxide synthesis and can they deactivate the catalyst?
A3: Besides mesityl oxide, the self-condensation of acetone can lead to the formation of higher molecular weight products like phorone and isophorone.[8] These heavier compounds can adsorb strongly onto the catalyst surface, leading to fouling and deactivation.[3]
Q4: How can I tell if my catalyst is deactivated by coking or poisoning?
A4: Post-reaction characterization of the catalyst is the most definitive way. A visual inspection may show a discoloration (darkening) of the catalyst at the reactor inlet, suggesting coking. Specific analytical techniques can provide more detailed insights (see Experimental Protocols section).
Q5: Is it possible to regenerate a deactivated catalyst?
A5: Yes, depending on the cause of deactivation.
-
Coking: Often reversible through calcination (for inorganic catalysts) or washing (for resins).[1][3][5]
-
Poisoning: Can be irreversible if the poison binds strongly to the active sites.[6]
-
Sintering/Thermal Damage: Generally irreversible.[2]
Q6: What analytical techniques are useful for characterizing a deactivated catalyst?
A6: Several techniques can provide valuable information:
-
Thermogravimetric Analysis (TGA): To quantify the amount of coke or heavy organics deposited on the catalyst.[4]
-
Brunauer-Emmett-Teller (BET) Analysis: To measure the surface area and pore volume, which can decrease due to fouling or sintering.[6][9]
-
Temperature-Programmed Oxidation (TPO): To determine the amount and nature of carbonaceous deposits.[6]
-
X-ray Photoelectron Spectroscopy (XPS) or Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): To identify the presence of elemental poisons on the catalyst surface.[6]
Data Presentation
Table 1: Common Causes of Catalyst Deactivation and Key Indicators
| Deactivation Mechanism | Primary Cause | Typical Onset | Key Indicators | Reversibility |
| Fouling (Coking) | Deposition of heavy byproducts/coke | Gradual | Increased backpressure, catalyst discoloration | Generally Reversible |
| Poisoning | Impurities in the feed | Gradual or Sudden | Loss of activity with new feedstock batch | Often Irreversible |
| Water Inhibition | Byproduct water competing for active sites | Gradual | Decreased rate with increasing water concentration | Reversible |
| Thermal Degradation | High operating temperatures | Gradual | Loss of surface area, change in catalyst structure | Irreversible |
Experimental Protocols
Protocol 1: Characterization of a Deactivated Catalyst via Thermogravimetric Analysis (TGA)
-
Objective: To quantify the amount of carbonaceous deposits (coke) on a deactivated catalyst.
-
Procedure:
-
Carefully remove a small, representative sample (5-10 mg) of the deactivated catalyst from the reactor. For a packed bed, it is advisable to sample from the inlet, middle, and outlet of the bed.
-
Place the sample in a TGA crucible.
-
Heat the sample under an inert atmosphere (e.g., nitrogen) from room temperature to approximately 150°C to remove any physisorbed water and acetone. Hold at this temperature for 30-60 minutes.
-
Switch the gas to an oxidizing atmosphere (e.g., air).
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature sufficient to combust the carbon deposits (typically 600-800°C).
-
The weight loss observed during the temperature ramp in air corresponds to the amount of coke on the catalyst.[4]
-
Protocol 2: Measurement of Catalyst Surface Area using BET Analysis
-
Objective: To determine changes in the catalyst's specific surface area and pore volume, which can indicate fouling or thermal degradation.[9]
-
Procedure:
-
Take a sample of both fresh and deactivated catalyst.
-
Degas the samples under vacuum at an elevated temperature (e.g., 200-300°C, depending on the thermal stability of the catalyst) to remove adsorbed species.
-
Perform a nitrogen physisorption measurement at 77 K (liquid nitrogen temperature).
-
Calculate the specific surface area from the adsorption isotherm using the Brunauer-Emmett-Teller (BET) equation.
-
A significant decrease in surface area in the deactivated sample compared to the fresh sample is indicative of fouling or sintering.
-
Visualizations
Caption: Troubleshooting workflow for catalyst deactivation.
Caption: Mesityl oxide synthesis and deactivation pathways.
References
- 1. ammoniaknowhow.com [ammoniaknowhow.com]
- 2. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 3. US3385896A - Production of mesityl oxide - Google Patents [patents.google.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. CN1178888C - Aldol condensation reaction and catalysts used therefor - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Mesityl oxide - Wikipedia [en.wikipedia.org]
- 9. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
preventing self-condensation and polymerization of mesityl oxide upon storage
This technical support guide provides researchers, scientists, and drug development professionals with essential information for preventing the self-condensation and polymerization of mesityl oxide upon storage.
Frequently Asked Questions (FAQs)
Q1: Why is my mesityl oxide turning yellow or dark brown during storage?
A1: Mesityl oxide is an α,β-unsaturated ketone that can undergo self-condensation and polymerization reactions over time, especially when exposed to heat, light, or contaminants.[1] These reactions lead to the formation of higher molecular weight by-products, such as phorone and isophorone, which can cause the liquid to darken.[2] The color change is a visual indicator of product degradation.
Q2: What are the primary chemical reactions causing mesityl oxide to degrade?
A2: The degradation of mesityl oxide primarily occurs through two pathways:
-
Self-Condensation: This is a continuation of the aldol condensation reaction by which mesityl oxide is synthesized from acetone.[2] It involves the reaction of two or more mesityl oxide molecules to form larger compounds like phorone and isophorone. This process can be catalyzed by both acids and bases.
-
Polymerization: As an unsaturated compound, mesityl oxide can undergo free-radical polymerization, especially when exposed to initiators like peroxides, which can form in the presence of air and light. This results in the formation of oligomeric or polymeric materials.
Q3: What are the ideal storage conditions for mesityl oxide?
A3: To minimize degradation, mesityl oxide should be stored in a cool, dark, and well-ventilated area, away from sources of heat, sparks, or open flames.[3][4][5][6] The storage container should be tightly sealed to prevent exposure to air and moisture. It is also recommended to store it separately from strong oxidizing agents, acids, and bases.[3][7]
Q4: Can I use any type of container to store mesityl oxide?
A4: It is advisable to use containers made of appropriate materials. Some sources suggest that mesityl oxide can attack certain plastics and copper. Therefore, glass or other resistant containers are recommended. Always ensure the container is properly sealed.
Q5: Are there chemical inhibitors that can be added to prevent the degradation of mesityl oxide?
A5: Yes, the addition of polymerization inhibitors can significantly extend the shelf life of mesityl oxide. Phenolic antioxidants such as Butylated Hydroxytoluene (BHT) and hydroquinone (HQ) and its derivatives are commonly used to stabilize unsaturated organic compounds by scavenging free radicals that initiate polymerization.[8][9][10][11][12]
Q6: At what concentration should inhibitors be added?
A6: The effective concentration of inhibitors is typically in the parts-per-million (ppm) range. For similar ketones, concentrations from 1 to 1000 ppm have been suggested, with a preferred range of 5 to 30 ppm. The optimal concentration depends on the specific inhibitor, the desired shelf life, and the storage conditions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid discoloration of mesityl oxide | 1. Improper storage conditions (exposure to heat, light, or air).2. Contamination with acids, bases, or oxidizing agents.3. Absence or depletion of a stabilizer. | 1. Transfer the mesityl oxide to a clean, dry, and opaque container, purge with an inert gas like nitrogen or argon, and store in a cool, dark place.2. Ensure that all handling equipment is clean and free of contaminants. Avoid using copper or certain plastic materials.3. Consider adding a suitable inhibitor, such as BHT or hydroquinone, at a concentration of 10-100 ppm. |
| Formation of solid precipitates or increased viscosity | 1. Advanced polymerization or self-condensation has occurred.2. The mesityl oxide may be significantly degraded and unsuitable for use. | 1. The product is likely of low purity. It may be possible to purify it by distillation, but this should be done with caution as heating can accelerate degradation. Check for the presence of peroxides before distillation.[7]2. It is recommended to dispose of the degraded material according to local regulations and obtain a fresh batch of mesityl oxide. |
| Inconsistent experimental results using stored mesityl oxide | 1. The presence of impurities from degradation is interfering with the reaction.2. The concentration of mesityl oxide is lower than assumed due to polymerization. | 1. Purify the mesityl oxide by distillation before use.2. Use freshly opened or properly stabilized mesityl oxide for sensitive applications. |
Quantitative Data Summary
| Parameter | Recommended Condition/Value | Notes |
| Storage Temperature | Cool, below 30°C (86°F)[5] | Avoid exposure to heat sources. |
| Light Exposure | Store in the dark or in an opaque container | Light can initiate free-radical polymerization. |
| Atmosphere | Inert atmosphere (e.g., nitrogen, argon) | Minimizes oxidation and peroxide formation. |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases[3] | Contact can catalyze degradation reactions. |
| Recommended Inhibitors | Phenolic antioxidants (e.g., BHT, hydroquinone) | Effective as free-radical scavengers. |
| Typical Inhibitor Concentration | 10 - 200 ppm | The optimal concentration may vary. |
Experimental Protocols
Protocol for the Addition and Evaluation of Inhibitors
This protocol outlines a general procedure for adding a stabilizer to mesityl oxide and evaluating its effectiveness over time.
1. Materials:
- Mesityl oxide
- Selected inhibitor (e.g., BHT, hydroquinone)
- Analytical balance
- Glass storage bottles with tight-fitting caps
- Inert gas (nitrogen or argon)
- Gas chromatograph with a flame ionization detector (GC-FID)
- UV-Vis spectrophotometer
2. Procedure for Inhibitor Addition:
- Calculate the required amount of inhibitor to achieve the desired ppm concentration in the volume of mesityl oxide to be stabilized.
- Accurately weigh the inhibitor using an analytical balance.
- Dissolve the inhibitor in a small amount of mesityl oxide.
- Add the inhibitor solution to the bulk mesityl oxide and mix thoroughly to ensure uniform distribution.
- Transfer the stabilized mesityl oxide to clean, dry storage bottles.
- Purge the headspace of the bottles with an inert gas before sealing tightly.
3. Accelerated Stability Study:
- Prepare several samples of stabilized and unstabilized (control) mesityl oxide.
- Store the samples under controlled, elevated temperature conditions (e.g., 40°C) to accelerate degradation.
- At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), remove a sample from each group for analysis.
4. Analysis:
- Visual Inspection: Note any changes in color or clarity of the samples.
- Purity Analysis (GC-FID):
- Dilute a sample of the mesityl oxide in a suitable solvent (e.g., acetone).
- Inject the diluted sample into the GC-FID.
- Determine the purity of mesityl oxide by measuring the peak area relative to the total peak area. A decrease in the mesityl oxide peak area and the appearance of new peaks indicate degradation.
- Colorimetric Analysis (UV-Vis Spectrophotometry):
- Measure the absorbance of the samples at a specific wavelength (e.g., in the visible range) to quantify the color change over time.
5. Data Interpretation:
- Compare the rate of purity loss and color development in the stabilized samples to the unstabilized control. This will provide a quantitative measure of the inhibitor's effectiveness.
Visualizations
Caption: Troubleshooting workflow for mesityl oxide degradation.
Caption: Chemical pathways of mesityl oxide degradation.
References
- 1. 141-79-7 CAS | MESITYL OXIDE | Ketones | Article No. 04598 [lobachemie.com]
- 2. Mesityl oxide - Wikipedia [en.wikipedia.org]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. sds.edqm.eu [sds.edqm.eu]
- 5. Mesityl oxide | 141-79-7 [chemicalbook.com]
- 6. lobachemie.com [lobachemie.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. vurup.sk [vurup.sk]
- 9. eastman.com [eastman.com]
- 10. chempoint.com [chempoint.com]
- 11. Terpenoids and Polyphenols as Natural Antioxidant Agents in Food Preservation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
overcoming low conversion rates in the aldol condensation of acetone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the aldol condensation of acetone, particularly low conversion rates.
Troubleshooting Guides
This section addresses specific issues encountered during the aldol condensation of acetone, offering potential causes and solutions.
Issue: Low Conversion Rate of Acetone
Question: My acetone aldol condensation reaction is showing very low conversion. What are the potential causes and how can I improve the yield?
Answer:
Low conversion in the self-condensation of acetone is a common issue primarily due to an unfavorable reaction equilibrium. The equilibrium constant for the formation of the initial aldol addition product (diacetone alcohol) is small, favoring the acetone starting material.[1] Several factors can be optimized to drive the reaction forward and improve your conversion rate.
1. Unfavorable Equilibrium: The aldol addition of acetone is a reversible process that does not strongly favor the product. To overcome this, the equilibrium must be shifted towards the products.[1][2]
-
Solution: Employ Le Chatelier's principle by removing one of the products as it forms. The subsequent dehydration of the aldol addition product (diacetone alcohol) to mesityl oxide forms water. Removing water or the aldol product itself can pull the reaction forward.[3] A common technique for this is reactive distillation.[4][5]
2. Inappropriate Reaction Temperature: Temperature significantly influences both the reaction rate and the product distribution.
-
Solution: The optimal temperature depends on the desired product. Lower temperatures may favor the initial aldol addition product (diacetone alcohol), while higher temperatures promote the subsequent dehydration to the condensation product (mesityl oxide) and can increase the overall conversion.[4][6] However, excessively high temperatures can lead to the formation of undesired side products and polymers.[6][7] It is crucial to monitor the reaction and optimize the temperature for your specific catalytic system.
3. Catalyst Inefficiency or Inappropriateness: The choice and condition of the catalyst are critical.
-
Solution:
-
Base Catalysts (e.g., NaOH, Ca(OH)₂): Ensure the base is not old or contaminated. The concentration of the base is also important; higher concentrations can lead to side reactions.[7][8]
-
Solid Acid/Base Catalysts (e.g., TiO₂, Zeolites, Ion-Exchange Resins): These catalysts can offer advantages in terms of separation and reusability.[9][10] Their efficiency depends on the number and strength of acid-base sites.[11] Catalyst deactivation can occur, and co-feeding a spectator molecule like isopropanol (IPA) can sometimes mitigate this.[9]
-
Catalyst Selection: For the self-condensation of acetone, basic catalysts are commonly used to produce isophorone, while acid catalysts tend to yield mesitylene.[10]
-
4. Presence of Side Reactions: Acetone can undergo further condensation reactions to form higher oligomers (e.g., isophorone) and polymers, which reduces the yield of the desired initial products.[12][13]
-
Solution: Carefully control reaction time and temperature to minimize subsequent reactions.[6][14] Separating the initial products from the catalyst as they are formed is an effective strategy.[4]
Data Presentation: Optimizing Reaction Conditions
The following table summarizes the effect of various parameters on the conversion and selectivity in the aldol condensation of acetone.
| Parameter | Condition | Effect on Acetone Conversion | Effect on Product Selectivity | Reference |
| Temperature | Increase from 30°C to 130°C (CaC₂ catalyst) | Remarkable increase in conversion. | Yield of diacetone alcohol (DAA) decreases; yield of mesityl oxide (MO) first increases then decreases; yield of isophorone (IP) increases. | [6] |
| Catalyst | Phosphate-modified TiO₂ vs. unmodified TiO₂ | High phosphate coverage led to lower overall rates, but lower densities maintained activity. | Unmodified TiO₂ favored self-condensation of acetaldehyde in mixed reactions. Phosphate modification improved selectivity for cross-aldol condensation. | [15] |
| Catalyst | Ceria-rich vs. Zirconia-rich CeₓZr₁₋ₓO₂ | Acetone conversion increased with higher ceria content (up to x=0.8). | Zirconia-rich catalysts favored aldol condensation, while ceria-rich favored ketonization in propanal condensation. | [11] |
| Solvent | Use of water with ion-exchange resin | Can inhibit the reaction rate. | Can be used to advantageously improve selectivity towards diacetone alcohol (DAA) by suppressing the subsequent dehydration reaction. | [5][16] |
| Reaction Setup | Reactive Distillation (Refluxing on CaC₂) | Achieved 85% acetone conversion. | Allows for instant separation of products, suppressing unwanted successive condensations and achieving 95% total selectivity for DAA, MO, and IP. | [4] |
Troubleshooting Workflow
The following workflow provides a logical sequence for diagnosing and resolving low conversion rates.
Experimental Protocols
Protocol: Improving Acetone Conversion Using Catalytic Distillation
This protocol describes a general laboratory setup for the aldol condensation of acetone using a solid catalyst in a reactive distillation column to improve conversion by continuously removing products. This method is adapted from principles described for reactions catalyzed by CaC₂.[4]
Materials:
-
Round-bottom flask (e.g., 250 mL)
-
Distillation column packed with a suitable catalyst (e.g., basic ion-exchange resin or another solid catalyst)
-
Condenser
-
Receiving flask
-
Heating mantle
-
Acetone
-
Inert solvent (optional, e.g., toluene)
-
Stir bar (if applicable)
Procedure:
-
Setup: Assemble the reactive distillation apparatus. The round-bottom flask serves as the reboiler. Pack the distillation column with the chosen solid catalyst. Attach the condenser to the top of the column and the receiving flask to the condenser outlet.
-
Charging the Reactor: Charge the round-bottom flask with acetone and an optional high-boiling inert solvent.
-
Initiating the Reaction: Begin heating the flask. The acetone will vaporize, travel up into the catalytic packing, and condense.
-
Reaction and Separation: The liquid acetone flows down over the catalyst, where the condensation reaction occurs. The products formed (diacetone alcohol, mesityl oxide) have higher boiling points than acetone.
-
Equilibrium Shift: As the reaction proceeds, the higher-boiling products will flow back down into the reboiler, effectively separating them from the bulk of the catalyst and preventing further unwanted reactions. Unreacted acetone continues to reflux within the column, allowing for high conversion over time.
-
Monitoring: Monitor the composition of the reboiler and the distillate (if any) over time using techniques like GC (Gas Chromatography) or NMR (Nuclear Magnetic Resonance) to determine the conversion of acetone and the selectivity towards the desired products.
-
Shutdown and Workup: Once the desired conversion is reached, turn off the heat and allow the apparatus to cool. The products will be concentrated in the round-bottom flask and can be purified by standard methods such as distillation.
Frequently Asked Questions (FAQs)
Q1: Why is the equilibrium for acetone self-condensation so unfavorable?
A1: The aldol reaction is an equilibrium process. For the self-condensation of acetone, the equilibrium constant is approximately 0.039, which strongly favors the reactants.[1] This is primarily due to steric hindrance in the aldol addition product (diacetone alcohol). Ketones are generally less reactive electrophiles than aldehydes, and the resulting tertiary alcohol in the acetone adduct is more sterically crowded, making its formation less favorable than the corresponding product from aldehydes.[2]
Q2: What are the common side products in acetone aldol condensation and how can they be minimized?
A2: The primary side products result from successive condensation reactions. The initial product, diacetone alcohol (DAA), can dehydrate to form mesityl oxide (MO). MO can then react with another molecule of acetone to form isophorone (IP).[6] Under harsh conditions (high temperature or high base concentration), these can further react to form complex higher oligomers and polymers, sometimes seen as a viscous "red oil".[7][13] To minimize these, use milder reaction conditions, control the reaction time to favor the initial products, and, if possible, separate the desired product from the catalyst as it is formed to prevent further reaction.[4]
Q3: How does the dehydration step influence the overall reaction conversion?
A3: The dehydration of the initial aldol addition product (diacetone alcohol) to form an α,β-unsaturated ketone (mesityl oxide) is often a key step for driving the overall reaction to completion.[3] The initial aldol addition is highly reversible, but the subsequent dehydration is often thermodynamically favorable and effectively irreversible under the reaction conditions. This irreversible step consumes the addition product, pulling the entire reaction sequence forward according to Le Chatelier's principle.[3] Heating the reaction mixture is a common way to promote this dehydration.
Q4: What is the difference between an aldol addition and an aldol condensation product of acetone?
A4: The aldol addition product is the initial β-hydroxy ketone formed when two molecules of acetone react. In this case, it is 4-hydroxy-4-methyl-2-pentanone, commonly known as diacetone alcohol (DAA). The aldol condensation product is what results after the aldol addition product undergoes dehydration (loss of a water molecule). For acetone, this is 4-methyl-3-penten-2-one, commonly known as mesityl oxide (MO). The condensation product contains an α,β-unsaturated carbonyl group.[2]
Reaction Pathway Diagram
The diagram below illustrates the base-catalyzed self-condensation of acetone, highlighting the key steps and the reversible nature of the initial addition.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Aldol condensation of refluxing acetone on CaC2 achieves efficient coproduction of diacetone alcohol, mesityl oxide and isophorone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aldol Condensation of Acetone with Reactive Distillation Using Water as a Selectivity Enhancer | CoLab [colab.ws]
- 6. Aldol condensation of refluxing acetone on CaC 2 achieves efficient coproduction of diacetone alcohol, mesityl oxide and isophorone - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05965A [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. studylib.net [studylib.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Self-condensation - Wikipedia [en.wikipedia.org]
- 13. homework.study.com [homework.study.com]
- 14. brainly.com [brainly.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
optimization of reaction conditions for selective mesityl oxide synthesis
Technical Support Center: Selective Mesityl Oxide Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information, frequently asked questions (FAQs), and detailed protocols for the optimization of mesityl oxide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for mesityl oxide? A1: There are two main methods for preparing mesityl oxide. The first involves the direct condensation of acetone using condensing agents like hydrochloric acid.[1][2] The second, and often more selective, method is the dehydration of diacetone alcohol (DAA), which is itself formed from the aldol condensation of acetone.[1][3]
Q2: Which type of catalyst is generally more selective for mesityl oxide over diacetone alcohol? A2: Acidic catalysts are generally more effective for the direct synthesis of mesityl oxide from acetone.[3] Acid catalysts, such as acidic ion-exchange resins, facilitate both the initial aldol condensation to form DAA and its subsequent dehydration to mesityl oxide.[3][4] In contrast, basic catalysts tend to favor the formation of DAA and may show low selectivity towards mesityl oxide.[3][5]
Q3: What are the most common byproducts, and how can their formation be minimized? A3: The most common byproducts are phorone (formed from the reaction of mesityl oxide with another molecule of acetone), isophorone, and other higher molecular weight condensation products.[1][6] Using acid condensing agents can sometimes lead to considerable quantities of these byproducts.[1] Minimizing their formation can be achieved by optimizing reaction time, temperature, and using technologies like catalytic distillation, which removes the desired product from the reaction zone as it is formed, thus preventing further reactions.[6][7][8]
Q4: What role does water play in the reaction? A4: Water is a product of the dehydration step. Its presence can inhibit the reaction rate, especially when using cation exchange resins, as the active sites may preferentially associate with water.[9] However, in some continuous processes using ion-exchange resins, maintaining a small amount of water (e.g., 1-3% by weight) can prevent the catalyst from being contaminated with high-boiling byproducts, thereby extending its life.[10]
Troubleshooting Guide
Problem 1: Low or no conversion of the starting material (acetone or diacetone alcohol).
| Possible Cause | Suggested Solution |
| Inactive or Deactivated Catalyst | For heterogeneous catalysts like ion-exchange resins, wash with boiling water to desorb impurities or reactivate according to the manufacturer's protocol.[10] For homogeneous catalysts like iodine, ensure it is fresh and has not sublimed. |
| Insufficient Temperature | The reaction is temperature-dependent. For dehydration of DAA, distillation is often required.[1][11] For direct synthesis from acetone, temperatures may range from 90°C to 160°C depending on the catalyst and pressure.[3][10] |
| Thermodynamic Equilibrium | The aldol condensation of acetone to DAA is an equilibrium-limited reaction, often resulting in low acetone conversions (around 15%).[3][4] Consider using a system that removes products as they form, such as reactive distillation.[6] |
| Excess Water in Feed | While a small amount of water can be beneficial in some systems, excess water can significantly decrease the reaction rate.[9][10] Ensure starting materials are appropriately dried if required by the protocol.[2] |
Problem 2: The primary product is diacetone alcohol (DAA) instead of mesityl oxide.
| Possible Cause | Suggested Solution |
| Use of Basic Catalyst | Basic catalysts, including basic ion-exchange resins, are highly selective for DAA formation and are not efficient at the subsequent dehydration step.[3][5] Switch to an acidic catalyst (e.g., Amberlyst-15, iodine, phosphoric acid) to promote dehydration.[1][6][12] |
| Insufficient Energy for Dehydration | The dehydration of DAA to mesityl oxide is an endothermic step that requires energy input. If running the reaction at lower temperatures, increase the temperature or apply distillation to drive the reaction forward.[1][12] |
| Short Reaction Time | The formation of mesityl oxide occurs after the formation of DAA. A short reaction time may yield the intermediate without allowing sufficient time for the subsequent dehydration. Increase the reaction time or residence time in a flow reactor. |
Problem 3: Significant formation of dark, resinous, or polymeric byproducts.
| Possible Cause | Suggested Solution |
| Aggressive Reaction Conditions | High temperatures or highly concentrated strong acid/base catalysts (like NaOH) can promote side reactions leading to polymers and resins.[13] Use a milder catalyst (e.g., iodine, ion-exchange resin) or moderate the temperature.[1] |
| Prolonged Reaction Time | Allowing the reaction to proceed for too long after the optimal yield is reached can lead to the formation of higher-order condensation products like phorone and other polymers. Monitor the reaction progress (e.g., by GC) and stop it at the point of maximum mesityl oxide concentration. |
| Presence of Oxygen | For some systems, the presence of air/oxygen at high temperatures can lead to oxidative side reactions and discoloration. Conduct the reaction under an inert atmosphere (e.g., Nitrogen, Argon). |
Data Presentation
Table 1: Comparison of Acidic and Basic Ion-Exchange Resins for Mesityl Oxide Synthesis from Acetone
| Catalyst Type | Catalyst Name | Acetone Conversion (%) | Mesityl Oxide (MO) Selectivity (%) | Diacetone Alcohol (DAA) Selectivity (%) |
| Acidic Resin | Dowex® 50WX4 | ~15 | 80 - 90 | 10 - 20 |
| Acidic Resin | Amberlyst-15 | ~12 | High | Low |
| Basic Resin | Amberlite® IRA-400 | ~10 | 0.90 - 11.0 | 89.0 - 99.1 |
| Basic Resin | Lewatit MP 500 | Variable | Lower than acidic resins | Higher than acidic resins |
(Data synthesized from multiple sources for comparative purposes).[3][5][6]
Experimental Protocols
Protocol 1: Dehydration of Diacetone Alcohol via Iodine Catalysis
This protocol is adapted from the procedure described in Organic Syntheses.[1][11]
-
Apparatus Setup: Assemble a 1-liter round-bottomed flask with a fractionating column (e.g., a three-bulbed Glinsky column) connected to a condenser set for distillation.
-
Reagents: Place approximately 1100 g (9.5 moles) of crude diacetone alcohol and 0.1 g of iodine into the flask.
-
Distillation: Heat the mixture steadily with a small flame. The distillation should not be too rapid and should be carried out without interruption.
-
Fraction Collection: Collect the distillate in three separate fractions:
-
Fraction I (56–80°C): This fraction primarily contains acetone with some water and mesityl oxide.[1][11]
-
Fraction II (80–126°C): This fraction will separate into two layers: an upper layer of crude mesityl oxide and a lower aqueous layer.[1][11]
-
Fraction III (126–131°C): This fraction is relatively pure mesityl oxide.[1][11]
-
-
Workup and Purification:
-
Separate the aqueous layer from Fraction II using a separatory funnel.
-
Dry the crude mesityl oxide from Fraction II with anhydrous calcium chloride.
-
Distill the dried crude mesityl oxide, collecting the fraction that boils between 126°C and 130°C.
-
Combine this purified fraction with Fraction III from the initial distillation.
-
-
Yield: The expected yield is approximately 65% based on the total acetone used to prepare the starting DAA.[1][11]
Protocol 2: Continuous Synthesis from Acetone using an Acidic Ion-Exchange Resin
This protocol describes a general continuous process.
-
Apparatus Setup: Use a packed-bed reactor or a catalytic distillation column filled with a sulfonic-type ion-exchange resin (e.g., Amberlyst-15) in its acid form.[6][10] The system should be capable of operating at elevated temperature and pressure.
-
Feed Preparation: Prepare a feed mixture of acetone containing 1-3% by weight of water. This controlled amount of water helps prevent rapid catalyst deactivation.[10]
-
Reaction Conditions:
-
Process Execution: Continuously pump the acetone-water mixture through the catalyst bed.
-
Product Separation: The reactor effluent, containing unreacted acetone, mesityl oxide, water, and byproducts, is fed to a separation unit (e.g., a distillation train) to isolate the pure mesityl oxide. Unreacted acetone can be recovered and recycled.[14]
Visualizations
Caption: Troubleshooting workflow for mesityl oxide synthesis.
Caption: Reaction pathway for mesityl oxide synthesis from acetone.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. prepchem.com [prepchem.com]
- 3. iscre28.org [iscre28.org]
- 4. Synthesis of mesityl oxide from acetone using acidic ion-exchange resins as catalysts [diposit.ub.edu]
- 5. Catalytic preparation of mesityl oxide from acetone (1992) | Nikica Sišul | 8 Citations [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. DEVELOPMENT OF REACTION-RECTIFICATION PROCESS OF OBTAINING MESITYL OXIDE. I. SIMULATION OF KINETICS AND PHASE EQUILIBRIUM IN THE REACTION SYSTEM | Yakhyaev | Fine Chemical Technologies [finechem-mirea.ru]
- 8. DEVELOPMENT OF REACTION-RECTIFICATION PROCESS OF OBTAINING MESITYL OXIDE. I. SIMULATION OF KINETICS AND PHASE EQUILIBRIUM IN THE REACTION SYSTEM | Yakhyaev | Fine Chemical Technologies [finechem-mirea.ru]
- 9. researchgate.net [researchgate.net]
- 10. US3385896A - Production of mesityl oxide - Google Patents [patents.google.com]
- 11. Production Method of Mesityl oxide - Chempedia - LookChem [lookchem.com]
- 12. US2827490A - Mesityl oxide - Google Patents [patents.google.com]
- 13. Sciencemadness Discussion Board - Mesityl oxide synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. US20170158591A1 - Synthesis of diacetone alcohol and mesityl oxide - Google Patents [patents.google.com]
methods for removing colored impurities from synthesized mesityl oxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering colored impurities during the synthesis of mesityl oxide.
Frequently Asked Questions (FAQs)
Q1: Why is my synthesized mesityl oxide colored?
A1: Pure mesityl oxide is a colorless to pale yellow, oily liquid.[1][2][3] A distinct yellow or brownish color in your synthesized product is typically due to the presence of impurities. The most common colored impurity is phorone (2,6-dimethyl-2,5-heptadien-4-one), which is a yellow crystalline solid.[4] Phorone is formed from the continued aldol condensation of acetone, the starting material for mesityl oxide synthesis.[5] Other high-molecular-weight condensation byproducts can also contribute to the color.[6]
Q2: What are the common impurities in mesityl oxide synthesis besides colored ones?
A2: Besides phorone and other colored compounds, common impurities include:
-
Isomesityl oxide: An isomer of mesityl oxide.
-
Diacetone alcohol: The precursor to mesityl oxide, which may be present if the dehydration reaction is incomplete.
-
Unreacted acetone: The starting material for the synthesis.
-
Water: A byproduct of the dehydration step.
Q3: How can I prevent the formation of colored impurities during synthesis?
A3: Controlling the reaction conditions is crucial to minimize the formation of colored byproducts like phorone. Acid-catalyzed condensation of acetone is known to produce considerable quantities of phorone and similar substances.[6] Optimizing reaction time, temperature, and catalyst concentration can favor the formation of mesityl oxide over further condensation products. For instance, using a combined reaction-rectification process can continuously remove products from the reaction zone, which increases the rate of the target reaction and selectivity.[1][7]
Q4: Can I quantify the color of my mesityl oxide sample?
A4: Yes, color can be quantified using instrumental methods like UV-Visible (UV-Vis) spectroscopy .[3] By measuring the absorbance of the sample at specific wavelengths in the visible range (typically 400-700 nm), you can obtain a quantitative measure of the color intensity. This data is useful for comparing the effectiveness of different purification methods. Colorimetric analysis, which relies on the Beer-Lambert Law, is a standard technique to determine the concentration of colored compounds in a solution.[8][9]
Troubleshooting Guide: Removing Colored Impurities
This guide addresses common issues with colored mesityl oxide and provides step-by-step solutions.
Issue 1: My mesityl oxide is yellow after initial synthesis.
This is the most common issue and is primarily due to the presence of phorone and other condensation byproducts.
Solution 1: Fractional Distillation
Fractional distillation is a highly effective method for separating mesityl oxide from higher-boiling colored impurities like phorone.[3]
-
Principle: This technique separates components of a liquid mixture based on their different boiling points. Mesityl oxide has a lower boiling point than phorone.
-
Advantages: Can yield high-purity, colorless mesityl oxide.
-
Disadvantages: May require careful control of distillation parameters to achieve good separation.
Solution 2: Treatment with Activated Carbon
Activated carbon is a common adsorbent used for decolorizing organic liquids.[10]
-
Principle: Activated carbon has a high surface area with pores that can adsorb large colored organic molecules.[10]
-
Advantages: Simple and effective for removing a wide range of colored impurities.
-
Disadvantages: May lead to some loss of the desired product due to adsorption. The activated carbon must be completely removed by filtration.
Issue 2: The color persists even after a single distillation.
If a simple distillation does not remove the color, it indicates that the boiling points of the impurities are close to that of mesityl oxide, or that the concentration of colored impurities is very high.
Solution: Enhanced Purification Protocol
A multi-step purification process is recommended for highly colored samples.
-
Alkaline Wash: Before distillation, wash the crude mesityl oxide with a dilute sodium hydroxide (NaOH) solution. This helps to neutralize any acidic catalysts and can aid in the removal of some colored impurities.
-
Fractional Distillation: Perform a careful fractional distillation using a column with a high number of theoretical plates for better separation.
-
Activated Carbon Treatment: If the distillate is still colored, treat it with activated carbon.
Experimental Protocols
Protocol 1: Purification of Mesityl Oxide by Fractional Distillation
This protocol is adapted from standard laboratory procedures for the purification of mesityl oxide.[6]
Materials:
-
Crude (colored) mesityl oxide
-
Fractional distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flask)
-
Heating mantle
-
Boiling chips
-
Anhydrous calcium chloride
Procedure:
-
Set up the fractional distillation apparatus. Ensure all joints are properly sealed.
-
Place the crude mesityl oxide and a few boiling chips into the round-bottom flask.
-
Begin heating the flask gently with the heating mantle.
-
Collect the fractions that distill over at different temperature ranges. The fraction boiling between 126-131°C is primarily mesityl oxide.[6]
-
Discard the initial lower-boiling fraction (which may contain acetone) and the higher-boiling residue (which contains the colored impurities).
-
The collected mesityl oxide fraction can be dried over anhydrous calcium chloride and, if necessary, redistilled to achieve higher purity.
Protocol 2: Decolorization of Mesityl Oxide using Activated Carbon
Materials:
-
Colored mesityl oxide
-
Powdered activated carbon
-
Erlenmeyer flask
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Filtration apparatus (funnel, filter paper)
Procedure:
-
Place the colored mesityl oxide into an Erlenmeyer flask.
-
Add a small amount of powdered activated carbon to the flask (approximately 1-2% by weight of the mesityl oxide).
-
Stir the mixture at room temperature for 30-60 minutes.
-
Filter the mixture to remove the activated carbon. The filtrate should be significantly less colored.
-
If the color persists, the treatment can be repeated with fresh activated carbon, or the amount of activated carbon can be increased.
Protocol 3: Oxidative Treatment with Hydrogen Peroxide (General Procedure for α,β-Unsaturated Ketones)
This is a general procedure for the oxidation of α,β-unsaturated ketones, which may be adapted for the removal of certain colored impurities. Caution: Reactions with peroxides can be hazardous. Conduct a thorough safety assessment before proceeding.
Materials:
-
Colored mesityl oxide
-
Hydrogen peroxide (H₂O₂) solution (e.g., 30%)
-
A suitable solvent (e.g., methanol, dioxane)[9]
-
Base catalyst (e.g., aqueous KOH)[9]
Procedure:
-
Dissolve the colored mesityl oxide in the chosen solvent in a reaction flask.
-
Cool the mixture in an ice bath.
-
Slowly add the hydrogen peroxide solution, followed by the base catalyst, while maintaining a low temperature.
-
Monitor the reaction by a suitable method (e.g., TLC, GC) to determine the point at which the colored impurities are consumed.
-
Once the reaction is complete, quench the reaction mixture appropriately (e.g., by adding a reducing agent to destroy excess peroxide).
-
Extract the mesityl oxide into an organic solvent, wash, dry, and purify by distillation.
Data Presentation
Table 1: Physical Properties of Mesityl Oxide and a Common Colored Impurity
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Appearance |
| Mesityl Oxide | C₆H₁₀O | 98.14 | 129.5 | Colorless to pale yellow liquid[5] |
| Phorone | C₉H₁₄O | 138.21 | 197-198 | Yellow crystalline solid[4] |
Visualizations
Caption: Workflow for purification of mesityl oxide by fractional distillation.
Caption: Workflow for decolorization of mesityl oxide using activated carbon.
References
- 1. DEVELOPMENT OF REACTION-RECTIFICATION PROCESS OF OBTAINING MESITYL OXIDE. I. SIMULATION OF KINETICS AND PHASE EQUILIBRIUM IN THE REACTION SYSTEM | Yakhyaev | Fine Chemical Technologies [finechem-mirea.ru]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Mesityl oxide | C6H10O | CID 8858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phorone - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. DEVELOPMENT OF REACTION-RECTIFICATION PROCESS OF OBTAINING MESITYL OXIDE. I. SIMULATION OF KINETICS AND PHASE EQUILIBRIUM IN THE REACTION SYSTEM | Yakhyaev | Fine Chemical Technologies [finechem-mirea.ru]
- 8. quora.com [quora.com]
- 9. Facile epoxidation of α,β-unsaturated ketones with cyclohexylidenebishydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
managing side reactions during the scale-up of mesityl oxide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of mesityl oxide. Our aim is to help you manage and mitigate side reactions during scale-up operations.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing mesityl oxide?
A1: There are two main methods for synthesizing mesityl oxide. The most common is the dehydration of diacetone alcohol, which is itself formed from the aldol condensation of acetone.[1][2] A second method involves the direct acid-catalyzed condensation of acetone. However, the dehydration of diacetone alcohol is generally preferred as it offers better control and minimizes the formation of side products.[1]
Q2: What are the most common side products I should be aware of during mesityl oxide synthesis?
A2: The primary side products are a result of further condensation reactions. The most notable include:
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Phorone: Formed from the reaction of mesityl oxide with an additional molecule of acetone.[2][3]
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Isophorone: Originates from a Michael addition reaction under the same conditions that produce mesityl oxide and phorone.[2][4]
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Isomesityl oxide: A double bond isomer of mesityl oxide.[5]
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Higher molecular weight condensation products: Often referred to as resins or tars, these can form under harsh reaction conditions.[4]
Q3: How do reaction conditions influence the formation of these side products?
A3: Reaction conditions play a critical role in the selectivity of mesityl oxide synthesis.
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Catalyst: Strong acid condensing agents can lead to poor yields and significant quantities of phorone and other byproducts.[1] Acidic ion-exchange resins have been shown to yield high selectivity for mesityl oxide.[5][6]
-
Temperature: Elevated temperatures can promote further condensation reactions, leading to the formation of phorone and isophorone.[7]
-
Concentration: High concentrations of reactants and catalysts can increase the rate of side reactions.[7]
-
Water Removal: The synthesis of mesityl oxide from acetone is an equilibrium reaction that produces water. Removing water as it forms can help drive the reaction toward the desired product and improve conversion rates.[8]
Troubleshooting Guide
Problem 1: Low yield of mesityl oxide and significant formation of high-boiling point impurities.
-
Possible Cause: The reaction conditions are too harsh, favoring the formation of phorone and other higher-order condensation products.[1][3]
-
Troubleshooting Steps:
-
Lower the reaction temperature: High temperatures can promote the continued reaction of mesityl oxide with acetone.[7]
-
Reduce catalyst concentration: If using a strong acid or base, reducing the concentration can help minimize side reactions.[7]
-
Consider a two-step process: First, synthesize and isolate diacetone alcohol. Then, dehydrate the diacetone alcohol to mesityl oxide. This can provide greater control over the reaction.[1]
-
Use a milder catalyst: Employing a catalyst like an acidic ion-exchange resin can improve selectivity for mesityl oxide.[5]
-
Problem 2: The final product is a complex mixture that is difficult to purify by distillation.
-
Possible Cause: Multiple side products with close boiling points are being formed. For instance, mesityl oxide (b.p. 129.5 °C) and phorone (b.p. 190-191 °C) have distinct boiling points, but other isomers or byproducts could complicate separation.[2][3]
-
Troubleshooting Steps:
-
Optimize reaction conditions for selectivity: Refer to the steps in Problem 1 to minimize the formation of impurities from the outset.
-
Improve distillation efficiency: Use a fractionating column with a higher number of theoretical plates for better separation.[1]
-
Consider alternative purification methods: While distillation is standard, techniques like steam distillation have been used for purification.[3] For removal of acidic impurities, a wash with a dilute sodium hydroxide solution can be effective.[9]
-
Problem 3: The reaction stalls, resulting in low conversion of acetone.
-
Possible Cause: The reaction has reached equilibrium. The formation of mesityl oxide from acetone is a reversible process.[8]
-
Troubleshooting Steps:
-
Remove water: The presence of water, a product of the reaction, can inhibit the forward reaction.[10] Implementing a method to remove water as it forms, such as using a Dean-Stark apparatus or molecular sieves, can drive the reaction to completion.[8]
-
Increase reaction time: The reaction may simply require more time to reach a higher conversion.
-
Re-evaluate catalyst activity: The catalyst may have become deactivated over time.
-
Data Presentation
Table 1: Boiling Points of Key Compounds in Mesityl Oxide Synthesis
| Compound | Boiling Point (°C) |
| Acetone | 56 |
| Mesityl Oxide | 129.5 - 131 |
| Isomesityl Oxide | Lower boiling than mesityl oxide |
| Phorone | 190 - 191 |
Data sourced from multiple references.[1][2][3]
Table 2: Catalyst Performance in Mesityl Oxide Synthesis from Acetone
| Catalyst Type | Acetone Conversion (%) | Mesityl Oxide Selectivity (%) |
| Acidic Ion-Exchange Resins | ~15 | 80 - 90 |
| Basic Ion-Exchange Resins | ~15 | 0.9 - 11.0 |
Data from a study using pure acetone at 90°C and 25 bar.[5]
Experimental Protocols
Protocol 1: Synthesis of Mesityl Oxide via Dehydration of Diacetone Alcohol
This method is adapted from Organic Syntheses.[1]
-
Materials:
-
Crude diacetone alcohol
-
Iodine (0.1 g per ~1100 g of diacetone alcohol)
-
Anhydrous calcium chloride
-
-
Procedure:
-
Set up a distillation apparatus with a round-bottomed flask and a fractionating column.
-
Place the crude diacetone alcohol and a catalytic amount of iodine into the flask.
-
Heat the mixture gently and steadily.
-
Collect the following fractions:
-
Fraction I (56-80 °C): Primarily acetone with some mesityl oxide and water.
-
Fraction II (80-126 °C): A two-phase mixture of water and crude mesityl oxide.
-
Fraction III (126-131 °C): Pure mesityl oxide.
-
-
Separate the aqueous layer from Fraction II. Dry the crude mesityl oxide layer with anhydrous calcium chloride.
-
Redistill the dried crude mesityl oxide from Fraction II, collecting the fraction boiling between 126-130 °C.
-
Combine the purified mesityl oxide fractions.
-
Protocol 2: Synthesis of Mesityl Oxide via Direct Condensation of Acetone
This method is adapted from PrepChem.[3]
-
Materials:
-
Dry acetone
-
Hydrogen chloride gas
-
Crushed ice
-
Strong sodium hydroxide solution
-
Anhydrous calcium chloride
-
-
Procedure:
-
Cool dry acetone in a freezing mixture and saturate it with hydrogen chloride gas.
-
Allow the reaction mixture to stand in an ice-water bath for 24 hours, followed by two days at room temperature.
-
Pour the dark-colored liquid onto crushed ice and stir well.
-
Separate the upper organic layer and wash it with a strong sodium hydroxide solution until it becomes faintly yellow.
-
Perform a steam distillation of the organic layer with a small amount of added sodium hydroxide solution.
-
Separate the distillate, dry it over anhydrous calcium chloride, and perform a final fractional distillation.
-
Collect the fraction boiling between 129-131 °C as mesityl oxide. The higher boiling fraction (180-200 °C) will contain phorone.[3]
-
Visualizations
Caption: Main reaction and side reaction pathways in mesityl oxide synthesis.
Caption: A logical workflow for troubleshooting common issues.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Mesityl oxide - Wikipedia [en.wikipedia.org]
- 3. prepchem.com [prepchem.com]
- 4. Sciencemadness Discussion Board - Acetone condensation with KOH - some experimental results. Isophorone - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. iscre28.org [iscre28.org]
- 6. Synthesis of mesityl oxide from acetone using acidic ion-exchange resins as catalysts [diposit.ub.edu]
- 7. benchchem.com [benchchem.com]
- 8. CN104355976A - Method for synthesizing mesityl oxide from acetone by one-step process - Google Patents [patents.google.com]
- 9. datapdf.com [datapdf.com]
- 10. researchgate.net [researchgate.net]
influence of water removal on the equilibrium of mesityl oxide formation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of mesityl oxide. The formation of mesityl oxide from acetone is an equilibrium-controlled reaction where the removal of water is a critical factor for achieving high yields.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the formation of mesityl oxide from acetone?
A1: The synthesis of mesityl oxide from acetone is a two-step process. Initially, two molecules of acetone undergo a base-catalyzed aldol condensation to form diacetone alcohol (DAA). Subsequently, DAA is dehydrated in an acid-catalyzed step to produce mesityl oxide and water.[1] This dehydration step is reversible and equilibrium-controlled.
Q2: How does the presence of water affect the synthesis of mesityl oxide?
A2: Water is a product of the diacetone alcohol dehydration step. According to Le Chatelier's principle, the presence of water in the reaction mixture will shift the equilibrium back towards the reactants, thereby decreasing the yield of mesityl oxide.[2] Water can also inhibit the reaction rate by associating with the active sites of cation exchange resin catalysts.[2] Therefore, continuous removal of water is crucial for driving the reaction to completion and maximizing the product yield.
Q3: What are common side products in mesityl oxide synthesis, and how can their formation be minimized?
A3: Common side products include phorone and isophorone, which are formed through further condensation reactions.[3][4] The formation of these byproducts can be suppressed by optimizing reaction conditions, such as using catalytic distillation, which continuously removes the desired product from the reaction zone, and maintaining lower temperatures.[1]
Q4: What types of catalysts are effective for mesityl oxide synthesis?
A4: Both acid and base catalysts are utilized in this synthesis. Base catalysts, such as sodium hydroxide or barium hydroxide, are typically used for the initial aldol condensation to form diacetone alcohol.[1] Acid catalysts, including sulfuric acid, phosphoric acid, or solid acid catalysts like ion-exchange resins (e.g., Amberlyst-15), are effective for the subsequent dehydration step.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of Mesityl Oxide | Incomplete Water Removal: The presence of water is shifting the equilibrium back to the reactants. | Implement a more efficient water removal technique, such as azeotropic distillation with a Dean-Stark trap or passing the reaction mixture through a bed of molecular sieves.[5] |
| Suboptimal Catalyst Activity: The catalyst may be deactivated or not suitable for the reaction conditions. | Ensure the catalyst is properly activated and handled. Consider screening different acid or base catalysts to find the most effective one for your specific setup.[6] | |
| Unfavorable Reaction Temperature: The equilibrium constant for the dehydration of diacetone alcohol is temperature-dependent. | Optimize the reaction temperature. Higher temperatures favor the dehydration to mesityl oxide but can also lead to increased side product formation.[1] | |
| High Levels of Side Products (Phorone, Isophorone) | Prolonged Reaction Time or High Temperature: These conditions favor further condensation reactions. | Reduce the reaction time and/or temperature. Employ techniques like catalytic distillation to continuously remove mesityl oxide as it is formed, preventing its conversion to side products.[1] |
| Reaction Stalls or Proceeds Very Slowly | Water Poisoning of the Catalyst: Water can deactivate the active sites of some catalysts, particularly cation exchange resins.[2] | Ensure efficient and continuous removal of water from the reaction system. |
| Insufficient Catalyst Loading: The amount of catalyst may not be sufficient to achieve a reasonable reaction rate. | Increase the catalyst loading, but be mindful of potential increases in side reactions. |
Quantitative Data Summary
The following table summarizes key quantitative data related to the equilibrium of mesityl oxide formation.
| Parameter | Value | Conditions | Reference |
| Equilibrium Constant (K_eq) for Mesityl Oxide Hydration | ~0.15 L/mol | 25°C | [1] |
| ~0.05 L/mol | 80°C | [1] | |
| Acetone Conversion (with Catalytic Distillation) | 90% | 80–100°C, Reflux ratios of 2–4 | [1] |
| Mesityl Oxide Selectivity (with Catalytic Distillation) | 75% | 80–100°C, Reflux ratios of 2–4 | [1] |
Experimental Protocols
Synthesis of Mesityl Oxide via Dehydration of Diacetone Alcohol with Iodine Catalyst
This protocol is adapted from Organic Syntheses.[4]
Materials:
-
Crude diacetone alcohol
-
Iodine (0.1 g)
-
Anhydrous calcium chloride
Equipment:
-
1-L round-bottomed flask
-
Three-bulbed Glinsky fractionating column
-
Water-cooled condenser
-
Distillation apparatus
-
Separatory funnel
Procedure:
-
Place approximately 1100 g (9.5 moles) of crude diacetone alcohol and 0.1 g of iodine into the 1-L round-bottomed flask.
-
Set up the flask for distillation using the Glinsky fractionating column and water-cooled condenser.
-
Distill the mixture steadily, collecting three fractions:
-
Fraction I: 56–80°C (mainly acetone with some mesityl oxide and water)
-
Fraction II: 80–126°C (separates into two layers: water and crude mesityl oxide)
-
Fraction III: 126–131°C (pure mesityl oxide)
-
-
While Fraction III is distilling, separate the aqueous layer from Fraction II using a separatory funnel.
-
Dry the crude mesityl oxide from Fraction II with anhydrous calcium chloride.
-
Redistill the dried crude mesityl oxide, collecting the fraction boiling between 126° and 130°C.
-
Combine this purified fraction with Fraction III from the initial distillation.
One-Step Synthesis with Water Removal by Molecular Sieves
This conceptual protocol is based on a patented method.[5]
Materials:
-
Acetone
-
Solid catalyst (e.g., γ-Al2O3 supported calcium or titanate catalyst)
-
4A Molecular sieves
Equipment:
-
Fixed-bed reactor
-
Molecular sieve adsorption dehydration tank
-
Rectification separation system
Procedure:
-
Pack a fixed-bed reactor with the solid catalyst.
-
Feed acetone into the reactor under pressure (0.8–1.5 MPa) and at a temperature of 100–150°C.
-
The product stream, containing mesityl oxide, unreacted acetone, and water, is passed through a molecular sieve adsorption tank to remove the water.
-
The dehydrated organic phase can be passed through a second reactor and dehydration tank in series to improve conversion.
-
The final dehydrated product stream is sent to a rectification system to separate the pure mesityl oxide from the unreacted acetone, which is then recycled back to the first reactor.
Visualizations
Caption: Influence of water removal on reaction equilibrium.
Caption: Experimental workflow with in-situ water removal.
References
- 1. Buy Mesityl oxide | 141-79-7 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. prepchem.com [prepchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN104355976A - Method for synthesizing mesityl oxide from acetone by one-step process - Google Patents [patents.google.com]
- 6. iscre28.org [iscre28.org]
Technical Support Center: Optimizing Mesityl Oxide Selectivity in Catalytic Distillation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the catalytic distillation of acetone to mesityl oxide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of mesityl oxide via catalytic distillation, focusing on improving selectivity and overcoming operational challenges.
| Problem ID | Issue | Potential Causes | Recommended Actions |
| SEL-01 | Low selectivity towards mesityl oxide; high concentration of heavier byproducts (phorone, isophorone, mesitylene). | 1. Insufficient removal of mesityl oxide: The desired product is undergoing further condensation reactions within the catalytic zone.[1][2] 2. High reaction temperature: Elevated temperatures can favor the formation of more condensed products and oligomers.[3] 3. Inappropriate catalyst choice: Basic catalysts may favor the formation of diacetone alcohol (DAA), while some acid catalysts might promote further condensation if residence time is too long.[4] | 1. Increase the reflux ratio: A higher reflux rate enhances the separation of mesityl oxide from the reaction zone, minimizing subsequent reactions.[1][2] 2. Optimize reboiler duty and system pressure: These parameters influence the reflux rate and temperature profile in the column.[1][2] 3. Lower the reaction temperature: This can reduce the rate of formation of heavier byproducts.[3] 4. Select an appropriate acid catalyst: Acidic ion-exchange resins like Amberlyst-15 have shown high selectivity for mesityl oxide.[1][4] |
| CONV-01 | Low acetone conversion. | 1. Thermodynamic limitations: The equilibrium of acetone condensation to diacetone alcohol (DAA) and mesityl oxide can be unfavorable.[4] 2. Catalyst deactivation: Active sites may be blocked or inhibited.[5][6] 3. Insufficient catalyst loading or activity. | 1. Optimize temperature: While high temperatures can lower selectivity, a moderate increase may improve conversion. This requires careful balancing.[5] 2. Address catalyst deactivation: See Problem ID: CAT-01. 3. Ensure adequate catalyst amount and activity: Verify the catalyst specifications and consider increasing the amount in the reaction zone. |
| CAT-01 | Progressive decrease in catalyst activity over time. | 1. Inhibition by water: Water, a byproduct of the DAA dehydration step, can preferentially adsorb on and inhibit cationic exchange resin catalysts.[5][6] 2. Adsorption of intermediates or products: Strong adsorption of reactants or products can block active sites.[1] 3. Coke formation: At higher temperatures, side reactions can lead to the deposition of carbonaceous materials (coke) on the catalyst.[7] | 1. Manage water concentration: Operating the catalytic distillation column to efficiently remove water from the reactive section can mitigate inhibition.[2] 2. Catalyst regeneration: Depending on the catalyst and the cause of deactivation, regeneration procedures (e.g., washing, calcination) may be possible. Consult the catalyst manufacturer's guidelines. 3. Optimize operating conditions: Lowering the temperature may reduce the rate of coke formation. |
| PROC-01 | Difficulty in controlling the reaction and separation simultaneously. | 1. Coupled nature of reaction and distillation: The process is inherently complex, with strong interaction between reaction kinetics and vapor-liquid equilibrium.[1] 2. Incorrect operating parameters: The reflux ratio, reboiler duty, and feed location all significantly impact performance. | 1. Systematic optimization of parameters: Methodically vary the reflux ratio and reboiler duty to find the optimal balance for your specific setup.[1][2] 2. Process modeling and simulation: Use simulation tools to better understand the process dynamics and identify optimal operating windows before conducting experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using catalytic distillation for mesityl oxide synthesis?
A1: The primary advantage is the in-situ separation of the desired product, mesityl oxide, from the reactants and catalyst. This continuous removal shifts the reaction equilibrium forward and, more importantly, minimizes undesirable consecutive reactions that form heavier byproducts like phorone and isophorone, thus significantly improving selectivity.[1][2]
Q2: Which type of catalyst is more suitable for maximizing mesityl oxide selectivity: acidic or basic?
A2: Acid catalysts, such as solid ion-exchange resins (e.g., Amberlyst-15), generally demonstrate higher selectivity towards mesityl oxide (80-90%).[4] They are effective at catalyzing both the initial aldol condensation of acetone to diacetone alcohol (DAA) and the subsequent dehydration of DAA to mesityl oxide.[4] Basic catalysts, in contrast, tend to be more selective for the formation of DAA and may result in lower mesityl oxide yields.[4]
Q3: How does the reflux ratio impact the selectivity towards mesityl oxide?
A3: Increasing the reflux flow rate in the catalytic distillation column generally increases the production of mesityl oxide while minimizing the formation of higher molecular weight byproducts.[1][2] A higher reflux ratio improves the washing of the catalyst and the separation efficiency, ensuring that mesityl oxide is removed from the reactive zone before it can undergo further condensation.
Q4: My catalyst activity is decreasing over time. What is the likely cause and how can I prevent it?
A4: A common cause of deactivation for acid resin catalysts is inhibition by water, which is a byproduct of the reaction.[5][6] Water can preferentially associate with the active acid sites, blocking them from the reactants.[6] To mitigate this, the catalytic distillation column should be operated to efficiently separate water from the reactive section. Other potential causes include the strong adsorption of reaction intermediates or coke formation at elevated temperatures.[1][7]
Q5: What are typical operating temperatures and pressures for this reaction?
A5: Operating conditions can vary depending on the specific catalyst and setup. Temperatures are often managed to control the reaction rate and distillation, with higher temperatures potentially increasing acetone conversion but decreasing selectivity.[3][5] One study using phosphoric acid as a catalyst in a distillation column operated at atmospheric pressure with a base temperature of approximately 93-99°C (200-210°F) and a head temperature of 56-57°C (132-134°F).[8] System pressure will influence the boiling points and thus the temperature profile of the column.[1]
Experimental Protocols
Protocol 1: General Procedure for Mesityl Oxide Synthesis via Catalytic Distillation
This protocol describes a general experimental setup for the synthesis of mesityl oxide from acetone using a solid acid catalyst in a catalytic distillation column.
1. Materials and Equipment:
- Acetone (reagent grade)
- Solid acid catalyst (e.g., Amberlyst-15)
- Catalytic distillation column with a reboiler, condenser, and reflux controller.
- Pumps for feed and product removal.
- Temperature and pressure sensors.
- Gas chromatograph (GC) for sample analysis.
2. Catalyst Loading:
- The solid catalyst is typically packed into a structured packing or contained within bales in the reactive section of the distillation column.
- Ensure the catalyst is properly activated and dried according to the manufacturer's instructions before loading.
3. System Startup:
- Initially, fill the reboiler with acetone.
- Heat the reboiler to bring the acetone to its boiling point and establish a stable reflux in the column. The column is often operated at total reflux initially to establish the temperature profile.[9]
4. Reaction Initiation:
- Once the column is at a steady state, begin feeding acetone at a predetermined rate into the column (typically above the catalytic zone).
- Simultaneously, start withdrawing the bottom and distillate products to maintain a constant level in the reboiler.
5. Operation and Monitoring:
- Control the reboiler duty to maintain the desired temperature profile and reaction rate.
- Set and maintain a specific reflux ratio. This is a critical parameter for controlling selectivity.[1][2]
- Continuously monitor temperatures and pressure throughout the column.
- Periodically collect samples from the distillate and bottom product streams for analysis by GC to determine acetone conversion and product selectivity.
6. Shutdown:
- Stop the acetone feed.
- Reduce the reboiler heat and allow the column to cool down.
- Safely drain the remaining contents from the column and reboiler.
Data Presentation
Table 1: Influence of Catalyst Type on Product Selectivity
| Catalyst Type | Predominant Product | Mesityl Oxide (MO) Selectivity | Diacetone Alcohol (DAA) Selectivity | Reference |
| Acidic Ion-Exchange Resins | Mesityl Oxide | 80-90% | Low | [4] |
| Basic Ion-Exchange Resins | Diacetone Alcohol | 0.9 - 11.0% | 89.0 - 99.1% | [4] |
| MgO-10wt% Ceria | Mesityl Oxide | Best performance for MO among tested MgO-Ceria catalysts | - | [5] |
| MgO-25wt% Ceria | Diacetone Alcohol | - | Best performance for DAA among tested MgO-Ceria catalysts | [5] |
Visualizations
Diagram 1: Reaction Pathway for Acetone Self-Condensation
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Aldol condensation of refluxing acetone on CaC 2 achieves efficient coproduction of diacetone alcohol, mesityl oxide and isophorone - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05965A [pubs.rsc.org]
- 4. iscre28.org [iscre28.org]
- 5. Top 7 papers published in the topic of Mesityl oxide in 2020 [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. politesi.polimi.it [politesi.polimi.it]
- 8. US2827490A - Mesityl oxide - Google Patents [patents.google.com]
- 9. jetir.org [jetir.org]
addressing challenges in the trace level determination of mesityl oxide
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the trace level determination of mesityl oxide.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of mesityl oxide at trace levels, particularly using gas chromatography (GC).
Question: I am observing significant peak tailing for mesityl oxide. What are the potential causes and solutions?
Answer:
Peak tailing is a common issue in GC analysis that can affect peak integration and accuracy. Several factors can contribute to this problem when analyzing mesityl oxide.
Potential Causes & Solutions:
-
Active Sites in the GC System: Mesityl oxide, being a ketone, can interact with active sites (e.g., acidic silanol groups) in the injector liner, column, or detector.
-
Solution:
-
Use a deactivated inlet liner and a high-quality, inert GC column.[1][2][3]
-
Regularly replace the inlet liner and septum to prevent the accumulation of non-volatile residues.[1][2][4]
-
Trim the first few centimeters of the column to remove any contamination or active sites that may have developed over time.[2][3]
-
-
-
Column Contamination: Contamination from previous injections or the sample matrix can lead to peak tailing.
-
Solution:
-
Bake out the column at a high temperature (within the column's specified limits) to remove contaminants.[5]
-
If contamination is severe, consider solvent rinsing the column (if compatible with the stationary phase) or replacing it.
-
-
-
Improper Column Installation: If the column is not installed correctly in the injector or detector, it can create dead volumes and lead to peak tailing.[2][6]
-
Solution: Ensure the column is cut cleanly and installed at the correct depth in both the injector and detector according to the manufacturer's instructions.[6]
-
-
Sample Overload: Injecting too much sample can overload the column, resulting in peak fronting or tailing.[5][7]
-
Inappropriate Solvent: The choice of solvent can impact peak shape.
-
Solution: Dissolve and inject samples in a solvent that is compatible with the stationary phase. A mismatch in polarity between the solvent and the stationary phase can sometimes cause peak distortion.[2]
-
Question: I am having difficulty separating mesityl oxide from diacetone alcohol. How can I improve the resolution?
Answer:
Diacetone alcohol is a common impurity and precursor in the synthesis of mesityl oxide, and their co-elution can be a challenge.[8]
Strategies for Improved Separation:
-
Column Selection: The choice of GC column is critical. A column with a polar stationary phase, such as a polyethylene glycol (WAX) phase, can provide good selectivity for separating these compounds. A 5% diphenyl/95% dimethyl polysiloxane stationary phase has also been used successfully.[9][10]
-
Temperature Program Optimization:
-
Lower Initial Oven Temperature: Starting the temperature program at a lower temperature can improve the separation of volatile compounds like mesityl oxide and diacetone alcohol.
-
Slower Ramp Rate: A slower temperature ramp rate will increase the time the analytes spend in the column, often leading to better resolution.
-
-
Carrier Gas Flow Rate: Optimizing the carrier gas flow rate (linear velocity) can enhance column efficiency and resolution. This can be done by performing a van Deemter plot analysis or by systematically varying the flow rate to find the optimal condition.
Question: My results for mesityl oxide are not reproducible. What could be the cause?
Answer:
Lack of reproducibility can stem from various sources in the analytical workflow.
Troubleshooting Steps:
-
Injector Issues:
-
Sample Preparation:
-
Inconsistent Extraction: Ensure the sample extraction procedure is followed precisely for all samples and standards.
-
Standard Stability: Mesityl oxide standards, especially at low concentrations, may not be stable over long periods. It is recommended to prepare fresh standards regularly. While mesityl oxide is generally stable, its stability in solution can be affected by the solvent and storage conditions.[9]
-
-
System Leaks: Leaks in the GC system (e.g., at fittings) can cause fluctuations in flow and pressure, leading to retention time and peak area variability. Perform a leak check of the system.[4]
Question: I am observing a noisy or drifting baseline in my chromatograms. How can I fix this?
Answer:
A noisy or drifting baseline can interfere with the detection and quantification of trace levels of mesityl oxide.
Potential Causes and Solutions:
-
Contaminated Carrier Gas: Impurities in the carrier gas can lead to a high and noisy baseline.
-
Solution: Use high-purity carrier gas and install or replace gas purifiers (traps for moisture, oxygen, and hydrocarbons).
-
-
Column Bleed: At high temperatures, the stationary phase of the GC column can degrade and "bleed," causing the baseline to rise.
-
Solution:
-
Ensure the column is not being operated above its maximum temperature limit.
-
Condition the column properly before use.
-
If bleed is excessive, the column may need to be replaced.[4]
-
-
-
Detector Contamination: The detector can become contaminated over time, leading to baseline noise.
-
Solution: Follow the manufacturer's instructions for cleaning the detector (e.g., baking out an FID).[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the typical detection and quantitation limits for mesityl oxide using GC-FID?
A1: The limits of detection (LOD) and quantitation (LOQ) can vary depending on the specific instrument, method parameters, and sample matrix. However, validated methods have reported LODs around 1.5-5 µg/g and LOQs around 6-10 µg/g in drug substances.[9][10]
Q2: How should I prepare my sample for trace level mesityl oxide analysis in a pharmaceutical substance?
A2: A common approach is a dissolve-and-inject method or a liquid-liquid extraction. For example, a drug substance can be dissolved in a suitable solvent, followed by extraction of mesityl oxide into an organic solvent like methylene chloride.[10]
Q3: Is mesityl oxide stable in standard solutions?
A3: Mesityl oxide is a relatively stable compound.[9] However, for trace analysis, it is good practice to prepare fresh standard solutions regularly, as the concentration can change over time due to evaporation or potential degradation, especially when exposed to light or stored at room temperature. One study indicated that a reference standard solution was stable for over 24 hours.
Q4: What are the potential matrix effects when analyzing mesityl oxide in complex samples?
A4: Matrix effects can suppress or enhance the analytical signal, leading to inaccurate quantification.[11][12] In pharmaceutical analysis, excipients and the active pharmaceutical ingredient (API) can be sources of matrix interference. One study noted interference at the retention time of diacetone alcohol when using direct injection, necessitating a more robust sample preparation method to mitigate matrix effects.[10] To assess matrix effects, it is recommended to compare the response of a standard in a pure solvent to the response of a standard spiked into a blank sample matrix.[11]
Q5: Can I use HPLC for the trace analysis of mesityl oxide?
A5: While GC is more commonly reported for mesityl oxide analysis at trace levels, HPLC can also be used. However, the analysis of mesityl oxide and its related impurity, diacetone alcohol, by HPLC is not always straightforward due to their chemical and physical properties. Method development would be required to achieve the desired sensitivity and separation.
Data Summary
The following tables summarize quantitative data from validated GC methods for the determination of mesityl oxide.
Table 1: Method Performance Characteristics for Mesityl Oxide Analysis
| Parameter | Method 1 (GC-FID) | Method 2 (GC-FID) | Method 3 (GC-MS) |
| Limit of Detection (LOD) | ~1.5 ppm | 5 µg/g | ≤ 0.5 µg g−1 |
| Limit of Quantitation (LOQ) | ~6 ppm | 10 µg/g | ≤ 1.8 µg g−1 |
| Linearity Range | Not Specified | 10 µg/g to 150 µg/g | Not Specified |
| Correlation Coefficient (r²) | Not Specified | > 0.999 | Not Specified |
| Average Recovery | Not Specified | 102.0% to 103.7% | 88.0–97.3% |
| Precision (RSD) | Not Specified | Not Specified | ≤2.9% |
Data compiled from multiple sources.[9][10]
Experimental Protocols
Protocol 1: GC-FID Method for Mesityl Oxide and Diacetone Alcohol in Atazanavir Sulfate
-
Instrumentation: Agilent 6890N GC with Flame Ionization Detector.[10]
-
Column: Rtx-5 (5% diphenyl / 95% dimethyl polysiloxane), 30 m x 0.53 mm ID, 5.0 µm film thickness.[9][10]
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 0 min.
-
Ramp: 10°C/min to 200°C.
-
Final hold: 8 min at 200°C.[10]
-
-
Carrier Gas: Helium.[10]
-
Sample Preparation:
-
Weigh 200 mg of the sample into a 10-ml centrifuge tube.
-
Add 3 ml of 75% formic acid solution and shake for approximately 5 minutes.
-
Add 3.0 ml of internal standard solution (in methylene chloride).
-
Shake vigorously for 1 minute until phases separate.
-
Collect the lower layer (methylene chloride) for GC analysis.[10]
-
Protocol 2: GC-FID Method for Mesityl Oxide and Diacetone Alcohol in a Pharmaceutical Drug Substance
-
Instrumentation: Gas chromatograph with a flame ionization detector.
-
Column: Alltech AT-WAX (polyethylene glycol), 30 m × 0.53 mm ID, 1 μm film thickness.
-
Sample Preparation:
-
Prepare a sample solution by accurately weighing about 50 mg of the drug substance into a 2-mL GC vial.
-
Add 1.0 mL of the sample solvent (water).
-
-
Injection: Split mode (1:1).
Visualizations
Caption: Experimental workflow for trace level mesityl oxide determination.
Caption: A logical troubleshooting guide for common GC issues.
References
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. agilent.com [agilent.com]
- 3. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 4. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. researchgate.net [researchgate.net]
- 9. Mesityl Oxide: Chemical Properties, Pharmacokinetics and Detection Method_Chemicalbook [chemicalbook.com]
- 10. Trace Level Determination of Mesityl Oxide and Diacetone Alcohol in Atazanavir Sulfate Drug Substance by a Gas Chromatography Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is matrix effect and how is it quantified? [sciex.com]
- 12. eijppr.com [eijppr.com]
resolving issues with incomplete dehydration of diacetone alcohol
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the incomplete dehydration of diacetone alcohol (DAA) to mesityl oxide (MO).
Frequently Asked Questions (FAQs)
Q1: Why is my dehydration of diacetone alcohol resulting in low conversion to mesityl oxide?
Incomplete conversion is a common issue and can be attributed to several factors:
-
Reversible Reaction: The dehydration of diacetone alcohol to mesityl oxide is an equilibrium-limited reaction.[1][2][3] The presence of the product, water, can drive the reaction in reverse, reforming diacetone alcohol.[4]
-
Catalyst Inefficiency: The choice and condition of the catalyst are critical. Acid catalysts are generally required to facilitate the dehydration step.[3][5] If the catalyst is weak, deactivated, or used in insufficient quantity, the reaction rate will be slow, leading to poor conversion in a given timeframe.
-
Suboptimal Temperature: Temperature plays a crucial role in both the reaction rate and the position of the equilibrium. While higher temperatures favor the dehydration, excessively high temperatures can promote side reactions or catalyst degradation.[6][7]
-
Presence of Water: A high concentration of water in the initial reaction mixture can inhibit the forward reaction.[1][8]
Q2: How can I improve the yield of mesityl oxide?
To drive the reaction toward completion and improve your yield, consider the following strategies:
-
Continuous Product Removal: Employing techniques to remove water as it forms can effectively shift the equilibrium towards the products. This can be achieved using a Dean-Stark apparatus during distillation or through a more advanced setup like reactive distillation.[2][8][9]
-
Catalyst Optimization: Ensure you are using an appropriate acid catalyst. Solid acid catalysts like ion-exchange resins (e.g., Amberlyst 15) are often effective and can be easily removed after the reaction.[1][8] Alternatively, a small amount of a strong acid or iodine can be used.[10]
-
Temperature Control: Systematically optimize the reaction temperature. The ideal temperature will be a balance between achieving a good reaction rate and minimizing the formation of byproducts. Studies have explored temperatures ranging from room temperature up to 100°C or higher depending on the catalyst and setup.[7]
-
Drying of Reagents: Ensure your starting diacetone alcohol and any solvents are sufficiently dry to prevent inhibition of the forward reaction.[7]
Q3: What are the common side products, and how can they be minimized?
The primary side reaction of concern is the reversion of mesityl oxide back to diacetone alcohol.[4] Additionally, further condensation reactions can occur, leading to the formation of higher molecular weight products like phorone and isophorone, especially under harsh conditions.[2][6] Diacetone alcohol can also decompose back into acetone.[9]
Minimization Strategies:
-
Control Reaction Time: Over-extending the reaction time, especially at high temperatures, can increase the likelihood of side product formation. Monitor the reaction progress to determine the optimal endpoint.
-
Moderate Temperature: Avoid excessively high temperatures which can promote further condensation reactions.
-
Catalyst Choice: The selectivity towards mesityl oxide can be influenced by the type and strength of the catalyst used.
Q4: How can I effectively monitor the reaction progress?
The most common and effective method for monitoring the relative concentrations of diacetone alcohol and mesityl oxide is Gas Chromatography (GC), typically with a Flame Ionization Detector (FID).[11][12] This technique allows for the quantitative determination of reactants, products, and potential byproducts.[11]
Q5: What is the recommended method for purifying the final product?
Fractional distillation is the standard method for purifying mesityl oxide from the final reaction mixture.[9][10] This process separates the desired product from unreacted diacetone alcohol, the catalyst, water, and any acetone that may have formed from decomposition.[9][10]
Experimental Data and Protocols
Data on Reaction Conditions
The choice of catalyst and reaction temperature significantly impacts the conversion of diacetone alcohol and the selectivity for mesityl oxide.
Table 1: Effect of Catalyst Type on Acetone Condensation and Dehydration
| Catalyst Type | Primary Product Favored | Selectivity to Mesityl Oxide (MO) | Reference |
|---|---|---|---|
| Acidic Ion-Exchange Resins | Mesityl Oxide | High (80-90%) | [3] |
| Basic Ion-Exchange Resins | Diacetone Alcohol | Low (0.9-11.0%) | [3] |
| Homogeneous Base (e.g., NaOH) | Diacetone Alcohol | Low (promotes side reactions) |[2] |
Table 2: Influence of Temperature on Conversion
| Catalyst | Temperature Range | Observation | Reference |
|---|---|---|---|
| 5A Molecular Sieves | 30°C - 80°C | Rate of MO formation increases with temperature. | [7] |
| Sulfonic Ion Exchange Resin | 60°C - 90°C | Effective range for direct conversion from acetone. | [13] |
| Acid/Basic Materials (Gas Phase) | 200°C - 400°C | Higher temperatures lead to higher conversions but also more side products like coke. |[6] |
Key Experimental Protocol: Reaction Monitoring by GC-FID
This protocol outlines a general method for quantifying diacetone alcohol and mesityl oxide. Specific parameters should be optimized for your instrument and sample matrix.
Objective: To determine the concentration of diacetone alcohol and mesityl oxide in a reaction mixture.
Materials:
-
Gas Chromatograph with Flame Ionization Detector (GC-FID)
-
Fused silica capillary column (e.g., coated with 5% diphenyl/95% dimethyl polysiloxane).[11][12]
-
High-purity carrier gas (e.g., Helium or Nitrogen)
-
Appropriate solvent for dilution (e.g., water, methylene chloride, or the reaction solvent).[12]
-
Volumetric flasks and pipettes
-
Syringes for injection
Procedure:
-
Standard Preparation:
-
Accurately prepare stock solutions of pure diacetone alcohol and mesityl oxide in the chosen solvent.
-
Create a series of calibration standards by diluting the stock solutions to cover the expected concentration range of your samples.
-
-
Sample Preparation:
-
Withdraw a small, representative aliquot from the reaction mixture at a specific time point.
-
Quench the reaction if necessary (e.g., by rapid cooling or neutralization of the catalyst).
-
Dilute the aliquot with the chosen solvent to a concentration that falls within the calibration range. An internal standard may also be added at this stage for improved accuracy.[12]
-
-
GC-FID Analysis:
-
Quantification:
-
Integrate the peak areas for diacetone alcohol and mesityl oxide in both the standards and the samples.
-
Construct a calibration curve by plotting peak area versus concentration for the standards.
-
Use the calibration curve to determine the concentrations of diacetone alcohol and mesityl oxide in your reaction samples.
-
Visual Guides
Reaction Pathway
Caption: Reaction sequence from acetone to mesityl oxide.
Troubleshooting Workflow for Incomplete Dehydration
Caption: A step-by-step guide to troubleshooting poor conversion.
Influence of Key Parameters on Reaction Outcome
Caption: Relationship between parameters and reaction results.
References
- 1. researchgate.net [researchgate.net]
- 2. jetir.org [jetir.org]
- 3. iscre28.org [iscre28.org]
- 4. grokipedia.com [grokipedia.com]
- 5. A mechanism for the dehydration of diacetone alcohol to mesityl oxide in .. [askfilo.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US20170158591A1 - Synthesis of diacetone alcohol and mesityl oxide - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. US2827490A - Mesityl oxide - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Trace Level Determination of Mesityl Oxide and Diacetone Alcohol in Atazanavir Sulfate Drug Substance by a Gas Chromatography Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. US3385896A - Production of mesityl oxide - Google Patents [patents.google.com]
Validation & Comparative
comparative study of different catalysts for mesityl oxide synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of mesityl oxide, a key intermediate in the chemical and pharmaceutical industries, is achieved through the aldol condensation of acetone. The efficiency of this process is highly dependent on the catalyst employed. This guide provides a comparative analysis of various catalysts, supported by experimental data, to aid in the selection of the most suitable catalytic system for specific applications.
Performance Comparison of Catalysts
The selection of a catalyst for mesityl oxide synthesis involves a trade-off between conversion, selectivity, and reaction conditions. The following tables summarize the performance of different catalyst types based on available research.
Homogeneous Catalysts
| Catalyst | Reactant | Temperature (°C) | Pressure | Conversion (%) | Selectivity towards Mesityl Oxide (%) | Noteworthy Observations |
| Iodine | Diacetone alcohol | Distillation | Atmospheric | - | Superior to sulfuric acid or aluminum phosphate for dehydration.[1] | A small amount of iodine is sufficient for the dehydration of diacetone alcohol.[1] |
| Hydrogen Chloride | Acetone | Room Temp (2 days) | Atmospheric | - | - | Leads to the formation of phorone as a side product.[2] |
| Sodium Hydroxide | Acetone & Water | Reflux | Atmospheric | - | - | Can lead to the formation of diacetone alcohol as the main product.[3] |
Heterogeneous Catalysts
| Catalyst Type | Catalyst Name | Reactant | Temperature (°C) | Pressure (bar) | Acetone Conversion (%) | Selectivity towards Mesityl Oxide (%) | Key Findings |
| Acidic Ion-Exchange Resins | Dowex® 50W8 | Acetone | 90 | 25 | ~15 | 80-90 | Acidic resins show significantly higher activity and selectivity for mesityl oxide synthesis compared to basic resins.[4] High acid capacity favors mesityl oxide formation.[4] |
| Acidic Ion-Exchange Resins | Amberlyst-15 | Acetone | - | 0.4 - 0.6 MPa | - | - | Used in catalytic distillation to increase mesityl oxide production while minimizing byproducts like phorone.[5][6] |
| Basic Ion-Exchange Resins | - | Acetone | 90 | 25 | ~15 | 0.9 - 11.0 | Primarily catalyze the aldol condensation to diacetone alcohol with low selectivity to mesityl oxide.[4] |
| Metal Oxides on Support | MgO-10wt% CeO₂ | Acetone | - | - | - | Showed the best performance for mesityl oxide yield among MgO-CeO₂ compositions.[7] | The selectivity is dependent on the catalyst composition.[7] |
| Metal Sulfides on Support | NiWSx/Ph-HCl | Mesityl Oxide | 375 | 50 (H₂) | - | - | Studied for the reduction of mesityl oxide, not its synthesis. Sulfided catalysts were most active for producing methyl isobutyl ketone.[8][9] |
| Molecular Sieves | 5A Molecular Sieves | Acetone | 30 - 80 | - | - | Can be used for synthesizing diacetone alcohol and mesityl oxide at temperatures below 100°C.[10] | An advantage is the absence of triacetone dialcohol formation.[10] |
| Zeolites | H-BEA 35 | Acetone | - | - | - | Shows promising activity for the aldol condensation of acetone.[7] | Acetone conversion and mesitylene yield increase with temperature and time.[7] |
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and building upon existing research. Below are summarized protocols for key catalytic systems.
Synthesis of Mesityl Oxide using Iodine Catalyst[1]
-
Apparatus: A 1-liter round-bottomed flask fitted with a three-bulbed Glinsky fractionating column connected to a water-cooled condenser set for distillation.
-
Reactants: Approximately 1100 g (9.5 moles) of crude diacetone alcohol and 0.1 g of iodine.
-
Procedure:
-
Place the diacetone alcohol and iodine in the flask.
-
Distill the mixture steadily using a small free flame.
-
Collect three fractions: 56–80°C (acetone, mesityl oxide, water), 80–126°C (water and crude mesityl oxide), and 126–131°C (pure mesityl oxide).
-
Separate the aqueous layer from the second fraction. Dry the crude mesityl oxide with anhydrous calcium chloride and distill it to obtain more pure product.
-
Synthesis of Mesityl Oxide using Ion-Exchange Resins[4]
-
Apparatus: An autoclave stainless steel jacketed batch reactor with an overhead stirrer, 6-bladed impeller shaft, two baffles, and coupled to a GC/MS analysis system.
-
Reactants: 200 mL of pure acetone and 1 g of dried acid or basic ion-exchange resin.
-
Procedure:
-
Carry out the reaction at 90°C and 25 bar with a stirring speed of 750 rpm.
-
Run the experiment for approximately 7 hours.
-
Monitor the product formation using the GC/MS system.
-
Synthesis of Mesityl Oxide using Hydrogen Chloride[2]
-
Apparatus: A 1-liter flask with a two-holed stopper, one for a delivery tube and the other for a calcium chloride tube.
-
Reactants: 250 mL of dried and distilled acetone.
-
Procedure:
-
Cool the acetone in a freezing mixture and saturate it with hydrogen chloride gas.
-
Let the reaction mixture stand in ice-water for 24 hours, and then at room temperature for two days.
-
Pour the dark-colored liquid onto crushed ice and stir.
-
Separate the upper layer containing mesityl oxide and wash it with a strong sodium hydroxide solution until faintly yellow.
-
Purify the product by steam distillation with a small amount of strong NaOH solution, followed by separation, drying over calcium chloride, and fractional distillation.
-
Reaction Pathway and Experimental Workflow
The synthesis of mesityl oxide from acetone is a two-step process. First, two molecules of acetone undergo an aldol condensation to form diacetone alcohol. Subsequently, diacetone alcohol is dehydrated to yield mesityl oxide and water. This process can be catalyzed by both acids and bases.[4]
Caption: Reaction pathway for the synthesis of mesityl oxide from acetone.
A general workflow for conducting a comparative study of catalysts for mesityl oxide synthesis is outlined below. This workflow can be adapted based on the specific catalyst and reaction conditions being investigated.
Caption: General experimental workflow for catalyst comparison in mesityl oxide synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. prepchem.com [prepchem.com]
- 3. Sciencemadness Discussion Board - Mesityl oxide synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. iscre28.org [iscre28.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. US20170158591A1 - Synthesis of diacetone alcohol and mesityl oxide - Google Patents [patents.google.com]
A Comparative Guide to the Reactivity of Mesityl Oxide and Other α,β-Unsaturated Ketones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of mesityl oxide with other representative α,β-unsaturated ketones, namely methyl vinyl ketone and chalcone. The information presented is curated for researchers, scientists, and professionals in drug development who are interested in the nuanced reactivity of these compounds in various chemical transformations, particularly in the context of conjugate additions.
Introduction to α,β-Unsaturated Ketones
α,β-Unsaturated ketones are a class of organic compounds characterized by a ketone functional group conjugated to a carbon-carbon double bond. This structural motif results in a unique electronic distribution, rendering the β-carbon electrophilic and susceptible to nucleophilic attack. This reactivity is fundamental to many synthetic transformations and is also implicated in the biological activity of numerous molecules. The general reactivity of these compounds is influenced by a combination of electronic and steric factors.
Comparative Overview of Mesityl Oxide, Methyl Vinyl Ketone, and Chalcone
Mesityl oxide, methyl vinyl ketone, and chalcone represent a spectrum of α,β-unsaturated ketones with varying substitution patterns, which significantly impacts their reactivity.
-
Mesityl Oxide (4-methylpent-3-en-2-one): A β,β-disubstituted α,β-unsaturated ketone. The two methyl groups on the β-carbon introduce significant steric hindrance, which can impede the approach of nucleophiles.
-
Methyl Vinyl Ketone: An unsubstituted α,β-unsaturated ketone, making it sterically unhindered and generally highly reactive towards nucleophiles.
-
Chalcone (1,3-diphenyl-2-propen-1-one): A β-substituted α,β-unsaturated ketone with phenyl groups at both the carbonyl carbon and the β-carbon. The phenyl groups have both electronic (resonance) and steric effects on its reactivity.
The primary mode of reaction for these compounds is the Michael addition (or conjugate addition), where a nucleophile adds to the β-carbon. The general mechanism is depicted below.
Caption: Generalized mechanism of a Michael addition reaction.
Data Presentation: A Comparative Analysis
| α,β-Unsaturated Ketone | Structure | Key Structural Features | Expected Relative Reactivity in Michael Addition | Influencing Factors |
| Mesityl Oxide | CH₃-C(O)-CH=C(CH₃)₂ | β,β-disubstituted | Low | High Steric Hindrance: The two methyl groups at the β-position significantly hinder the approach of nucleophiles. |
| Methyl Vinyl Ketone | CH₃-C(O)-CH=CH₂ | Unsubstituted | High | Low Steric Hindrance: The unsubstituted β-carbon is highly accessible to nucleophiles. Electronic Activation: The carbonyl group effectively withdraws electron density from the β-carbon. |
| Chalcone | C₆H₅-C(O)-CH=CH-C₆H₅ | β-substituted with a phenyl group | Moderate | Steric Hindrance: The phenyl group at the β-position provides more steric bulk than a hydrogen but less than two methyl groups. Electronic Effects: The phenyl group can donate or withdraw electron density via resonance and inductive effects, modulating the electrophilicity of the β-carbon. |
Experimental Protocols: A Framework for Comparative Kinetic Analysis
To quantitatively assess the comparative reactivity of mesityl oxide, methyl vinyl ketone, and chalcone, a standardized kinetic study of their Michael addition reaction with a common nucleophile is necessary. Below is a detailed experimental protocol for such a study using a primary amine as the nucleophile, which can be monitored by UV-Vis spectrophotometry.
Objective:
To determine the second-order rate constants for the Michael addition of n-butylamine to mesityl oxide, methyl vinyl ketone, and chalcone.
Materials:
-
Mesityl oxide (freshly distilled)
-
Methyl vinyl ketone (stabilized, freshly distilled before use)
-
Chalcone
-
n-Butylamine (freshly distilled)
-
Absolute Ethanol (spectroscopic grade)
-
UV-Vis Spectrophotometer with a thermostated cell holder
-
Quartz cuvettes (1 cm path length)
-
Standard volumetric flasks and pipettes
Experimental Workflow:
Caption: Workflow for the kinetic analysis of Michael addition.
Detailed Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of mesityl oxide, methyl vinyl ketone, and chalcone in absolute ethanol at a concentration of approximately 0.02 M.
-
Prepare a series of stock solutions of n-butylamine in absolute ethanol with concentrations ranging from 0.1 M to 0.5 M.
-
-
Determination of λmax:
-
Record the UV-Vis spectrum of each α,β-unsaturated ketone solution in ethanol to determine its wavelength of maximum absorbance (λmax).
-
-
Kinetic Measurements:
-
Set the UV-Vis spectrophotometer to the λmax of the ketone being studied and thermostat the cell holder to 25.0 ± 0.1 °C.
-
In a 1 cm quartz cuvette, place 1.5 mL of the ketone solution and allow it to equilibrate to the set temperature.
-
Initiate the reaction by adding 1.5 mL of one of the n-butylamine solutions (also pre-equilibrated to 25.0 °C) to the cuvette, quickly mix, and immediately start recording the absorbance as a function of time.
-
Continue data collection until the absorbance value becomes constant, indicating the completion of the reaction.
-
Repeat this procedure for each of the different concentrations of the n-butylamine solution.
-
Perform the entire set of experiments for all three α,β-unsaturated ketones.
-
-
Data Analysis:
-
For each kinetic run, calculate the natural logarithm of the ratio of the initial absorbance (A₀) to the absorbance at time t (Aₜ).
-
Plot ln(A₀/Aₜ) versus time (t). The slope of this plot will be the pseudo-first-order rate constant (k_obs).
-
Plot the calculated k_obs values against the corresponding concentrations of n-butylamine.
-
The slope of this second plot will be the second-order rate constant (k₂) for the Michael addition reaction.
-
Concluding Remarks
The reactivity of α,β-unsaturated ketones is a critical parameter in synthetic chemistry and drug development. Mesityl oxide, due to the steric hindrance at its β-position, is expected to be significantly less reactive in Michael additions compared to the sterically unhindered methyl vinyl ketone. Chalcone's reactivity is anticipated to be intermediate, influenced by a balance of steric and electronic effects from its phenyl substituents. The provided experimental protocol offers a robust framework for quantitatively determining these reactivity differences, enabling informed decisions in experimental design and molecular modeling.
Spectroscopic Validation of Synthesized Mesityl Oxide Purity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of mesityl oxide, a key intermediate in various chemical processes, necessitates rigorous purity assessment to ensure the quality and consistency of the final product. Spectroscopic techniques offer a powerful and non-destructive means to validate the purity of synthesized mesityl oxide by identifying and quantifying the main product and potential impurities. This guide provides a comparative analysis of spectroscopic data for mesityl oxide and its common impurities, along with detailed experimental protocols for validation.
Spectroscopic Data Comparison
The purity of synthesized mesityl oxide can be effectively determined by comparing its spectroscopic signatures with those of known standards and potential impurities. The most common impurities arising from the aldol condensation of acetone are unreacted acetone, the intermediate diacetone alcohol, and the isomeric byproduct isomesityl oxide.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary tool for structural elucidation and purity assessment. The chemical shifts (δ) of the protons in mesityl oxide are distinct from those of its common impurities.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| Mesityl Oxide | =(CH) | ~6.1 | Singlet |
| C=C-CH₃ (trans to C=O) | ~2.1 | Singlet | |
| C=C-CH₃ (cis to C=O) | ~1.9 | Singlet | |
| COCH₃ | ~2.2 | Singlet | |
| Acetone | CH₃ | ~2.1 | Singlet |
| Diacetone Alcohol | C(OH)(CH₃)₂ | ~1.2 | Singlet |
| CH₂ | ~2.6 | Singlet | |
| COCH₃ | ~2.2 | Singlet | |
| OH | Variable | Singlet | |
| Isomesityl Oxide | =CH₂ | ~4.9 | Multiplet |
| C-CH₃ | ~1.9 | Singlet | |
| COCH₃ | ~2.2 | Singlet | |
| C-CH₂-C= | ~3.0 | Singlet |
Note: Chemical shifts are approximate and can vary slightly depending on the solvent and instrument.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides complementary information on the carbon framework of the molecule.
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| Mesityl Oxide | C=O | ~198 |
| (CH₃)₂C = | ~155 | |
| =C H | ~124 | |
| C =C-CH₃ (trans to C=O) | ~28 | |
| C =C-CH₃ (cis to C=O) | ~21 | |
| C OCH₃ | ~32 | |
| Acetone | C=O | ~206 |
| CH₃ | ~30 | |
| Diacetone Alcohol | C=O | ~209 |
| C (OH) | ~70 | |
| C H₂ | ~53 | |
| C (OH)(C H₃)₂ | ~29 | |
| C OCH₃ | ~32 | |
| Isomesityl Oxide | C=O | ~207 |
| =C(CH₃) | ~145 | |
| =CH₂ | ~117 | |
| C-CH₂ | ~54 | |
| COCH₃ | ~29 | |
| C-CH₃ | ~23 |
Note: Chemical shifts are approximate and can vary slightly depending on the solvent and instrument.
Infrared (IR) spectroscopy is used to identify functional groups present in a molecule. The characteristic absorption bands for mesityl oxide and its impurities are summarized below.
| Compound | Functional Group | Wavenumber (cm⁻¹) |
| Mesityl Oxide | C=O (conjugated ketone) | ~1685 |
| C=C (conjugated) | ~1620 | |
| C-H (sp²) | ~3040 | |
| C-H (sp³) | ~2900-3000 | |
| Acetone | C=O (ketone) | ~1715 |
| C-H (sp³) | ~2900-3000 | |
| Diacetone Alcohol | O-H (alcohol) | ~3400 (broad) |
| C=O (ketone) | ~1710 | |
| C-H (sp³) | ~2900-3000 | |
| Isomesityl Oxide | C=O (ketone) | ~1715 |
| C=C (alkene) | ~1650 | |
| C-H (sp²) | ~3080 | |
| C-H (sp³) | ~2900-3000 |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Mesityl Oxide | 98 | 83, 55, 43 |
| Acetone | 58 | 43 |
| Diacetone Alcohol | 116 | 101, 59, 58, 43 |
| Isomesityl Oxide | 98 | 83, 55, 43 |
Experimental Protocols
Accurate spectroscopic validation requires standardized experimental procedures. Below are detailed methodologies for the key techniques.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the synthesized mesityl oxide sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in an NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
-
Instrument Parameters (Typical for a 400 MHz spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay (d1): 1-5 seconds.
-
Acquisition Time: 2-4 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled (zgpg30).
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation Delay (d1): 2 seconds.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the spectrum using the TMS signal at 0 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of mesityl oxide and any proton-bearing impurities.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid Film):
-
Instrument Parameters:
-
Scan Range: 4000-400 cm⁻¹.
-
Number of Scans: 16-32.
-
Resolution: 4 cm⁻¹.
-
-
Data Acquisition:
-
Record a background spectrum of the empty salt plates.
-
Place the sample holder with the prepared salt plates into the spectrometer.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Prepare a dilute solution of the synthesized mesityl oxide in a volatile organic solvent (e.g., dichloromethane or diethyl ether). A typical concentration is 1 mg/mL.
-
-
GC Parameters (Typical):
-
Injector Temperature: 250 °C.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase to 200 °C at a rate of 10 °C/min.
-
Final hold: 200 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Parameters (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 35-300 amu.
-
Scan Speed: 2 scans/second.
-
-
Data Analysis:
-
Identify the peaks in the total ion chromatogram (TIC).
-
Compare the mass spectrum of each peak with a reference library (e.g., NIST) to confirm the identity of mesityl oxide and any impurities.
-
The relative peak areas in the TIC can be used to estimate the purity of the sample.
-
Workflow for Spectroscopic Purity Validation
The logical flow for validating the purity of synthesized mesityl oxide using spectroscopic methods is illustrated below.
Caption: Workflow for the spectroscopic validation of synthesized mesityl oxide purity.
Conclusion
A multi-technique spectroscopic approach, combining NMR, IR, and GC-MS, provides a comprehensive and reliable method for validating the purity of synthesized mesityl oxide. By comparing the experimental data with the reference values for mesityl oxide and its common impurities, researchers can confidently assess the quality of their product. The detailed protocols provided in this guide offer a standardized framework for conducting these essential analyses in a research and drug development setting.
References
A Comparative Guide to the Synthesis of Mesityl Oxide: One-Step vs. Two-Step Methodologies
For researchers and professionals in chemical synthesis and drug development, the efficient production of key intermediates like mesityl oxide is of paramount importance. Mesityl oxide, a versatile α,β-unsaturated ketone, serves as a crucial building block in the synthesis of a wide array of fine chemicals, pharmaceuticals, and solvents.[1] It is primarily synthesized from acetone through processes that can be broadly categorized into one-step and two-step methodologies. This guide provides an objective comparison of these two synthetic routes, supported by experimental data and detailed protocols to inform the selection of the most appropriate method for specific laboratory and industrial applications.
The traditional and most established route is a two-step process involving an initial base-catalyzed aldol condensation of acetone to form an intermediate, diacetone alcohol (DAA), which is subsequently dehydrated under acidic conditions.[1][2][3] In contrast, one-step methods aim to combine the condensation and dehydration reactions into a single, more streamlined process, often employing solid acid catalysts or specialized reactor setups to drive the reaction to completion.[2][4]
Comparative Analysis: Performance and Conditions
The choice between a one-step and a two-step synthesis hinges on a trade-off between process simplicity, reaction efficiency, and product purity. The traditional two-step method offers robust and well-documented protocols, but involves multiple reaction and purification stages. The one-step approach promises a more atom-economical and less labor-intensive process, though it can be challenged by low equilibrium conversion rates.[2]
| Parameter | Two-Step Synthesis | One-Step Synthesis |
| Step 1 Catalyst | Base (e.g., Calcium hydroxide, Barium hydroxide)[2] | Solid Acid/Bifunctional (e.g., Ion-exchange resin, solid catalyst in fixed-bed)[1][2] |
| Step 2 Catalyst | Acid (e.g., Iodine, Nitric acid, Sulfuric acid)[2][3][4] | N/A |
| Reaction Temperature | Step 1: Varies (Pressurized condensation)[2] Step 2: 100-200 °C[2] | 90 °C (Ion-exchange resin)[1] to higher temperatures in fixed-bed reactors[2] |
| Overall Yield | ~65% (based on total acetone)[4] | Varies significantly; Acetone conversion can be low (~15%)[1][5] but can be enhanced. |
| Product Purity | Good, requires intermediate and final purification. | Can be very high (>99%) with process optimization (e.g., water removal).[2][6] |
| Selectivity | Good, but side products like phorone can form.[4] | Can be excellent (>99%) under optimized conditions.[2] |
| Process Complexity | Higher; involves isolation of diacetone alcohol intermediate. | Lower in principle, but may require specialized equipment like fixed-bed reactors with dehydration units.[2] |
| Key Advantage | Established, reliable methodology. | Process intensification, reduced waste, potential for continuous operation.[2] |
| Key Disadvantage | Multiple steps, higher energy consumption, waste generation.[2] | Reaction is equilibrium-limited; low conversion without strategies to shift equilibrium.[2] |
Reaction Pathways and Mechanisms
The fundamental chemistry for both methods involves the same core transformations: an aldol condensation followed by dehydration. The key difference lies in how these transformations are orchestrated.
Two-Step Synthesis Pathway
The two-step synthesis physically and chemically separates the two key reactions. The first step is the formation of diacetone alcohol from two molecules of acetone via a base-catalyzed aldol condensation. The second step involves the acid-catalyzed dehydration of this alcohol intermediate to yield mesityl oxide and water.
One-Step Synthesis Pathway
In the one-step synthesis, both the condensation and dehydration reactions occur concurrently in the same reactor. This is typically achieved using a catalyst that possesses sites for both reactions or by operating under conditions that favor the direct conversion. A critical aspect of successful one-step synthesis is often the continuous removal of water, which drives the reversible condensation reaction forward.
Experimental Protocols
The following sections provide representative experimental methodologies for both the two-step and one-step synthesis of mesityl oxide.
Protocol 1: Two-Step Synthesis via Diacetone Alcohol Dehydration
This traditional method first prepares crude diacetone alcohol, which is then dehydrated.
Step 1: Preparation of Diacetone Alcohol (DAA) The initial step is the base-catalyzed self-condensation of acetone. While various bases can be used, calcium hydroxide is a common choice.[2] This reaction is an equilibrium process and typically requires pressure to achieve reasonable conversion.[2]
Step 2: Dehydration of Diacetone Alcohol This procedure, adapted from established literature, uses a small amount of iodine as the acid catalyst for dehydration.[4]
-
Apparatus Setup: A 1-liter round-bottomed flask is equipped with a fractionating column (e.g., a three-bulbed Glinsky column) connected to a condenser set for distillation.[4]
-
Reaction Mixture: The flask is charged with crude diacetone alcohol (approx. 1100 g) and a catalytic amount of iodine (0.1 g).[4]
-
Distillation: The mixture is heated with a small flame to begin distillation at a steady, slow rate.[4] The distillate is collected in three separate fractions:
-
Workup and Purification: The aqueous layer from Fraction II is separated. The crude mesityl oxide layer is dried with anhydrous calcium chloride and then redistilled to collect the pure product boiling between 126-130 °C.[4] This is combined with Fraction III. The overall yield is approximately 65% based on the total acetone used.[4]
Protocol 2: One-Step Synthesis Using a Fixed-Bed Reactor
This modern approach enhances conversion by continuously removing water from the reaction system.[2][6]
-
Apparatus Setup: The system consists of two fixed-bed reactors and two molecular sieve adsorption tanks connected in series. The reactors are filled with a solid catalyst.[2]
-
Reaction Process:
-
Acetone is fed into the first fixed-bed reactor where it undergoes condensation to form mesityl oxide and water.[2]
-
The product stream from the first reactor passes through the first molecular sieve tank to adsorb the water.[2]
-
The dehydrated organic phase then enters the second fixed-bed reactor for further acetone conversion.[2]
-
The product from the second reactor is passed through a second molecular sieve tank for final dehydration.[2]
-
-
Purification: The final dehydrated oil phase, containing mesityl oxide and unreacted acetone, is sent to a rectification or distillation system.[2]
-
Recycling and Product Collection: Unreacted acetone is recovered from the top of the distillation column and recycled back to the first reactor. The high-purity mesityl oxide product (>99%) is collected from the bottom of the column.[2] This process benefits from high selectivity (up to 99.9%) and creates a continuous, green chemical process with minimal waste.[2]
Conclusion
The selection between one-step and two-step synthesis of mesityl oxide depends heavily on the desired scale, available equipment, and process objectives.
-
The two-step synthesis remains a viable and reliable method, particularly for laboratory-scale preparations where procedural simplicity and the use of standard glassware are advantageous. Its primary drawbacks are the multiple stages and associated waste streams.[2][4]
-
The one-step synthesis , especially when implemented with continuous water removal, represents a significant process intensification.[2] It offers the potential for higher purity, greater selectivity, and a more environmentally friendly ("green") process by minimizing waste and energy consumption.[2] This approach is highly suitable for industrial-scale production where the initial investment in specialized equipment like fixed-bed reactors can be justified by long-term operational efficiencies.
References
- 1. iscre28.org [iscre28.org]
- 2. CN104355976A - Method for synthesizing mesityl oxide from acetone by one-step process - Google Patents [patents.google.com]
- 3. escholarship.org [escholarship.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis of mesityl oxide from acetone using acidic ion-exchange resins as catalysts [diposit.ub.edu]
- 6. Mesityl oxide patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]
A Comparative Guide to Homogeneous and Heterogeneous Catalysis for Acetone Condensation
For Researchers, Scientists, and Drug Development Professionals
The aldol condensation of acetone is a fundamental carbon-carbon bond-forming reaction, pivotal in the synthesis of various chemical intermediates and products. The choice between homogeneous and heterogeneous catalysis for this transformation significantly impacts reaction efficiency, product selectivity, and process sustainability. This guide provides an objective comparison of these two catalytic approaches, supported by experimental data and detailed methodologies, to assist researchers in selecting the optimal system for their synthetic needs.
At a Glance: Homogeneous vs. Heterogeneous Catalysis
| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |
| Catalyst Phase | Same phase as reactants (typically liquid) | Different phase from reactants (e.g., solid catalyst in liquid or gas phase) |
| Active Sites | Well-defined and uniform | Often diverse and non-uniform (e.g., Brønsted, Lewis acid sites) |
| Reaction Conditions | Generally milder temperatures and pressures | Can require higher temperatures and pressures, especially in the gas phase |
| Selectivity | Often high for specific products under optimized conditions | Can be tailored by modifying catalyst properties (e.g., pore size, acidity/basicity) |
| Catalyst Separation | Difficult; may require extraction or distillation | Simple; typically by filtration or centrifugation |
| Recyclability | Often challenging and costly | Generally straightforward, enhancing process economy |
| Industrial Application | Common for fine chemicals and pharmaceuticals | Widespread in large-scale industrial processes |
Quantitative Performance Data
The following tables summarize representative quantitative data for acetone condensation under both homogeneous and heterogeneous catalytic conditions. It is important to note that direct comparison is challenging due to the variance in reaction conditions reported in the literature.
Table 1: Homogeneous Catalysis of Acetone Condensation
| Catalyst | Co-reactant | Temperature (°C) | Reaction Time (h) | Acetone Conversion (%) | Product Selectivity (%) | Reference |
| NaOH | Benzaldehyde | Room Temp | 0.5 | - | ~90% (Dibenzalacetone) | [1] |
| NaOH | Benzaldehyde | 20-25 | 0.75 | - | 71.4% (Dibenzalacetone) | [2] |
| Ba(OH)₂ | None (Self) | 0-30 | - | Equilibrium driven | High for Diacetone alcohol | [3][4] |
| Sr(OH)₂ | None (Self) | 0-30 | - | Equilibrium driven | High for Diacetone alcohol | [3][4] |
Note: Most detailed quantitative data for homogeneous base-catalyzed acetone condensation is available for crossed-aldol reactions. For self-condensation, the reaction is often equilibrium-limited, favoring the reactants.
Table 2: Heterogeneous Catalysis of Acetone Condensation
| Catalyst | Phase | Temperature (°C) | Acetone Conversion (%) | Key Product(s) | Product Selectivity (%) | Reference |
| Ba(OH)₂ | Liquid | 0-30 | Varies | Diacetone alcohol | High | [3] |
| Sr(OH)₂ | Liquid | 0-30 | Varies | Diacetone alcohol | High | [3] |
| Hydrotalcite | Liquid | 0 | - | Diacetone alcohol | High (No dehydration) | [3] |
| Zeolite (H-BEA) | Gas | 200-220 | - | Varies | Varies | [5] |
| TiO₂ | Gas | 250 | ~10 | Mesityl oxide | - | [6] |
| Cu/MgO | Liquid | 150 | ~60 | 2-Heptanone, 6-Undecanone | Varies | [7] |
Reaction Mechanisms and Pathways
The condensation of acetone can proceed via different pathways depending on the type of catalyst used (acidic or basic) and the reaction conditions.
Base-Catalyzed Mechanism (Homogeneous and Heterogeneous)
In base-catalyzed condensation, a base abstracts an α-hydrogen from an acetone molecule to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second acetone molecule. The resulting aldol addition product, diacetone alcohol, can then dehydrate to form mesityl oxide.
Acid-Catalyzed Mechanism (Heterogeneous)
In the presence of an acid catalyst, such as a zeolite, the carbonyl oxygen of an acetone molecule is protonated, which enhances its electrophilicity. A second acetone molecule, in its enol form, then attacks the protonated acetone. Subsequent dehydration leads to the formation of mesityl oxide.[5]
Experimental Protocols
Homogeneous Base-Catalyzed Acetone Self-Condensation (Illustrative)
While many detailed protocols focus on crossed-aldol reactions, the principles for self-condensation are similar. The key is to control the reaction conditions to favor the formation of diacetone alcohol, which is in equilibrium with the starting material.
Materials:
-
Acetone
-
Aqueous Sodium Hydroxide (NaOH) solution (e.g., 10% w/v)
-
Ethanol (optional, as a co-solvent)
-
Ice bath
-
Stirring apparatus
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, add acetone.
-
Cool the flask in an ice bath to the desired temperature (e.g., 0-5 °C).
-
Slowly add the aqueous NaOH solution dropwise while stirring vigorously. The low temperature helps to shift the equilibrium towards the product.
-
Continue stirring for a specified period (e.g., 1-2 hours).
-
Neutralize the reaction mixture with a dilute acid (e.g., acetic acid).
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The product can be purified by fractional distillation.
Product Analysis: The conversion of acetone and the selectivity towards diacetone alcohol and mesityl oxide can be quantified using Gas Chromatography-Mass Spectrometry (GC-MS).
Heterogeneous Catalysis of Acetone Condensation (Vapor Phase)
This protocol is a generalized procedure for vapor-phase acetone condensation over a solid acid or base catalyst.
Materials:
-
Solid catalyst (e.g., zeolite, TiO₂)
-
Fixed-bed reactor
-
Furnace with temperature controller
-
Mass flow controllers for gases
-
Syringe pump for liquid feed
-
Condenser and collection system
-
Gas Chromatograph (GC) for online or offline analysis
Procedure:
-
Pack a known amount of the catalyst into the fixed-bed reactor.
-
Pre-treat the catalyst in situ by heating under a flow of an inert gas (e.g., N₂, Ar) to a specific temperature to remove adsorbed water and impurities.
-
Set the reactor temperature to the desired reaction temperature (e.g., 200-400 °C).
-
Introduce a carrier gas (e.g., N₂) at a controlled flow rate.
-
Introduce acetone into the carrier gas stream using a syringe pump to achieve the desired acetone partial pressure.
-
Pass the reactant mixture over the catalyst bed.
-
Condense the reactor effluent in a cold trap (e.g., ice bath) to collect the liquid products.
-
Analyze the liquid products and the uncondensed gas stream using GC to determine acetone conversion and product distribution.
Concluding Remarks
The choice between homogeneous and heterogeneous catalysis for acetone condensation is a multifaceted decision that depends on the specific goals of the synthesis.
-
Homogeneous catalysis offers the advantage of high activity and selectivity under mild conditions, making it well-suited for fine chemical synthesis where precise control over the product distribution is crucial.[8] However, the major drawback is the difficulty of catalyst separation and recycling, which can lead to higher operational costs and environmental concerns.[9]
-
Heterogeneous catalysis provides a robust and scalable solution, particularly for larger-scale industrial applications. The ease of catalyst separation and regeneration are significant advantages.[8] While they may require more forcing reaction conditions, the ability to tune the catalyst's properties allows for the optimization of product selectivity. For instance, the pore size of zeolites can be selected to favor the formation of specific condensation products.[5]
For researchers in drug development and other fields requiring high-purity intermediates, the high selectivity of homogeneous catalysts may be advantageous. However, the development of highly selective and stable heterogeneous catalysts remains a key area of research, with the potential to combine the benefits of both approaches. The data and protocols presented in this guide provide a foundation for making an informed decision based on the specific requirements of the intended application.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Combining the Benefits of Homogeneous and Heterogeneous Catalysis with Tunable Solvents and Nearcritical Water - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Mesityl Oxide Production: An Economic and Process Efficiency Analysis
For Researchers, Scientists, and Drug Development Professionals
Mesityl oxide, a key intermediate in the synthesis of solvents like methyl isobutyl ketone (MIBK) and a variety of fine chemicals and pharmaceuticals, can be produced through several routes, primarily involving the self-condensation of acetone. The economic viability and process efficiency of these routes are critically dependent on the chosen catalyst, reactor configuration, and operating conditions. This guide provides an objective comparison of the primary mesityl oxide production methodologies, supported by experimental data, to aid in the selection of the most suitable process for research and development applications.
Executive Summary
The production of mesityl oxide from acetone proceeds via a two-step mechanism: an initial aldol condensation to form diacetone alcohol (DAA), followed by dehydration to yield mesityl oxide. The choice of catalyst—acidic or basic—and the process technology, such as traditional batch reactors versus continuous catalytic distillation, significantly impacts acetone conversion, selectivity to mesityl oxide, and overall process economics. Acidic catalysts generally favor the dehydration of DAA to mesityl oxide, while basic catalysts are more selective towards the formation of DAA.[1] Process intensification through catalytic distillation (CD) offers a promising alternative to conventional methods by integrating reaction and separation in a single unit, leading to higher yields and reduced energy consumption.
Process Routes Overview
The primary routes for mesityl oxide synthesis from acetone can be broadly categorized as follows:
-
Two-Step Batch Process: This traditional approach involves the separate synthesis of DAA using a base catalyst, followed by the acid-catalyzed dehydration of the purified DAA to mesityl oxide.
-
One-Step Batch Process: This method utilizes an acid catalyst to directly convert acetone to mesityl oxide in a single reactor.
-
Continuous Fixed-Bed Reactor Process: A one-step process where acetone is continuously fed through a reactor packed with a solid acid catalyst.
-
Catalytic Distillation (CD): An intensified one-step process where the reaction and separation of products occur simultaneously in a distillation column packed with a solid acid catalyst.
Below is a logical diagram illustrating the relationships between these production routes.
Comparative Performance Data
The following tables summarize key performance indicators for different mesityl oxide production routes based on published experimental data. Direct economic comparisons are challenging due to variations in experimental scales and conditions; however, the data provides a basis for evaluating process efficiency.
Table 1: Comparison of Catalyst Performance in Batch Reactor Systems
| Catalyst Type | Catalyst Example | Acetone Conversion (%) | Mesityl Oxide Selectivity (%) | Key Byproducts | Reference |
| Homogeneous Acid | Hydrochloric Acid | Low to Moderate | Poor | Phorone, Isophorone | [2] |
| Homogeneous Base | Sodium Hydroxide | Low | Low (favors DAA) | Diacetone Alcohol | [1] |
| Heterogeneous Acid | Amberlyst-15 | ~15% | 80-90% | Mesityl Oxide Isomer | [1][3] |
| Heterogeneous Acid | Dowex®4 | >15% | 80-90% | Mesityl Oxide Isomer | [1] |
| Heterogeneous Base | Amberlyst™ A26OH | <15% | <11% | Diacetone Alcohol | [1] |
Table 2: Process Efficiency Comparison of Different Production Routes
| Production Route | Key Advantages | Key Disadvantages | Typical Acetone Conversion | Typical Mesityl Oxide Yield | Energy Consumption |
| Two-Step Batch | High purity DAA intermediate possible. | Multiple process steps, higher energy for separations. | Varies per step | Moderate | High |
| One-Step Batch | Simpler process than two-step. | Equilibrium limitations, potential for side reactions. | ~15% (with ion-exchange resins) | Moderate | Moderate |
| Continuous Fixed-Bed | Amenable to large-scale production, consistent product quality. | Catalyst deactivation can be an issue. | Varies with catalyst and conditions | Moderate to High | Moderate |
| Catalytic Distillation | High conversion due to overcoming equilibrium limitations, reduced energy consumption, minimized side reactions.[4] | More complex design and operation. | High | High | Low |
Economic and Process Efficiency Analysis
Capital and Operating Costs:
-
Batch Processes: Generally have lower initial capital investment, making them suitable for smaller-scale production and research. However, operating costs can be higher due to lower throughput, increased labor for batch handling, and potentially higher energy consumption for separations.
-
Continuous Processes: Typically require a higher upfront capital investment for more complex equipment and control systems. In contrast, they offer lower operating costs at larger scales due to automation, reduced labor, and more efficient energy utilization. Continuous production can lead to a capital expenditure reduction of approximately 50% in some chemical processes.[5]
-
Catalytic Distillation: While the initial investment for a CD column can be higher than a simple reactor, it eliminates the need for a separate distillation unit, potentially reducing the overall capital cost.[6] Operating costs are significantly lower due to energy savings from process integration and higher conversion rates.[6]
Process Efficiency:
-
Equilibrium Limitations: The reversible nature of the acetone condensation reaction limits the conversion in conventional reactors.[7]
-
Catalytic Distillation Advantage: CD overcomes this equilibrium limitation by continuously removing the products from the reaction zone, thus driving the reaction towards completion.[4] This leads to higher single-pass conversion and yield of mesityl oxide.
-
Energy Consumption: The integration of reaction and distillation in a single unit in CD significantly reduces the overall energy demand compared to a conventional reactor followed by a separate distillation column.[5]
-
Byproduct Formation: The continuous removal of mesityl oxide from the reaction zone in a CD column minimizes the formation of heavier byproducts like phorone and isophorone, which can occur through subsequent reactions.[4]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication and further research.
Protocol 1: One-Step Batch Synthesis using an Acidic Ion-Exchange Resin
This protocol is based on the methodology for screening ion-exchange resins for mesityl oxide synthesis.[1]
Materials:
-
Acetone (200 mL)
-
Acidic ion-exchange resin (e.g., Amberlyst-15 or Dowex®4), 1 g, dried
-
Autoclave stainless steel jacketed batch reactor with overhead stirrer
Procedure:
-
Charge the batch reactor with 200 mL of pure acetone and 1 g of the dried acidic ion-exchange resin.
-
Seal the reactor and purge with an inert gas (e.g., nitrogen).
-
Pressurize the reactor to 25 bar.
-
Heat the reactor to 90°C while stirring at 750 rpm.
-
Maintain these conditions for approximately 7 hours.
-
Periodically, take samples for analysis by GC/MS to determine the concentration of acetone, diacetone alcohol, and mesityl oxide.
-
After the reaction is complete, cool the reactor to room temperature and depressurize.
-
Filter the reaction mixture to recover the catalyst.
-
The liquid product can be purified by distillation.
Protocol 2: Dehydration of Diacetone Alcohol (Two-Step Process)
This classic procedure details the dehydration of crude diacetone alcohol to mesityl oxide.[2]
Materials:
-
Crude diacetone alcohol (~1100 g)
-
Iodine (0.1 g)
-
1-L round-bottomed flask
-
Glinsky fractionating column
-
Distillation apparatus
-
Anhydrous calcium chloride
Procedure:
-
Set up the distillation apparatus with the 1-L round-bottomed flask and the Glinsky fractionating column.
-
Place the crude diacetone alcohol and iodine in the flask.
-
Heat the mixture gently with a small flame to begin distillation.
-
Collect three fractions:
-
Fraction I: 56–80°C (mainly acetone with some mesityl oxide and water)
-
Fraction II: 80–126°C (separates into two layers: water and crude mesityl oxide)
-
Fraction III: 126–131°C (pure mesityl oxide)
-
-
Separate the aqueous layer from Fraction II. Dry the crude mesityl oxide layer with anhydrous calcium chloride.
-
Redistill the dried crude mesityl oxide from Fraction II, collecting the fraction boiling between 126°C and 130°C.
-
Combine the purified mesityl oxide from both distillations.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for a batch synthesis experiment for mesityl oxide production.
References
- 1. e-tarjome.com [e-tarjome.com]
- 2. icheme.myshopify.com [icheme.myshopify.com]
- 3. scholarcommons.sc.edu [scholarcommons.sc.edu]
- 4. researchgate.net [researchgate.net]
- 5. Techno-economic assessment of bio-based routes for acrylic acid production - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC01769F [pubs.rsc.org]
- 6. "Economic Analysis of Reactive Distillation in the Production of tert-A" by Clayton Brandenburg [scholarcommons.sc.edu]
- 7. cdn.ihs.com [cdn.ihs.com]
environmental impact assessment of different mesityl oxide synthesis pathways
For researchers, scientists, and drug development professionals, the selection of a synthetic route is a critical decision that balances efficiency, cost, and environmental impact. This guide provides a detailed comparison of the primary synthesis pathways for mesityl oxide, a key intermediate in various industrial processes, with a focus on their environmental performance.
Mesityl oxide is primarily synthesized from acetone through two main routes: a one-step direct condensation and a two-step process via the formation of diacetone alcohol. This guide delves into the experimental data and green chemistry metrics associated with each pathway to provide a clear, objective comparison for informed decision-making in a laboratory or industrial setting.
At a Glance: Comparing Synthesis Pathways
| Parameter | One-Step Synthesis (Direct Condensation) | Two-Step Synthesis (via Diacetone Alcohol) |
| Reaction Type | Direct aldol condensation and dehydration | Aldol condensation followed by dehydration |
| Primary Reactant | Acetone | Acetone |
| Key Intermediate | None | Diacetone Alcohol |
| Typical Catalysts | Acidic or basic ion-exchange resins, solid acids/bases | Base (e.g., NaOH, Ca(OH)₂), followed by acid (e.g., Iodine, H₂SO₄) |
| Reported Yield | Varies (can be lower due to equilibrium limitations) | Generally higher, up to 65% based on total acetone.[1] |
| Selectivity | Can be high for acidic resins (80-90%).[2] | High, with fewer byproducts like phorone.[1] |
| Reaction Conditions | Elevated temperature and pressure (e.g., 90°C, 25 bar).[2] | Initial condensation at lower temperatures, followed by dehydration at higher temperatures. |
| Atom Economy | 81.6% | 81.6% |
| E-factor (Illustrative) | Potentially higher due to lower conversions and catalyst regeneration | Can be lower with efficient catalyst and solvent recycling |
| Process Complexity | Simpler in concept, can be run continuously (e.g., catalytic distillation).[3] | Two distinct reaction and purification steps. |
| Byproducts | Phorone, isophorone, and other higher molecular weight products.[3] | Fewer byproducts if diacetone alcohol is purified before dehydration.[1] |
Visualizing the Synthesis Pathways
The following diagrams illustrate the chemical transformations in the one-step and two-step synthesis of mesityl oxide.
In-Depth Analysis of Environmental Metrics
Atom Economy
The atom economy is a theoretical measure of the efficiency of a chemical reaction in converting reactants to the desired product. The calculation is as follows:
-
Formula: Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
For both the one-step and two-step synthesis of mesityl oxide from acetone, the overall reaction is:
2 C₃H₆O (Acetone) → C₆H₁₀O (Mesityl Oxide) + H₂O (Water)
-
Molecular Weight of Acetone = 58.08 g/mol
-
Molecular Weight of Mesityl Oxide = 98.14 g/mol
-
Molecular Weight of Water = 18.02 g/mol
Calculation:
Atom Economy = (98.14 g/mol / (2 * 58.08 g/mol )) x 100 = 81.6%
Theoretically, both pathways have the same atom economy as they start from the same reactants and produce the same desired product and byproduct. However, the practical efficiency and waste generation can differ significantly.
E-Factor (Environmental Factor)
The E-factor provides a more practical measure of the environmental impact by considering the total waste generated in a process.
-
Formula: E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)
The E-factor includes unreacted starting materials, byproducts, solvents, and catalyst losses. A lower E-factor indicates a greener process. While a precise E-factor depends on the specific experimental setup and efficiency of recycling, we can make some general comparisons:
-
One-Step Synthesis: This pathway can suffer from lower conversions due to equilibrium limitations, leading to a larger amount of unreacted acetone that needs to be separated and recycled.[2] The formation of byproducts like phorone also contributes to the waste stream.[3]
-
Two-Step Synthesis: While this process involves an additional step, the purification of the intermediate diacetone alcohol can lead to a cleaner dehydration reaction with fewer byproducts.[1] Efficient recovery and reuse of the base and acid catalysts are crucial to minimizing the E-factor.
Experimental Protocols
One-Step Synthesis using Ion-Exchange Resin (Illustrative Protocol)
This protocol is based on the principles of using a solid acid catalyst for the direct conversion of acetone to mesityl oxide.[2]
-
Reactor Setup: A stainless steel batch reactor equipped with a stirrer is charged with 200 mL of pure acetone and 1 g of a dried acidic ion-exchange resin (e.g., Amberlyst-15).
-
Reaction Conditions: The reactor is sealed and heated to 90°C with stirring at 750 rpm. The pressure is maintained at 25 bar.[2]
-
Reaction Monitoring: The reaction progress is monitored over 7 hours by taking samples periodically and analyzing them by gas chromatography (GC) to determine the conversion of acetone and the selectivity towards mesityl oxide.
-
Product Isolation and Purification: After the reaction, the catalyst is filtered off. The resulting mixture is then subjected to fractional distillation to separate the unreacted acetone (for recycling), mesityl oxide, and any high-boiling byproducts.
Two-Step Synthesis via Dehydration of Diacetone Alcohol
This protocol is a well-established method for the laboratory-scale synthesis of mesityl oxide.[1]
Step 1: Synthesis of Diacetone Alcohol
-
Reaction Setup: Acetone is refluxed over a solid base catalyst like barium hydroxide or calcium hydroxide to produce an equilibrium mixture containing diacetone alcohol.
-
Purification: The unreacted acetone is removed by distillation, yielding crude diacetone alcohol.
Step 2: Dehydration of Diacetone Alcohol
-
Apparatus: A round-bottomed flask is fitted with a fractionating column and a condenser for distillation.
-
Reaction: The crude diacetone alcohol (approximately 1100 g) is placed in the flask with a catalytic amount of iodine (0.1 g).[1]
-
Distillation: The mixture is heated, and the distillate is collected in fractions. The fraction boiling between 126-131°C is collected as pure mesityl oxide.[1]
-
Workup: The crude mesityl oxide fraction is washed with a dilute sodium hydroxide solution and then water, dried over anhydrous calcium chloride, and redistilled to obtain the pure product.
Conclusion
Both the one-step and two-step synthesis pathways for mesityl oxide present distinct advantages and disadvantages from an environmental and practical standpoint.
-
The one-step synthesis offers a simpler process, particularly when implemented using technologies like catalytic distillation, which can help to overcome equilibrium limitations. However, it may lead to a more complex mixture of products, potentially increasing the environmental burden of purification.
-
The two-step synthesis , while more complex operationally, allows for the isolation and purification of the diacetone alcohol intermediate, which can result in a cleaner final product with higher overall yields and fewer byproducts.[1]
For researchers and drug development professionals, the choice of synthesis pathway will depend on the desired scale of production, purity requirements, and the available equipment and resources. A thorough process optimization, including catalyst selection, reaction conditions, and efficient product separation and recycling, is crucial for minimizing the environmental impact of mesityl oxide synthesis, regardless of the chosen route.
References
performance evaluation of mesityl oxide as an intermediate for MIBK production
A Comprehensive Performance Evaluation of Mesityl Oxide as an Intermediate for Methyl Isobutyl Ketone (MIBK) Production
For researchers, scientists, and drug development professionals seeking efficient and scalable methods for the synthesis of Methyl Isobutyl Ketone (MIBK), a critical evaluation of the available production routes is paramount. MIBK, a versatile solvent and chemical intermediate, is primarily produced from acetone. Historically, the synthesis has been dominated by a three-step process involving mesityl oxide as a key intermediate. However, advancements in catalysis have led to the development of more streamlined one-step processes, as well as alternative pathways utilizing different starting materials. This guide provides an objective comparison of the performance of the traditional mesityl oxide route against its principal alternatives, supported by experimental data and detailed methodologies.
Comparison of MIBK Production Routes
The production of MIBK can be broadly categorized into three main strategies: the traditional three-step synthesis via mesityl oxide, direct one-step synthesis from acetone, and a one-step synthesis from 2-propanol (isopropanol). Each of these routes possesses distinct advantages and disadvantages in terms of conversion, selectivity, reaction conditions, and overall process economy.
Process Overviews
1. Three-Step Synthesis via Mesityl Oxide: This conventional method involves the aldol condensation of acetone to form diacetone alcohol (DAA), followed by the dehydration of DAA to mesityl oxide (MO), and finally, the selective hydrogenation of MO to MIBK.[1][2]
2. One-Step Synthesis from Acetone: This approach combines the condensation, dehydration, and hydrogenation steps into a single process, typically carried out in a trickle-bed reactor using a multifunctional catalyst.[1] This method can be performed in either the liquid or gas phase.
3. One-Step Synthesis from 2-Propanol: An alternative route that utilizes 2-propanol as the starting material. The process involves the dehydrogenation of 2-propanol to acetone, which then undergoes in-situ condensation and hydrogenation to yield MIBK.[3][4][5]
Performance Data Comparison
The following tables summarize key performance indicators for each production route based on published experimental data.
Table 1: Performance Comparison of MIBK Production Routes
| Parameter | Three-Step (Mesityl Oxide) Route | One-Step (from Acetone) Route | One-Step (from 2-Propanol) Route |
| Starting Material | Acetone | Acetone | 2-Propanol |
| Key Intermediate | Mesityl Oxide | - | Acetone (in-situ) |
| Typical Catalyst | Alkali (condensation), Acid (dehydration), Ni or Cu (hydrogenation)[1][6] | Bifunctional: Pd or Pt on acidic supports (e.g., ion-exchange resins, zeolites, mixed oxides)[7] | Bifunctional: Copper-based mixed oxides (e.g., Cu-Mg-Al)[3] |
| Reaction Temperature | 90-130°C (dehydration), 173-207°C (hydrogenation)[2][6] | 100-350°C[1] | 473-533 K (200-260°C)[5] |
| Reaction Pressure | Atmospheric to moderate | 1 atm to 10 MPa[1] | Atmospheric[3] |
| Acetone/2-Propanol Conversion | 91-92% (DAA to MO)[6] | 20-78%[1] | ~40% (at 473 K)[3] |
| MIBK Selectivity | 90-99% (from MO)[6] | 40-93.6%[1][2] | Up to ~70% (at 40% conversion)[3] |
| MIBK Yield | - | Up to 27% (from 2-propanol)[5] | - |
Table 2: Detailed Performance Data for Different Catalysts in One-Step Acetone Synthesis
| Catalyst | Reaction Phase | Temperature (°C) | Pressure | Acetone Conversion (%) | MIBK Selectivity (%) | Reference |
| nano-Pd/nano-ZnCr2O4 | Gas | 350 | Ambient | 77.3 | 72.1 | [1] |
| Pd on ZnII–CrIII mixed oxide | Gas | 200-350 | Ambient | 40-66 | up to 78 | [8] |
| Pd on ZnII–CrIII mixed oxide | Liquid | 200 | 5 bar H2 | 56 | up to 83 | [7] |
| Ni-zirconia | Liquid | - | - | up to 33 | up to 85 | [9] |
| Pd/resin | Liquid | 125 | 30 bar | 37.9 | 93.6 | [2] |
Experimental Protocols
Three-Step Synthesis of MIBK via Mesityl Oxide
Step 1: Aldol Condensation of Acetone to Diacetone Alcohol (DAA)
-
Catalyst: Alkali catalyst (e.g., NaOH, Ca(OH)2).
-
Procedure: Acetone is treated with the alkali catalyst in a reactor. The reaction is typically carried out in the liquid phase.
Step 2: Dehydration of DAA to Mesityl Oxide (MO)
-
Catalyst: Acid catalyst (e.g., sulfuric acid, phosphoric acid).[2]
-
Procedure: The DAA produced in the first step is fed into a second reactor containing the acid catalyst. The reaction is carried out in the liquid phase at temperatures ranging from 90-130°C.[2] The water formed during the reaction is continuously removed to shift the equilibrium towards the product.
Step 3: Hydrogenation of Mesityl Oxide to MIBK
-
Catalyst: Nickel or Copper-based catalyst.[6]
-
Procedure: The purified mesityl oxide is then hydrogenated in a fixed-bed reactor in the presence of a nickel or copper catalyst. The reaction is typically carried out at temperatures between 173°C and 204°C and pressures ranging from 40 to 75 PSIG.[6] The crude MIBK is then purified by distillation.
One-Step Synthesis of MIBK from Acetone
-
Catalyst: A bifunctional catalyst possessing both acidic/basic and hydrogenation functionalities, such as palladium supported on an ion-exchange resin or a mixed metal oxide.
-
Reactor: Typically a fixed-bed or trickle-bed reactor.
-
Procedure (Gas Phase Example):
-
A nano-Pd/nano-ZnCr2O4 catalyst is packed into a fixed-bed catalytic reactor.[1]
-
A gaseous feed of acetone and hydrogen (e.g., 1:2 molar ratio) is introduced into the reactor.[1]
-
The reaction is carried out isothermally at a temperature of approximately 300-350°C and ambient pressure.[1]
-
The product stream, containing MIBK, unreacted acetone, and byproducts, is then passed through a separation and purification process, typically involving distillation columns, to isolate high-purity MIBK.[10]
-
One-Step Synthesis of MIBK from 2-Propanol
-
Catalyst: A bifunctional copper/acid-base catalyst, such as a Cu-Mg-Al mixed oxide.[3]
-
Reactor: A fixed-bed reactor.
-
Procedure:
-
The catalyst is prepared, for instance, by coprecipitation of the corresponding metal nitrates.[4]
-
The catalyst is packed into a fixed-bed reactor.
-
A feed of 2-propanol is passed over the catalyst at a reaction temperature of around 473-533 K (200-260°C) and atmospheric pressure.[5] The 2-propanol acts as a hydrogen donor for the in-situ hydrogenation step.
-
The product mixture is analyzed to determine the conversion of 2-propanol and the selectivity to MIBK and other products.
-
Signaling Pathways and Experimental Workflows
Caption: Three-Step MIBK Synthesis via Mesityl Oxide.
Caption: One-Step MIBK Synthesis from Acetone.
References
- 1. mdpi.com [mdpi.com]
- 2. WO2018073803A1 - Process for the production of methyl isobutyl ketone from acetone - Google Patents [patents.google.com]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. researchgate.net [researchgate.net]
- 6. US5583263A - Process of making ketones - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. dwsim.fossee.in [dwsim.fossee.in]
Validating Kinetic Models for the Acid-Catalyzed Synthesis of Mesityl Oxide: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate modeling of reaction kinetics is paramount for process optimization, scale-up, and safety assessment. This guide provides a comparative overview of kinetic models for the acid-catalyzed synthesis of mesityl oxide, supported by experimental data and detailed protocols for model validation.
The synthesis of mesityl oxide (MO) from acetone is a classic example of an acid-catalyzed condensation reaction. The process typically proceeds in two steps: the aldol condensation of two acetone molecules to form diacetone alcohol (DAA), followed by the dehydration of DAA to yield mesityl oxide and water. The overall reaction is reversible, and the acetone conversion is often limited by thermodynamic equilibrium.
Comparison of Kinetic Models
Various kinetic models have been proposed to describe the acid-catalyzed synthesis of mesityl oxide. The most common approaches are based on Power Law kinetics and the Langmuir-Hinshelwood-Hougen-Watson (LHHW) mechanism. Below is a comparison of these models based on literature data. It is important to note that the experimental conditions, including the specific acid catalyst used, can significantly influence the kinetic parameters.
Power Law Models
Power Law models are empirical or semi-empirical expressions that describe the reaction rate as a product of the concentrations of reactants raised to a certain power. These models are simpler to develop but may lack a strong mechanistic basis.
| Model Reference | Catalyst | Rate Equation | Key Parameters |
| Hypothetical Model 1 | Solid Acid Catalyst | r = k * [Acetone]^α | k: rate constant, α: reaction order |
| Hypothetical Model 2 | Homogeneous Acid | r = k * [Acetone]^α * [H+]^β | k: rate constant, α, β: reaction orders |
Langmuir-Hinshelwood-Hougen-Watson (LHHW) Models
LHHW models are based on a postulated reaction mechanism and consider the adsorption of reactants and products on the catalyst surface. These models are more complex but can provide deeper insights into the reaction mechanism. The dehydration of diacetone alcohol (DAA) to mesityl oxide (MO) has been modeled using LHHW-type equations.[1]
| Model Reference | Catalyst | Rate Equation | Key Parameters |
| Lemcoff and Cunningham (1971)[1] | Amberlite IR-200 (acid catalyst) | r = (k * K_DAA * ([DAA] - [MO][H2O]/K_eq)) / (1 + K_DAA[DAA] + K_MO[MO] + K_H2O[H2O]) | k: rate constant, K_i: adsorption equilibrium constants, K_eq: reaction equilibrium constant |
| Thotla et al.[1] | Cation exchange resin (Amberlyst 15®) | Various simplified LHHW models were proposed and evaluated. | Kinetic and adsorption parameters were determined by fitting to experimental data. |
Note: The table presents the general forms of the rate equations. The actual parameter values are highly dependent on the specific catalyst and reaction conditions and can be found in the cited literature.
Experimental Protocol for Kinetic Model Validation
A systematic experimental approach is crucial for generating high-quality data to validate kinetic models.
Catalyst Characterization
-
Surface Area and Porosity: Determined by N₂ physisorption (BET method).
-
Acid Site Density and Strength: Measured by temperature-programmed desorption of a basic probe molecule (e.g., ammonia-TPD).
-
Structure: Analyzed by X-ray diffraction (XRD).
Experimental Setup
-
Reactor: A stirred batch reactor or a continuous fixed-bed reactor is typically used. The reactor should be equipped with precise temperature and pressure control.[2]
-
Reactant Feed: High-purity acetone is fed to the reactor at a controlled flow rate.
-
Product Analysis: An online or offline gas chromatograph (GC) equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is used for the quantitative analysis of reactants and products.[2]
Kinetic Experiments
-
Initial Rate Studies: The reaction is carried out at low conversions to determine the initial reaction rate as a function of reactant concentrations. This is achieved by varying the initial concentration of acetone and the acid catalyst.
-
Effect of Temperature: Experiments are conducted at various temperatures to determine the activation energy of the reaction.
-
Effect of Catalyst Loading: The amount of catalyst is varied to ensure that the reaction is not limited by external mass transfer.
-
Data Collection: Samples are collected at different time intervals (for a batch reactor) or at the reactor outlet (for a fixed-bed reactor) and analyzed to obtain the concentration profiles of all components as a function of time or space-time.
Data Analysis and Model Discrimination
-
Parameter Estimation: The experimental data are fitted to the proposed kinetic models using non-linear regression analysis to estimate the kinetic parameters (e.g., rate constants, adsorption constants).[1]
-
Model Validation: The goodness of fit of each model is evaluated using statistical criteria such as the coefficient of determination (R²), the sum of squared residuals, and F-tests.
-
Physical Significance: The estimated parameters should have physically meaningful values (e.g., positive rate constants, reasonable activation energies).
Mandatory Visualization
The following diagram illustrates the logical workflow for the validation of kinetic models for the acid-catalyzed synthesis of mesityl oxide.
References
A Comparative Guide to the Efficacy of Dehydrating Agents for Diacetone Alcohol
For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. Diacetone alcohol is a versatile building block, and its dehydration to mesityl oxide is a critical transformation in the synthesis of various industrial solvents and pharmaceutical precursors. This guide provides an objective comparison of the efficacy of different dehydrating agents for this reaction, supported by experimental data and detailed protocols to facilitate informed catalyst selection.
Comparison of Dehydrating Agent Performance
The choice of dehydrating agent significantly impacts the yield, reaction rate, and selectivity of the conversion of diacetone alcohol to mesityl oxide. This section provides a quantitative comparison of common catalysts.
| Dehydrating Agent | Catalyst Loading | Temperature (°C) | Reaction Time | Yield of Mesityl Oxide (%) | Selectivity |
| Iodine | 0.1 g per 1100 g DAA | Distillation (126-131) | ~6 hours | ~65% (from acetone) | Good |
| Sulfuric Acid | Catalytic amount | 100 - 140 | Variable | Moderate to High | Prone to side reactions |
| Phosphoric Acid | Catalytic amount | 100 - 140 | Variable | Moderate to High | Generally cleaner than H₂SO₄ |
| Amberlyst 15 | Variable (e.g., 1 g per 200 mL) | 90 | ~7 hours | High | High towards mesityl oxide |
| Molecular Sieves (5A) | 10 g per 15 g acetone | 80 | 5 hours | Ratio of DAA:MO changes | Temperature dependent |
Signaling Pathways and Experimental Workflows
To visualize the chemical transformation and the general laboratory procedure, the following diagrams are provided.
Caption: Acid-catalyzed dehydration mechanism of diacetone alcohol.
Caption: General experimental workflow for diacetone alcohol dehydration.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
Protocol 1: Dehydration using Iodine
This protocol is adapted from Organic Syntheses.[1]
-
Apparatus Setup: Assemble a distillation apparatus consisting of a 1-liter round-bottomed flask, a fractionating column, a condenser, and a receiving flask.
-
Reaction Mixture: To the round-bottomed flask, add 1100 g of crude diacetone alcohol and 0.1 g of iodine.
-
Distillation: Heat the mixture gently. The dehydration of diacetone alcohol to mesityl oxide occurs, and the products are continuously removed by distillation.
-
Fraction Collection: Collect the distillate in fractions. The fraction boiling between 126-131 °C is primarily mesityl oxide.
-
Workup and Purification: The collected mesityl oxide fraction can be further purified by washing with a sodium thiosulfate solution to remove any remaining iodine, followed by drying over an anhydrous drying agent and redistillation.
-
Yield: This method typically yields about 65% of mesityl oxide based on the initial amount of acetone used to prepare the diacetone alcohol.[1]
Protocol 2: Dehydration using Sulfuric Acid
Concentrated sulfuric acid is a strong and effective dehydrating agent, however, it can cause charring and the formation of byproducts if not carefully controlled.[1]
-
Apparatus Setup: Set up a reflux apparatus with a round-bottomed flask, a condenser, and a heating mantle.
-
Reaction Mixture: In the round-bottomed flask, place 100 g of diacetone alcohol. Slowly and with cooling, add 5 mL of concentrated sulfuric acid.
-
Reaction: Heat the mixture to reflux at approximately 100-140 °C for 1-2 hours.
-
Workup: After cooling, pour the reaction mixture into a separatory funnel containing 100 mL of cold water. Separate the organic layer.
-
Purification: Wash the organic layer with a saturated sodium bicarbonate solution until effervescence ceases, then with water. Dry the organic layer over anhydrous magnesium sulfate and purify by fractional distillation, collecting the fraction boiling at 129-131 °C.
Protocol 3: Dehydration using Phosphoric Acid
Phosphoric acid is a milder dehydrating agent than sulfuric acid and often leads to cleaner reactions with fewer byproducts.
-
Apparatus Setup: Use a similar reflux setup as described for sulfuric acid.
-
Reaction Mixture: To 100 g of diacetone alcohol in a round-bottomed flask, add 10 mL of 85% phosphoric acid.
-
Reaction: Heat the mixture to reflux at approximately 100-140 °C for 2-3 hours.
-
Workup and Purification: Follow the same workup and purification procedure as outlined for the sulfuric acid-catalyzed dehydration.
Protocol 4: Dehydration using Amberlyst 15
Amberlyst 15 is a strongly acidic ion-exchange resin that acts as a heterogeneous catalyst, simplifying product purification.[2][3]
-
Catalyst Preparation: Wash the Amberlyst 15 resin with methanol and dry it under vacuum before use.
-
Apparatus Setup: A stirred batch reactor or a simple round-bottomed flask with magnetic stirring and a reflux condenser can be used.
-
Reaction Mixture: In the reaction vessel, combine 100 g of diacetone alcohol and 10 g of pre-treated Amberlyst 15.
-
Reaction: Heat the mixture with vigorous stirring at 90 °C for approximately 7 hours.
-
Workup: After the reaction is complete, cool the mixture and simply filter off the Amberlyst 15 resin. The resin can be washed with acetone, dried, and potentially reused.
-
Purification: The resulting liquid is purified by fractional distillation to yield mesityl oxide.
References
Unraveling Mesityl Oxide Formation: A Comparative Analysis of Deuterated Acetone Experiments
A deep dive into the aldol condensation of acetone reveals key mechanistic insights through the lens of isotopic labeling. This guide compares findings from pivotal studies utilizing deuterated acetone to elucidate the reaction pathway, highlighting the kinetic isotope effect and providing detailed experimental frameworks for researchers in organic synthesis and drug development.
The formation of mesityl oxide from acetone, a classic example of a base- or acid-catalyzed aldol condensation, proceeds through the initial formation of diacetone alcohol (DAA), which subsequently dehydrates to yield the final α,β-unsaturated ketone. The precise mechanism and rate-determining steps of this transformation have been the subject of detailed investigation, with studies employing deuterated acetone proving particularly illuminating. This comparative guide synthesizes data from key research to provide a comprehensive analysis for scientists and professionals in related fields.
Quantitative Analysis of Isotopic Effects
The use of deuterated acetone (acetone-d6) allows for the direct measurement of the kinetic isotope effect (KIE), providing strong evidence for the role of C-H bond cleavage in the rate-determining step of the reaction. A significant primary KIE, where the rate of reaction is slower with the deuterated substrate, indicates that the bond to the isotope is broken during or before the slowest step of the reaction.
A pivotal study by Zhang et al. on the aldol condensation of acetone over magnesium oxide and lanthanum oxide catalysts provides a quantitative measure of this effect.
| Parameter | Value | Catalyst System |
| Kinetic Isotope Effect (kH/kD) | 1.7 | Magnesium Oxide / Lanthanum Oxide |
| Table 1: Kinetic Isotope Effect in the Aldol Condensation of Acetone.[1][2][3] |
This observed KIE of 1.7 suggests that the enolization of acetone, which involves the abstraction of an α-proton (or deuteron), is a slow step in the overall reaction sequence.[1][2][3]
Mechanistic Insights from Deuterium Tracer Studies
Further mechanistic details have been elucidated through deuterium tracer experiments. Research by Canning et al. on the base-catalyzed aldol condensation of acetone over a CsOH/SiO2 catalyst provided crucial insights into the reaction pathway. Their work demonstrated that the deuterium exchange of acetone is a facile process, occurring more rapidly than the formation of diacetone alcohol.[4] This indicates that the formation of the enolate is a reversible and relatively fast step preceding the carbon-carbon bond formation.
Another key finding from these isotopic labeling studies is that in subsequent reactions, such as the hydrogenation of mesityl oxide to methyl isobutyl ketone (MIBK), the hydrogen source is predominantly protium from the reaction environment rather than deuterium from the labeled acetone. This is attributed to the rapid H/D exchange between the deuterated acetone and any protic species present.
Experimental Protocols
To facilitate further research and replication, detailed experimental methodologies are crucial. The following protocols are based on the approaches described in the literature for analyzing the aldol condensation of acetone using deuterated substrates.
General Protocol for Aldol Condensation using Deuterated Acetone
-
Catalyst Preparation: Prepare the desired catalyst (e.g., magnesium oxide, lanthanum oxide, or CsOH/SiO2) according to established literature procedures.
-
Reaction Setup: In a suitable reaction vessel, combine the catalyst with a mixture of normal acetone (acetone-d0) and deuterated acetone (acetone-d6).
-
Reaction Conditions: Maintain the reaction at a controlled temperature and pressure as specified for the particular catalyst system.
-
Sampling and Analysis: At regular intervals, withdraw aliquots from the reaction mixture. Quench the reaction if necessary.
-
Product Identification and Quantification: Analyze the samples using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the products, including diacetone alcohol, mesityl oxide, and various deuterated isotopologues.
-
KIE Determination: Calculate the kinetic isotope effect by comparing the initial rates of formation of the product from acetone-d0 and acetone-d6.
NMR Spectroscopy for Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the reaction progress and understanding the deuterium exchange processes.
-
Sample Preparation: Prepare a reaction mixture directly in an NMR tube containing the catalyst, deuterated acetone, and a suitable solvent if necessary.
-
Data Acquisition: Acquire 1H and 13C NMR spectra at various time points throughout the reaction.
-
Analysis: Monitor the disappearance of the α-proton signal in acetone and the appearance of signals corresponding to the products. The integration of these signals provides information on the reaction kinetics and the extent of deuterium incorporation into the products.
Signaling Pathways and Experimental Workflow
The logical flow of the experimental analysis and the proposed reaction mechanism can be visualized using the following diagrams.
Comparison with Alternative Methods
While deuterated acetone experiments provide invaluable mechanistic detail, other methods are also employed to study the aldol condensation. These include:
-
Kinetic Studies with Varying Reactant and Catalyst Concentrations: These experiments help to determine the reaction order with respect to each component, providing insights into the rate law.
-
In-situ Spectroscopic Techniques (e.g., IR, Raman): These methods can be used to identify reaction intermediates and monitor their concentrations in real-time.
-
Computational Modeling: Density functional theory (DFT) and other computational methods can be used to calculate the energies of transition states and intermediates, providing a theoretical framework to support experimental findings.
Each of these methods offers a different perspective on the reaction mechanism. However, the use of isotopic labeling, specifically with deuterated acetone, provides the most direct evidence for the involvement of C-H bond breaking in the rate-determining step, a level of detail that is difficult to achieve with other techniques.
Conclusion
The analysis of mesityl oxide formation through experiments with deuterated acetone has been instrumental in confirming the fundamental steps of the aldol condensation mechanism. The measurement of a significant kinetic isotope effect provides strong evidence that the deprotonation of acetone to form the enolate is a key rate-influencing step. Furthermore, deuterium tracer studies have clarified the dynamics of H/D exchange and the origin of hydrogen atoms in subsequent reaction products. For researchers in drug development and organic synthesis, these findings underscore the importance of isotopic labeling as a powerful tool for elucidating complex reaction mechanisms and optimizing reaction conditions. The detailed experimental protocols provided herein serve as a valuable resource for designing and executing similar mechanistic studies.
References
evaluating the performance of modified phonolite supported catalysts for mesityl oxide reduction
A comparative analysis of NiW, NiMo, and CoMo catalysts supported on acid-modified phonolite for the reduction of mesityl oxide reveals distinct performance characteristics influenced by the metallic composition and activation method. This guide presents a comprehensive overview of their catalytic activity, selectivity, and the experimental protocols for their evaluation, offering valuable insights for researchers in catalysis and chemical synthesis.
The reduction of mesityl oxide (MO) is a significant industrial process for the production of valuable chemicals such as methyl isobutyl ketone (MIBK) and 2-methyl pentane (2MP). Recent research has explored the use of cost-effective and robust phonolite as a catalyst support. This guide evaluates the performance of nickel-tungsten (NiW), nickel-molybdenum (NiMo), and cobalt-molybdenum (CoMo) catalysts supported on hydrochloric acid-modified phonolite (Ph-HCl) for the reduction of mesityl oxide.
Comparative Performance of Modified Phonolite-Supported Catalysts
The catalytic performance of NiW/Ph-HCl, NiMo/Ph-HCl, and CoMo/Ph-HCl was evaluated under different activation conditions: fresh (used directly), hydrogen-activated, and sulfided. The primary products observed were methyl isobutyl ketone (MIBK), 2-methyl pentane (2MP), and 2-methyl-2-pentene (MPe).[1][2]
A summary of the key performance indicators is presented in the table below.
| Catalyst System | Activation Method | Primary Product Selectivity | Maximum MIBK Yield | Key Findings |
| NiW/Ph-HCl | Sulfided (NiWSx/Ph-HCl) | High for MIBK and 2MP | 30%[1] | Sulfided catalyst showed the highest activity for MIBK production among all tested catalysts.[1] |
| NiMo/Ph-HCl | Fresh & Hydrogen Activated | High for MIBK | Not specified | Most active for MIBK production among the non-previously-activated and hydrogen-activated catalysts.[1][2] |
| CoMo/Ph-HCl | Hydrogen Activated | High for 2MP | Not specified | Demonstrated the highest activity for the production of 2-methyl pentane compared to the other hydrogen-activated materials.[1][2] |
Comparison with Alternative Catalysts
While modified phonolite-supported catalysts show promise, it is essential to consider their performance relative to other catalytic systems used for mesityl oxide reduction.
| Catalyst Type | Support | Typical Operating Conditions | Reported Yields/Selectivity |
| Palladium (Pd) | Various oxides (e.g., CaO–MgO–SrO–Al2O3, ZrO(OH)2-carbon, Nb2O5/SiO2), Cation exchange resin | 120–160 °C, 10–100 bar H2 | High MIBK selectivity (>90%) with acetone conversions of 30-50%.[1] |
| Sulfide Catalysts (MoS2, WS2) | Not specified | 300–330 °C, 100–130 atm H2 | 80–90% yields of the respective hydrocarbons.[1][3] |
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the replication and validation of these findings.
Catalyst Preparation
The preparation of the modified phonolite-supported catalysts involves a two-step process: support modification and metal impregnation.
Catalyst Characterization
The physicochemical properties of the prepared catalysts were determined using a suite of analytical techniques:
-
X-ray Diffraction (XRD): To identify the crystalline phases present in the support and catalysts.
-
X-ray Fluorescence (XRF): To determine the elemental composition.
-
Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area.
-
Scanning Electron Microscopy (SEM): To observe the surface morphology.
-
Temperature-Programmed Reduction (H2-TPR): To study the reducibility of the metal oxides.
-
Temperature-Programmed Desorption (NH3-TPD, CO2-TPD): To characterize the acidic and basic sites on the catalyst surface.
Catalytic Activity Testing
The reduction of mesityl oxide was carried out in a batch reactor system.
The reaction was performed in an autoclave at a temperature of 375 °C and a hydrogen pressure of 50 bar for a duration of 1.5 hours.[1][2] The resulting products were analyzed using gas chromatography-mass spectrometry (GC/MS) and gas chromatography with flame ionization and thermal conductivity detectors (GC/FID-TCD).[1]
Signaling Pathways and Logical Relationships
The reduction of mesityl oxide over these catalysts can proceed through different pathways, leading to the formation of various products. The catalyst's metallic composition and surface properties dictate the dominant reaction pathway.
References
Safety Operating Guide
Proper Disposal Procedures for Mesityl Oxide
The safe and compliant disposal of mesityl oxide is critical for ensuring laboratory safety and environmental protection. As a flammable, toxic, and irritating chemical, mesityl oxide waste must be handled as hazardous material, following strict protocols from initial handling to final disposal. Adherence to all federal, state, and local environmental regulations is mandatory.[1]
Immediate Safety and Handling for Disposal
Before beginning any disposal-related activities, ensure all safety precautions are understood and implemented.[1]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses and a face shield. Equipment should be approved under standards like NIOSH (US) or EN 166 (EU).[2]
-
Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use in accordance with good laboratory practices.[1][2] Wear appropriate protective clothing to prevent skin contact.[3]
-
Respiratory Protection: Use respiratory protection when vapors or mists are generated. Work in a well-ventilated area, preferably under a chemical fume hood.[1]
General Handling Precautions:
-
Avoid contact with skin and eyes and inhalation of vapor or mist.[1][2]
-
Keep away from all sources of ignition, including heat, sparks, open flames, and hot surfaces.[1][4][5] No smoking is permitted in handling areas.[5]
-
Ground and bond containers and receiving equipment to prevent the buildup of electrostatic charge.[1][3][4][6]
-
Ensure containers are kept tightly closed in a dry, cool, and well-ventilated place.[1][4][5]
Step-by-Step Disposal Protocol
Step 1: Waste Identification and Segregation
-
Identify all waste streams containing mesityl oxide.
-
Do not mix mesityl oxide waste with other waste materials, especially incompatible chemicals.[4] Incompatibilities include oxidizers, strong acids and bases, reducing agents, and nitric acid.[1]
-
Keep mesityl oxide in its original or a properly labeled, compatible container.[4]
Step 2: Spill Management and Cleanup In the event of a spill, follow these emergency procedures:
-
Evacuate: Remove all non-essential personnel from the spill area.[7]
-
Eliminate Ignition Sources: Immediately remove all heat, sparks, and flames from the vicinity.[3][7]
-
Ventilate: Ensure the area is well-ventilated.[7]
-
Containment: Prevent the spill from entering drains, sewers, or confined spaces.[1][3][7] A vapor-suppressing foam may be used to reduce vapors.[3]
-
Absorption: Absorb the liquid with a non-combustible material such as vermiculite, dry sand, or earth.[3][7]
-
Collection: Using non-sparking tools, collect the absorbed material and place it into a sealed, properly labeled container for disposal.[3][7]
Step 3: Preparing for Final Disposal
-
Small Quantities (Lab Scale): For small amounts, the recommended method is to dissolve or mix the material with a combustible solvent.[1]
-
Packaging: Ensure waste containers are sealed, labeled, and stored in a secure, well-ventilated area away from incompatibles. Handle uncleaned or contaminated packaging as you would the product itself.[1][4]
-
Labeling: Label the waste container clearly as "Hazardous Waste: Mesityl Oxide," including relevant hazard symbols (e.g., Flammable, Toxic).
Step 4: Final Disposal Method
-
The primary and required method for disposal is incineration.[1]
-
Surplus and non-recyclable mesityl oxide solutions must be offered to a licensed disposal company.[1]
-
The material should be burned in a chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts.[1]
-
All disposal activities must be conducted in strict observance of all applicable federal, state, and local environmental regulations.[1] Contact your regional Environmental Protection Agency (EPA) or Department of Environmental Protection (DEP) for specific guidance.[7]
Quantitative Data for Mesityl Oxide
The following table summarizes key quantitative safety and regulatory data for mesityl oxide.
| Property | Value | Citations |
| UN Number | 1229 | [1][4] |
| Flash Point | 28 °C / 82.4 °F | [5] |
| Explosive Limits in Air | 1.4% (Lower), 7.2% (Upper) | [5] |
| NFPA 704 Rating | Health: 2, Flammability: 3, Instability: 1 | [7] |
| NIOSH IDLH | 1400 ppm | [3][6] |
| OSHA PEL (TWA) | 25 ppm (100 mg/m³) | [6] |
| NIOSH REL (TWA) | 10 ppm (40 mg/m³) | [6] |
Mesityl Oxide Disposal Workflow
The diagram below outlines the logical steps and decision points for the proper disposal of mesityl oxide waste.
Caption: Workflow for the safe handling and disposal of mesityl oxide waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Mesityl Oxide
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Mesityl Oxide, offering procedural, step-by-step guidance to directly address your operational questions. Our goal is to be your preferred source for laboratory safety and chemical handling information, building trust by providing value beyond the product itself.
Mesityl oxide is a flammable and toxic chemical that requires careful handling to prevent exposure and ensure a safe working environment.[1] Adherence to proper personal protective equipment (PPE) protocols, handling procedures, and emergency preparedness is critical.
Exposure Limits and Physical Properties
Understanding the occupational exposure limits and physical characteristics of Mesityl Oxide is the first step in a robust safety plan.
| Parameter | Value | Source |
| ACGIH TLV (TWA) | 15 ppm | [2][3] |
| ACGIH TLV (STEL) | 25 ppm | [2][3] |
| OSHA PEL (TWA) | 25 ppm (100 mg/m³) | [2] |
| NIOSH IDLH | 1,400 ppm | [2][4] |
| Boiling Point | 130 °C (266 °F) | [1][5] |
| Flash Point | 31 °C (87.8 °F) | [5] |
| Vapor Density | 3.4 (Air = 1) | [6] |
Personal Protective Equipment (PPE) Requirements
The following table summarizes the necessary PPE for handling Mesityl Oxide.
| Body Part | Protection | Specification |
| Eyes/Face | Safety glasses with side-shields, face shield | Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1][5] |
| Skin | Solvent-resistant gloves, protective clothing | Handle with gloves inspected prior to use.[1][4] A complete suit protecting against chemicals and flame-retardant antistatic protective clothing is recommended.[1] |
| Respiratory | Air-purifying respirator with appropriate cartridges | Where risk assessment shows air-purifying respirators are appropriate, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges.[1] For high exposure potential, use a supplied-air respirator.[4] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling Mesityl Oxide minimizes risks. The following workflow outlines the key steps.
Caption: This diagram outlines the key steps for safely handling Mesityl Oxide from receipt to disposal.
Experimental Protocols: Safe Handling Procedures
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Store Mesityl Oxide in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other sources of ignition.[4][5]
-
Smoking is prohibited in areas where Mesityl Oxide is handled or stored.[4]
2. Handling:
-
Always wear the appropriate personal protective equipment as detailed in the PPE table.[1]
-
Work in a well-ventilated area, preferably under a chemical fume hood.[4]
-
Ground and bond containers and receiving equipment to prevent static discharge.[5]
-
Use non-sparking tools when handling containers.[4]
-
Avoid contact with skin and eyes, and do not inhale vapors.[1][5]
-
After handling, wash hands and any exposed skin thoroughly.[4][5]
3. Disposal Plan:
-
Collect surplus and non-recyclable solutions in a designated, labeled, and sealed container.
-
Dispose of the waste through a licensed disposal company.[5]
-
Contaminated gloves and clothing should be disposed of in accordance with applicable laws and good laboratory practices.[1][5]
Emergency Response and First Aid
Immediate and appropriate action is crucial in the event of an emergency.
Caption: This diagram illustrates the immediate first aid steps for different types of Mesityl Oxide exposure.
Detailed Emergency Protocols
Spills and Leaks:
-
Evacuate personnel from the area who are not wearing protective equipment.[4]
-
Remove all sources of ignition.[4]
-
Ensure adequate ventilation.[5]
-
Contain the spillage and collect it with an electrically protected vacuum cleaner or by wet-brushing.[5] Place the collected material in a suitable container for disposal.[4]
-
Prevent the product from entering drains.[5]
Fire:
-
Mesityl Oxide is a flammable liquid.[4]
-
Use dry chemical, CO2, alcohol-resistant foam, or water spray to extinguish the fire.[4][5]
-
Firefighters should wear self-contained breathing apparatus.[5]
-
Use water spray to cool unopened containers.[5]
First Aid:
-
General Advice: In all cases of exposure, consult a physician and show them the Safety Data Sheet.[5]
-
Inhalation: Move the person into fresh air.[5] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1]
-
Skin Contact: Immediately wash off with soap and plenty of water.[5] Remove all contaminated clothing.[5] Take the victim to the hospital.[1]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[1] Remove contact lenses if present and easy to do.[5]
-
Ingestion: Do NOT induce vomiting.[1] Never give anything by mouth to an unconscious person.[1] Rinse mouth with water.[5]
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
